2,3-Diphenylquinoxaline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15232. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-diphenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNQVABHABAKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168560 | |
| Record name | 2,3-Diphenylquinoxaline | |
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Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1684-14-6 | |
| Record name | 2,3-Diphenylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1684-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Diphenylquinoxaline | |
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| Record name | 2,3-Diphenylquinoxaline | |
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| Record name | 2,3-Diphenylquinoxaline | |
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| Record name | 2,3-diphenylquinoxaline | |
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| Record name | 2,3-DIPHENYLQUINOXALINE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Mechanism of 2,3-Diphenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-diphenylquinoxaline, a key heterocyclic scaffold in medicinal chemistry. The document details the core synthesis mechanism, presents a comparative analysis of various synthetic methodologies, and offers detailed experimental protocols. The information is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this important compound and its derivatives.
Core Synthesis Mechanism: Condensation of o-Phenylenediamine and Benzil
The most fundamental and widely employed method for synthesizing this compound is the condensation reaction between o-phenylenediamine and benzil.[1][2] This reaction proceeds through a cyclocondensation mechanism, which involves the formation of a dihydropyrazine intermediate followed by aromatization.
The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and can be promoted by heat or various catalysts.[1] The general reaction scheme is as follows:
Caption: General reaction for the synthesis of this compound.
The mechanism involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of benzil, leading to the formation of a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic quinoxaline ring system.
Comparative Analysis of Synthesis Methodologies
Several methods have been developed to optimize the synthesis of this compound, aiming for higher yields, shorter reaction times, and more environmentally friendly conditions. The following table summarizes the quantitative data for some of the most common approaches.
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Classical Condensation | None (Thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 98.95% | [1][3] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | [1] |
| Microwave-Assisted | None | Ethanol | Microwave Irradiation | 55 sec | 60% | [2] |
| Ultrasonic Irradiation | None | Not Specified | Not Specified | 8 min | 97% | [2] |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: Classical Condensation[1][3]
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (Ethanol, ~16 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
In a separate container, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture in a water bath for 30 minutes.
-
Add water dropwise to the reaction mixture until a slight cloudiness persists.
-
Allow the solution to cool to room temperature to facilitate the precipitation of the product.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis[1]
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.
-
Place the vessel in a microwave synthesizer and irradiate for 3 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be isolated by extraction with a suitable solvent and subsequent purification.
Synthesis Mechanism and Workflow Visualization
The following diagrams illustrate the step-by-step synthesis mechanism and the general experimental workflow.
Caption: Step-wise mechanism of this compound synthesis.
Caption: General experimental workflow for synthesis and purification.
References
An In-depth Technical Guide to the Electrochemical Properties of 2,3-Diphenylquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring.[1] Among these, 2,3-diphenylquinoxaline (DPQ) and its derivatives are extensively studied for their versatile applications in medicinal chemistry and materials science.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] In the realm of materials science, their unique photophysical and electronic properties, such as significant fluorescence and thermal stability, make them key components in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1][3][4]
The electrochemical behavior of this compound derivatives is fundamental to understanding their electronic structure and potential applications. Techniques like cyclic voltammetry are crucial for investigating their redox properties, which in turn allows for the determination of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] These energy levels are critical in designing molecules with tailored electronic and photophysical properties for specific applications. This guide provides a comprehensive overview of the electrochemical properties of this compound derivatives, including a summary of key electrochemical data, detailed experimental protocols, and visualizations of relevant workflows.
Electrochemical Data of this compound Derivatives
The electrochemical properties of this compound derivatives can be tuned by introducing various substituents to the quinoxaline core or the phenyl rings. This strategic functionalization allows for the fine-tuning of their HOMO and LUMO energy levels, and consequently, their redox behavior. The following table summarizes key electrochemical data for a selection of this compound derivatives reported in the literature.
| Compound/Derivative | Onset Oxidation Potential (E_ox, V) | Onset Reduction Potential (E_red, V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg, eV) | Reference |
| 2,3-diphenyl-6-nitroquinoxaline | - | - | -3.29 to -3.43 | - | - | [5] |
| Quinoxaline Derivative Qx-3 | - | -1.58 (E_red^onset) | -5.80 | -3.12 | 2.68 | [6] |
| Quinoxaline Derivative Qx-4 | - | - | - | - | - | [6] |
| Quinoxaline Derivative Qx-5 | - | - | - | - | - | [6] |
| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid (6) | - | - | -5.60 | -3.04 | 2.56 | [7][8] |
| 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (7) | - | - | -5.83 | -3.16 | 2.67 | [7][8] |
Note: The values presented are as reported in the cited literature and may have been determined under different experimental conditions.
Experimental Protocols
Synthesis of this compound Derivatives
A common and classical method for synthesizing the this compound core involves the condensation reaction of an o-phenylenediamine with benzil.[1] Modifications to the starting materials allow for the introduction of various substituents.
General Synthetic Protocol:
-
Reactant Preparation: Dissolve o-phenylenediamine (or a substituted derivative) and benzil (or a substituted derivative) in a suitable solvent. Common solvents include glacial acetic acid or ethanol.[1][2]
-
Reaction: The reaction mixture is typically refluxed for a period of 1 to 2 hours.[1] The acidic environment of glacial acetic acid can also act as a catalyst.[1]
-
Work-up: After cooling, the reaction mixture is often poured into water to precipitate the crude product.
-
Purification: The crude product is collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol.[2]
Alternative "green" synthesis methods utilizing ultrasonic irradiation have also been reported to improve yields and reduce reaction times.[1][2]
Electrochemical Analysis: Cyclic Voltammetry
Cyclic Voltammetry (CV) is the most prevalent technique for characterizing the redox behavior of this compound derivatives.[1] It provides information on their oxidation and reduction potentials, which are then used to estimate the HOMO and LUMO energy levels.
Typical Experimental Setup and Protocol:
-
Electrochemical Cell: A standard three-electrode cell is typically used.[9][10] This consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[9][11]
-
Electrolyte Solution: The derivative to be analyzed is dissolved in a suitable organic solvent containing a supporting electrolyte. A common system is a solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile.[11]
-
Procedure:
-
The electrolyte solution is deoxygenated by bubbling an inert gas (e.g., nitrogen or argon) through it.
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
The current response is measured as a function of the applied potential, resulting in a voltammogram.
-
The scan rate (e.g., 100 mV/s) is an important experimental parameter.[11]
-
A separate measurement of the ferrocene/ferrocenium (Fc/Fc+) redox couple is often performed under the same conditions to be used as an internal reference for calibrating the potential values.[11]
-
Data Analysis:
-
The onset oxidation and reduction potentials are determined from the voltammogram.
-
These potentials are then used to calculate the HOMO and LUMO energy levels using empirical formulas.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound derivatives.
Electrochemical Analysis Workflow
Caption: Workflow for electrochemical analysis using cyclic voltammetry.
Conclusion
The electrochemical properties of this compound derivatives are a critical aspect of their development for a wide range of applications, from pharmaceuticals to organic electronics. The ability to systematically modify their structure and thereby tune their redox potentials and energy levels provides a powerful tool for rational molecular design. This guide has provided an overview of the key electrochemical characteristics of these compounds, along with the fundamental experimental protocols used for their synthesis and analysis. Further research into novel derivatives and a deeper understanding of their structure-property relationships will continue to drive innovation in this exciting field of chemistry.
References
- 1. This compound | 1684-14-6 | Benchchem [benchchem.com]
- 2. ijiset.com [ijiset.com]
- 3. The design and synthesis of this compound amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Electrochemical organic reactions: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
Unveiling the Photophysical Landscape of Substituted 2,3-Diphenylquinoxalines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-diphenylquinoxaline core, a privileged scaffold in medicinal chemistry and materials science, has garnered significant attention for its versatile photophysical properties. Strategic substitution on this aromatic system allows for the fine-tuning of its absorption, emission, and fluorescence characteristics, paving the way for novel applications in cellular imaging, diagnostics, and as active components in organic light-emitting diodes (OLEDs). This technical guide provides an in-depth exploration of the photophysical properties of substituted this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and structure-property relationships.
Core Photophysical Properties: A Quantitative Overview
The introduction of various substituents onto the this compound framework profoundly influences its electronic and, consequently, its photophysical behavior. The following tables summarize key quantitative data for a range of substituted derivatives, offering a comparative analysis of their absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields in different solvent environments.
Table 1: Photophysical Properties of Substituted this compound Derivatives in Dichloromethane (CH₂Cl₂)
| Substituent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f |
| Unsubstituted | 345 | - | 430 | - |
| 6-Methyl | 347.5 | - | 454 | - |
| Amino Derivatives | 465-566 | - | - | - |
| Diaryl/Heterocyclic Amine | - | - | 465-566 | - |
Note: '-' indicates data not available in the cited literature.
Table 2: Photophysical Properties of 2,3-di(thiophen-2-yl)quinoxaline Amine Derivatives
| Compound | λ_abs (nm) | λ_em (nm) |
| Amine Derivative 1 | - | 465 |
| Amine Derivative 2 | - | 566 |
Note: Specific structures and full datasets for these compounds can be found in the cited literature.
Experimental Protocols: A Methodological Deep Dive
The accurate characterization of the photophysical properties of substituted 2,3-diphenylquinoxalines relies on a suite of standardized spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is employed to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation:
-
Solutions of the this compound derivatives are prepared in spectroscopic grade solvents (e.g., dichloromethane, ethanol) at a concentration of approximately 10⁻⁵ M.[1]
-
A quartz cuvette with a 1 cm path length is used for the measurements.
-
-
Measurement:
-
The spectrophotometer is blanked using the pure solvent.
-
The absorption spectrum is recorded over a wavelength range of 200-800 nm.
-
The wavelength of maximum absorption (λ_abs) and the corresponding molar extinction coefficient (ε) are determined. The molar extinction coefficient is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission of light from a molecule after it has absorbed light. This provides information about the molecule's excited state properties.
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector is commonly used.
-
Sample Preparation:
-
Solutions are prepared similarly to those for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Spectroscopic grade solvents are essential to minimize background fluorescence.
-
-
Measurement:
-
The sample is excited at its absorption maximum (λ_abs).
-
The emission spectrum is recorded at a 90-degree angle to the excitation beam to minimize scattered light detection.
-
The wavelength of maximum emission (λ_em) is determined.
-
Fluorescence Quantum Yield (Φ_f) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[2][3]
-
Standard Selection: A fluorescent standard with a known quantum yield and an emission range that overlaps with the sample is chosen. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.
-
Procedure:
-
The absorption and fluorescence spectra of both the standard and the unknown sample are recorded.
-
The absorbance of the standard and the sample at the excitation wavelength are matched and kept below 0.1.
-
The integrated fluorescence intensities of both the standard and the sample are calculated.
-
The quantum yield of the unknown sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)
where:
-
Φ_st is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Excited-State Lifetime (τ) Measurement
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the excited-state lifetime of a fluorescent molecule.
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.
-
This process is repeated many times, and a histogram of the number of photons detected versus time is built up.
-
The resulting decay curve is fitted to an exponential function to extract the excited-state lifetime (τ).
-
Visualizing the Process: Experimental Workflow and Structure-Property Relationships
To better understand the experimental process and the logical connections between molecular structure and photophysical properties, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and photophysical characterization of substituted 2,3-diphenylquinoxalines.
Caption: Influence of substituent electronic nature on the photophysical properties of the this compound core.
Conclusion
The photophysical properties of this compound derivatives are highly tunable through synthetic modification. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals working in drug development and materials science. By leveraging these principles, novel quinoxaline-based compounds with tailored photophysical characteristics can be designed and synthesized to address a wide range of scientific and technological challenges. Further exploration into the excited-state dynamics and the application of these compounds as fluorescent probes in complex biological systems will undoubtedly continue to be a fruitful area of research.
References
A Technical Guide to the Synthesis of Novel 2,3-Diphenylquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Their versatile synthetic accessibility makes them a focal point in drug discovery and materials science.[3][4] This guide provides an in-depth overview of the synthesis of 2,3-diphenylquinoxaline derivatives, focusing on detailed experimental protocols, comparative quantitative data, and workflow visualizations.
Core Synthesis Pathway: Condensation Reaction
The most fundamental and widely used method for synthesizing the this compound scaffold is the condensation reaction between an aryl 1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound (like benzil).[5][6] The reaction proceeds via a nucleophilic attack of the diamine on the dicarbonyl compound, followed by cyclodehydration to form the stable aromatic quinoxaline ring.[7]
Caption: General synthesis of this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its derivatives are presented below, highlighting conventional, modern, and green chemistry approaches.
Protocol 1: Conventional Thermal Synthesis
This classical approach involves heating the reactants in a suitable solvent under reflux.
Procedure:
-
To a warm solution of 2.1 g (0.01 mol) of benzil in 8 ml of rectified spirit, add a solution of 1.1 g (0.01 mol) of o-phenylenediamine in 8 ml of rectified spirit.[5][8][9]
-
Warm the mixture in a water bath for 30 minutes to 1 hour.[3][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
-
Upon completion, add water dropwise until a slight cloudiness persists.[5][8]
-
Allow the solution to cool to room temperature to induce crystallization.[9]
-
Filter the crude product using a Buchner funnel and wash with cold water.[11]
-
Recrystallize the product from aqueous ethanol to obtain pure this compound.[8][9]
Protocol 2: Microwave-Assisted Synthesis (MAOS)
Microwave irradiation offers a significant acceleration of the reaction, reducing times from hours to minutes.[11][12]
Procedure:
-
Place 0.108 g of o-phenylenediamine and 0.21 g of benzil in a 250 ml round-bottom flask containing 5 ml of ethanol.[11]
-
Seal the vessel and place it in a microwave reactor.[12]
-
Irradiate the mixture at a power of 340-450 W for 3 to 10 minutes.[11][13]
-
After irradiation, allow the mixture to cool to room temperature.[12]
-
Pour the reaction mixture into cold water to precipitate the product.[13]
-
Collect the solid by filtration and recrystallize from a suitable solvent like ethanol or methanol.[11][13]
Protocol 3: Ultrasound-Assisted Synthesis (Sonochemistry)
Sonication provides an efficient, low-cost, and environmentally friendly alternative for synthesis.[3][14]
Procedure:
-
In a suitable vessel, dissolve o-phenylenediamine and benzil in ethanol.[3]
-
Add a catalytic amount of an acid catalyst, such as p-Toluenesulfonic acid (p-TSA).[3]
-
Place the vessel in an ultrasonic bath and sonicate the mixture at room temperature.
-
Monitor the reaction by TLC; reactions are often complete within 8-20 minutes.[3][15]
-
Isolate the product by filtration and purify by recrystallization.[3]
Protocol 4: Synthesis of 6-Substituted this compound 1,4-di-N-oxides
N-oxidation of the quinoxaline ring can enhance the biological properties of the derivatives.[10][16]
Procedure:
-
First, synthesize the 6-substituted-2,3-diphenylquinoxaline core by condensing a 5-substituted-o-phenylenediamine with benzil in methanol, followed by refluxing for 5-10 hours (as per Protocol 1).[10][16]
-
Dissolve the synthesized quinoxaline derivative (e.g., IIIa-f) in Dichloromethane (DCM).[10]
-
Add m-Chloroperbenzoic acid (m-CPBA) to the solution.[10][16]
-
Stir the mixture for 2 hours and then reflux for an additional 3 hours.[10]
-
After cooling, wash the product with ethanol and recrystallize to obtain the pure 1,4-di-N-oxide derivative (e.g., IVa-f).[10]
Caption: Workflow for synthesis of quinoxaline N-oxides.
Quantitative Data Summary
The choice of synthetic method significantly impacts reaction time and product yield. Greener methods like microwave and ultrasound irradiation show marked improvements over conventional heating.[3]
Table 1: Comparison of Synthetic Methodologies for this compound
| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference(s) |
| Conventional | Reflux | Rectified Spirit | 30 min | 51% | [3][9] |
| Conventional | Reflux | Glacial Acetic Acid | 2 h | 98% | [13] |
| Microwave | None | Ethanol | 55 sec | 60% | [3] |
| Microwave | Acetic Acid | Glacial Acetic Acid | 3 min | 96% | [13] |
| Microwave | None | Ethanol | 10 min | ~90% | [11] |
| Ultrasound | p-TSA | Ethanol | 10 min | 85% | [3] |
| Ultrasound | None | Ethanol | 8 min | 97% | [3] |
| Green Catalyst | Citric Acid | Ethanol | < 1 min | 94% | [3] |
Table 2: Characterization Data for Synthesized 6-Substituted this compound Derivatives[10]
| Compound | Substituent (R) | Molecular Formula | M.P. (°C) | Yield (%) |
| IIIa | H | C₂₀H₁₄N₂ | 124-126 | 85 |
| IIIb | CH₃ | C₂₁H₁₆N₂ | 116-118 | 82 |
| IIIc | OCH₃ | C₂₁H₁₆N₂O | 141-143 | 79 |
| IIId | Cl | C₂₀H₁₃ClN₂ | 154-156 | 88 |
| IIIe | Br | C₂₀H₁₃BrN₂ | 166-168 | 91 |
| IIIf | NO₂ | C₂₀H₁₃N₃O₂ | 202-204 | 76 |
Application in Biological Screening
The synthesized derivatives are often evaluated for their biological activity. For instance, the antimicrobial properties of this compound 1,4-di-N-oxide derivatives were assessed using the agar well diffusion method.[10]
Protocol 5: Antimicrobial Activity Screening (Agar Well Diffusion)
-
Medium Preparation: Prepare sterile nutrient agar medium for bacteria or potato dextrose agar for fungi.[10]
-
Inoculation: Inoculate the molten agar with the test microorganism under aseptic conditions. Pour the inoculated medium into sterile Petri dishes and allow it to solidify.[10]
-
Well Creation: Create cups (6 mm in diameter) by punching the agar surface with a sterile cork borer.[10]
-
Compound Application: Prepare solutions of the synthesized compounds in Dimethyl sulfoxide (DMSO) at various concentrations (e.g., 25, 50, 100, 200 µg/ml). Add a fixed volume (e.g., 50 µl) of the test solution, a standard reference drug (e.g., Nystatin), and a DMSO control into separate wells.[10]
-
Incubation: Incubate the plates at 37°C for 24 hours.[10]
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm). The absence of a zone for the DMSO control confirms the solvent has no antimicrobial activity.[10]
Caption: Workflow for the agar well diffusion assay.
Conclusion
The synthesis of this compound derivatives is a well-established field with continually evolving methodologies. While conventional thermal methods are reliable, modern techniques such as microwave and ultrasound-assisted synthesis offer compelling advantages in terms of speed, efficiency, and alignment with green chemistry principles.[15][17] The straightforward nature of the core condensation reaction, coupled with the potential for diverse functionalization (e.g., substitution and N-oxidation), ensures that quinoxalines will remain a vital scaffold for the development of novel therapeutics and advanced materials.[4][18] This guide provides the foundational protocols and comparative data necessary for researchers to select and optimize the most suitable synthetic strategy for their specific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. ijiset.com [ijiset.com]
- 4. The design and synthesis of this compound amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1684-14-6 | Benchchem [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 10. rjpbcs.com [rjpbcs.com]
- 11. ajrconline.org [ajrconline.org]
- 12. benchchem.com [benchchem.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. ajrconline.org [ajrconline.org]
- 15. [PDF] A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Molecular Docking, and Biological Evaluation of this compound Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Crystal Structure Analysis of 2,3-Diphenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 2,3-diphenylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The compound this compound (C₂₀H₁₄N₂) is a key scaffold in this family, and understanding its three-dimensional structure is crucial for rational drug design and the development of novel materials.[1][4] Its applications extend to organic light-emitting diodes (OLEDs) and fluorescent probes, owing to its unique photophysical properties.[4][5] This guide focuses on the definitive determination of its crystal and molecular structure through single-crystal X-ray diffraction.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, beginning with its chemical synthesis, followed by crystal growth, and culminating in X-ray diffraction analysis.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the condensation reaction between o-phenylenediamine and benzil.[6][7] Various energy sources, including conventional heating, microwave irradiation, and ultrasonic irradiation, can be employed to drive this reaction.[2][6]
Conventional Heating Method:
-
A solution of 2.1 g (0.01 mol) of benzil in 8 mL of rectified spirit is warmed in a round-bottom flask.[6][7]
-
To this warm solution, a solution of 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit is added.[6][7]
-
The resulting mixture is then warmed on a water bath for approximately 30 minutes.[6][7]
-
After the reaction period, water is added dropwise to the mixture until a slight cloudiness persists.[7][8]
-
The flask is then cooled, often in an ice bath, to facilitate the crystallization of the crude product.[8]
-
Purification is achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.[6][8]
Microwave-Assisted Synthesis:
A mixture of benzil (0.01 M) and o-phenylenediamine (0.01 M) in 16 mL of ethanol can be subjected to microwave irradiation, which has been reported to yield the product in as little as 55 seconds.[2]
Ultrasound-Assisted Synthesis:
Sonication of a mixture of o-phenylenediamine and benzil in ethanol at room temperature has been shown to produce high yields (up to 97%) in a short reaction time of about 8 minutes.[2]
Single-Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown from the purified this compound. A common method is slow evaporation of a saturated solution. The recrystallization process from ethanol, as described in the synthesis, can yield crystals of sufficient quality.[8] Beautiful, cotton ball-like crystalline growths have been observed upon allowing a warm ethanol solution to cool to room temperature, followed by further cooling in an ice bath.[8]
X-ray Data Collection and Structure Refinement
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
A suitable single crystal of this compound is mounted on the diffractometer.[9]
-
The crystal is maintained at a low temperature, typically 100 K, to minimize thermal vibrations of the atoms.[9]
-
X-ray diffraction data are collected using a radiation source such as Mo Kα (λ = 0.71073 Å).[9] Data collection is typically performed using ω/2θ scans.[9]
-
The collected diffraction data are processed, which includes an absorption correction (e.g., multi-scan).[9]
-
The crystal structure is solved using direct methods and refined on F² using a full-matrix least-squares method.[9]
Data Presentation
The crystallographic data for this compound has been reported, and key parameters are summarized in the table below. Two slightly different datasets have been published, which are presented here for a comprehensive overview.
| Parameter | Value (Dataset 1)[10][11] | Value (Dataset 2)[9] |
| Chemical Formula | C₂₀H₁₄N₂ | C₂₀H₁₄N₂ |
| Formula Weight | 282.33 | 282.33 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2/n |
| a (Å) | 6.0325(3) | 6.0306(2) |
| b (Å) | 10.9516(6) | 10.9269(5) |
| c (Å) | 22.5985(13) | 22.5309(8) |
| β (°) | 95.107(2) | 95.005(3) |
| Volume (ų) | Not Reported | 1479.03(10) |
| Z | 4 | 4 |
| Temperature (K) | Not Reported | 100 |
| Radiation (Å) | Not Reported | Mo Kα (0.71073) |
| R-factor | Not Reported | 0.044 |
In the molecular structure of this compound, the quinoxaline ring system exhibits a slight out-of-plane twist of approximately 12°.[9] The two phenyl rings are twisted relative to the plane of the quinoxaline moiety, with reported torsion angles of 36.88(5)° and 53.32(4)°.[10][11]
Visualization
The following diagram illustrates the general experimental workflow for the synthesis and crystal structure analysis of this compound.
Caption: Experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijiset.com [ijiset.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 1684-14-6: this compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 7. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Quantum Chemical Insights into 2,3-Diphenylquinoxaline: A Technical Overview for Researchers
An in-depth exploration of the synthesis, characterization, and theoretical quantum chemical properties of 2,3-Diphenylquinoxaline, a heterocyclic compound with significant potential in materials science and drug development. This technical guide provides a consolidated resource for researchers, scientists, and professionals in drug development, summarizing key experimental and computational findings.
Introduction
This compound is a heterocyclic aromatic compound that has garnered considerable interest due to its versatile applications. Its rigid, planar structure, and extended π-conjugation system are precursors to unique photophysical and electronic properties, making it a valuable scaffold in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and potential therapeutic agents. Quantum chemical studies are instrumental in understanding the structure-property relationships of this molecule, offering predictive insights into its reactivity, electronic behavior, and nonlinear optical (NLO) potential. This guide presents a comprehensive overview of the synthesis, spectroscopic characterization, and computational analysis of this compound.
Synthesis and Experimental Characterization
The most prevalent and efficient method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and benzil. Various experimental protocols have been developed to optimize this reaction, including conventional heating, microwave irradiation, and sonochemical methods, often resulting in high yields.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for reproducibility and further derivatization. Below are summaries of commonly employed synthetic procedures.
Conventional Synthesis: A solution of o-phenylenediamine in a suitable solvent, such as rectified spirit or ethanol, is added to a warm solution of benzil in the same solvent. The mixture is then refluxed for a period ranging from 30 minutes to several hours. The product is typically isolated by precipitation upon the addition of water, followed by filtration and recrystallization from a suitable solvent system like aqueous ethanol.
Microwave-Assisted Synthesis: In a more rapid approach, o-phenylenediamine and benzil are mixed in an appropriate solvent (e.g., ethanol) and subjected to microwave irradiation. This method significantly reduces the reaction time to a few minutes while often maintaining good to excellent yields.
Sonochemical Synthesis: Ultrasonic irradiation provides another green and efficient alternative. The reactants are dissolved in a solvent and sonicated at room temperature. This method can lead to high yields in a short reaction time, presumably due to the phenomenon of cavitation which enhances the reaction rate.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow: Synthesis and Characterization
Caption: General workflow for the synthesis and characterization.
Computational Workflow for Quantum Chemical Studies
Caption: Computational workflow for quantum chemical analysis.
Data Presentation
Synthesis of this compound
| Method | Reagents | Solvent | Conditions | Time | Yield (%) | Reference |
| Conventional | o-Phenylenediamine, Benzil | Rectified Spirit | Water Bath, 30 min | 30 min | 51 | [1] |
| Conventional | o-Phenylenediamine, Benzil | Rectified Spirit | Reflux | 1-1.5 h | 75 | [2] |
| Microscale | o-Phenylenediamine, Benzil | Methanol | Heat Plate | - | 94.65 | [3] |
| Ultrasound | o-Phenylenediamine, Benzil | Ethanol | Sonication | 8 min | 97 | [2] |
Spectroscopic Data
| Technique | Wavenumber/Chemical Shift/Wavelength | Assignment | Reference |
| FT-IR (cm⁻¹) | 3057, 3026 | Aromatic C-H stretch | [3] |
| 1566.5 | C=N stretch | [4] | |
| 1347 | C-N stretch | [3] | |
| 771.53 | C-H bend | [4] | |
| ¹H NMR (CDCl₃, ppm) | 8.0-8.2 (m) | Quinoxaline protons | [4] |
| 7.2-7.5 (m) | Phenyl protons | [4] | |
| UV-Vis (nm) | ~356 | π-π* transition | [5] |
| ~248.5 | π-π* transition | [4] |
Quantum Chemical Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like this compound. These studies provide valuable information on Frontier Molecular Orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions.
Computational Protocol
A common and effective computational approach for studying quinoxaline derivatives involves geometry optimization and subsequent property calculations using DFT. A representative and robust level of theory is the B3LYP functional combined with the 6-311++G(d,p) basis set. This method has been shown to provide a good balance between computational cost and accuracy for organic molecules.
The general computational workflow is as follows:
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then carried out to determine various electronic properties, including the energies of the HOMO and LUMO.
-
Nonlinear Optical (NLO) Property Calculation: The polarizability (α) and first-order hyperpolarizability (β) can be calculated to assess the NLO response of the molecule.
Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity and easier electronic excitation.
While specific calculated values for the HOMO, LUMO, and energy gap of the parent this compound are not consistently reported across the literature in a readily comparable format, studies on closely related derivatives provide valuable insights. For instance, DFT calculations on various quinoxaline derivatives have been performed to understand their potential as corrosion inhibitors, where the HOMO and LUMO distributions are key to predicting their interaction with metal surfaces.
Nonlinear Optical (NLO) Properties
Nonlinear optical materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizability (β). Molecules with large hyperpolarizability values are sought after for applications such as frequency doubling and optical switching.
Computational studies on quinoxaline-1,4-dioxide derivatives have demonstrated that the quinoxaline scaffold can be a component of molecules with significant NLO properties. These studies typically employ DFT methods, such as B3LYP/6-311++G(d,p), to calculate the polarizability and first-order hyperpolarizability. While specific, readily available calculated values for the polarizability and first-order hyperpolarizability of the parent this compound were not identified in the current literature search, the extended π-conjugated system of the molecule, arising from the quinoxaline core and the two phenyl substituents, suggests that it possesses the foundational electronic characteristics for potential NLO activity. Further dedicated computational studies are warranted to quantify the NLO response of this compound and to guide the design of new derivatives with enhanced NLO properties.
Conclusion
This compound is a readily accessible and versatile heterocyclic compound with a rich chemical profile. Its synthesis is well-established, with several efficient methods available. Spectroscopic and quantum chemical studies have provided a solid foundation for understanding its structural and electronic properties. The insights from DFT calculations, particularly concerning the frontier molecular orbitals, are invaluable for predicting its reactivity and guiding the development of new functional materials. While the nonlinear optical properties of the parent molecule require more focused computational investigation, the existing data on related derivatives suggest that the this compound scaffold is a promising platform for the design of novel materials for optoelectronic and other advanced applications. This guide serves as a foundational resource to encourage and facilitate further research into this important class of compounds.
References
- 1. Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies | CoLab [colab.ws]
- 2. ojs2.utp.edu.co [ojs2.utp.edu.co]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Enhanced molecular first hyperpolarizabilities with Reichardt’s type of zwitterions: a computational study on roles of various monocyclic aromatic bridges - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Degradation of 2,3-Diphenylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,3-diphenylquinoxaline. While specific quantitative thermal analysis data for the this compound monomer is not extensively available in readily accessible literature, this document infers its thermal properties from the well-documented high thermal stability of its polymeric counterparts, the polyphenylquinoxalines (PPQs). This guide presents a compilation of relevant data, outlines standard experimental protocols for thermal analysis, and proposes a theoretical degradation pathway for the core this compound structure. The information herein is intended to serve as a valuable resource for researchers and professionals working with this compound in fields such as materials science, pharmaceuticals, and organic electronics.
Introduction
This compound is a heterocyclic aromatic compound that forms the core structure for a class of high-performance polymers known as polyphenylquinoxalines (PPQs). These materials are renowned for their exceptional thermal and oxidative stability, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries. Understanding the intrinsic thermal stability and degradation mechanism of the fundamental this compound unit is crucial for predicting the long-term performance and processing limits of materials derived from it. This guide summarizes the available knowledge and provides a framework for the thermal analysis of this important molecule.
Thermal Stability Assessment
Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for the this compound monomer is sparse in the reviewed literature. However, the thermal behavior of polyphenylquinoxalines provides strong evidence for the exceptional thermal robustness of the this compound moiety.
Data from Polyphenylquinoxalines (PPQs)
Polymers derived from this compound units exhibit remarkable thermal stability. Studies on various PPQs have consistently shown that these polymers do not undergo significant thermal degradation at temperatures below 500°C in an inert atmosphere. This high level of stability is attributed to the highly aromatic structure and the stability of the quinoxaline ring system.
Data from Sulfonated Polyphenylquinoxalines (SPPQs)
Sulfonated derivatives of PPQs have also been investigated for their thermal properties. These studies indicate that the onset of thermal degradation is related to the cleavage of the sulfonic acid groups, which typically occurs at temperatures around 250°C. The core polyphenylquinoxaline backbone, however, remains stable at this temperature, further underscoring the high intrinsic thermal stability of the this compound structure.
Table 1: Summary of Thermal Stability Data for Polyphenylquinoxaline-based Materials
| Material | Onset of Degradation (in N2/Ar) | Key Observations |
| Polyphenylquinoxalines (PPQs) | > 500°C | Exceptionally high thermal stability. |
| Sulfonated PPQs (SPPQs) | ~250°C | Initial weight loss due to decomposition of sulfogroups. |
Proposed Thermal Degradation Pathway
In the absence of direct experimental evidence from techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for this compound, a plausible degradation pathway can be proposed based on its chemical structure. At elevated temperatures, thermal degradation is likely initiated by the homolytic cleavage of the weakest bonds in the molecule. The proposed pathway involves fragmentation of the phenyl substituents and eventual breakdown of the quinoxaline ring.
Caption: Proposed thermal degradation pathway for this compound.
Experimental Protocols
For researchers intending to perform thermal analysis on this compound or its derivatives, the following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.
Objective: To determine the onset of decomposition and the temperature ranges of mass loss for this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum pan.
-
Instrument Setup: The pan is placed in the TGA furnace.
-
Atmosphere: The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point and other phase transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into an aluminum or other suitable DSC pan. The pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10°C/min). A typical program would be to heat from ambient temperature to a temperature above the expected melting point.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting data is plotted as a DSC thermogram.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While direct and detailed experimental data on the thermal degradation of this compound is not widely reported, the exceptional thermal stability of its corresponding polymers strongly suggests a high degree of intrinsic thermal robustness for the monomer. The provided experimental protocols offer a standardized approach for researchers to determine the specific thermal properties of this compound and its derivatives. The proposed degradation pathway serves as a theoretical framework that can be validated through further experimental investigation using techniques such as Py-GC-MS. This guide consolidates the current understanding and provides a practical resource for professionals in the field.
Solubility of 2,3-Diphenylquinoxaline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-diphenylquinoxaline, a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for understanding its expected solubility profile based on its chemical structure. Furthermore, it offers detailed experimental protocols for the accurate determination of solubility, enabling researchers to generate precise quantitative data for their specific needs. This guide includes a structured table with representative data from a closely related quinoxaline derivative to illustrate data presentation and analysis. Visual representations of the experimental workflow and the logical relationships influencing solubility are also provided to enhance understanding.
Introduction to this compound and its Solubility
This compound is a solid organic compound characterized by a quinoxaline core substituted with two phenyl groups.[1] Its molecular structure, C₂₀H₁₄N₂, contributes to its general solubility profile: it is typically soluble in organic solvents such as ethanol and chloroform but has low solubility in water.[1] The large, nonpolar surface area imparted by the phenyl groups suggests a higher affinity for nonpolar or moderately polar solvents.
The solubility of this compound in organic solvents is a critical parameter that influences its utility in various applications. In drug development, solubility affects formulation, bioavailability, and pharmacokinetic properties. For materials science, understanding its solubility is crucial for solution-based processing and fabrication of organic electronic devices.
Quantitative Solubility Data
To illustrate how such data should be presented, the following table summarizes the mole fraction solubility (x) of a structurally similar compound, 6-chloro-2,3-diphenylquinoxaline, in various organic solvents at different temperatures. This data serves as a valuable reference for predicting the solubility trends of this compound and for structuring experimentally determined data.
Table 1: Illustrative Mole Fraction Solubility (x) of 6-chloro-2,3-diphenylquinoxaline in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | 2-Propanol (x) | 1-Butanol (x) | Ethyl Acetate (x) | Toluene (x) |
| 298.15 | 0.00550 | 0.00680 | 0.03250 | 0.02130 |
| 303.15 | 0.00670 | 0.00810 | 0.04060 | 0.02670 |
| 308.15 | 0.00806 | 0.00973 | 0.04980 | 0.03320 |
| 313.15 | 0.00968 | 0.01166 | 0.06110 | 0.04130 |
| 318.15 | 0.01158 | 0.01392 | 0.07510 | 0.05140 |
| 323.15 | 0.01382 | 0.01659 | 0.09220 | 0.06390 |
Note: This data is for 6-chloro-2,3-diphenylquinoxaline and is provided as a representative example.
Experimental Protocols for Solubility Determination
The accurate determination of solubility is fundamental to generating reliable and reproducible data. The isothermal saturation method is a widely accepted and robust technique for this purpose.
Isothermal Saturation Method
This method involves equilibrating an excess of the solid solute in the solvent of interest at a constant temperature until a saturated solution is achieved. The concentration of the dissolved solute is then determined analytically.
3.1.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with tight-fitting caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis spectrophotometer)
3.1.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved phases is reached. The required equilibration time should be determined experimentally for each solvent system.
-
Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately filter the sample through a syringe filter into a pre-weighed vial or volumetric flask.
-
Sample Analysis:
-
Gravimetric Analysis: Weigh the filtered solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute). Weigh the residue of this compound. The solubility can then be calculated in terms of mass of solute per mass or volume of solvent.
-
Chromatographic or Spectroscopic Analysis: Dilute the filtered saturated solution with a known volume of the solvent. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
3.1.3. Calculation of Mole Fraction Solubility
The mole fraction solubility (x) can be calculated using the following equation:
x = n₁ / (n₁ + n₂)
where:
-
n₁ is the number of moles of this compound
-
n₂ is the number of moles of the solvent
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for the isothermal saturation method.
Logical Relationships Influencing Solubility
Caption: Key factors influencing the solubility of this compound.
References
An In-depth Technical Guide to the Reaction Kinetics of 2,3-Diphenylquinoxaline Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction kinetics governing the formation of 2,3-diphenylquinoxaline, a significant heterocyclic compound in medicinal chemistry and materials science. The synthesis, predominantly achieved through the condensation of o-phenylenediamine and benzil, is analyzed across various catalytic systems and reaction conditions. This document details the underlying reaction mechanism, summarizes key quantitative data, provides explicit experimental protocols, and visualizes the logical and experimental workflows.
Core Reaction Mechanism
The synthesis of this compound from o-phenylenediamine and benzil is a classic condensation reaction. The mechanism proceeds through three primary stages:
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of an amino group from o-phenylenediamine on one of the carbonyl carbons of benzil. This is followed by a second nucleophilic addition involving the other amino group and the remaining carbonyl group, leading to the formation of a diimine intermediate.
-
Intramolecular Cyclization: The diimine intermediate undergoes an intramolecular cyclization via dehydration to form the core quinoxaline ring structure.[1]
-
Aromatization: The final step involves aromatization to yield the stable, fully conjugated this compound system.[1]
The overall reaction can be influenced by the choice of solvent, catalyst, and energy source. Acidic media, for instance, can accelerate both the initial imine formation and the final aromatization step.[1]
Caption: Reaction mechanism for this compound synthesis.
Kinetic Studies and Rate-Determining Step
Kinetic investigations reveal that the rate-determining step is highly dependent on the reaction conditions. In conventional thermal synthesis, such as refluxing in ethanol or acetic acid, the cyclization of the diimine intermediate is identified as the rate-limiting step.[1] For this thermal pathway, the calculated activation energy (Eₐ) has been reported as 58 kJ/mol.[1]
The introduction of different energy sources like microwave and ultrasonic irradiation significantly alters the reaction kinetics, leading to dramatically reduced reaction times and often higher yields.[2] Ultrasonic irradiation, for example, is presumed to enhance reaction rates through acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the chemical transformations.[2]
Quantitative Data Summary: A Comparative Analysis
The efficiency of this compound synthesis is markedly influenced by the chosen methodology. The following table summarizes quantitative yield and reaction time data from various published protocols.
| Method | Catalyst/Solvent System | Time | Yield (%) | Reference(s) |
| Conventional Heating | Glacial Acetic Acid (Solvent & Catalyst) | 2 hours | 90% | [1] |
| Rectified Spirit (Ethanol) | 1 - 1.5 hours | 75% | [2] | |
| Methanol | 5 - 10 hours | ~90-97% | [3][4] | |
| Microwave Irradiation | Ethanol | 55 seconds | 60% | [2] |
| Solvent-Free | 180 seconds | 90% | [2] | |
| Manganese Oxide / Molecular Sieves | 1 minute | ~76% | [5] | |
| Ultrasonic Irradiation | None / Ethanol | 8 minutes | 97% | [2] |
| p-Toluenesulfonic Acid (p-TSA) / Ethanol | 10 minutes | 85% | [2] | |
| Catalytic (Room Temp) | Citric Acid / Ethanol | < 1 minute | 94% | [2] |
| TiO₂-Pr-SO₃H / Ethanol | 10 minutes | 95% | [6][7] | |
| Cerium (IV) Ammonium Nitrate (CAN) / Acetonitrile | 20 minutes | 80 - 98% | [6] | |
| Bentonite K-10 / Ethanol | 20 minutes | 95% | [6] | |
| Hexafluoroisopropanol (HFIP) | 1 hour | 95% | [6][7] | |
| Camphorsulfonic Acid (CSA) / Ethanol | 2 - 8 hours | High | [8] | |
| AlCuMoVP / Toluene | 2 hours | 92% | [9] |
Experimental Protocols
Detailed methodologies for key synthetic approaches are provided below. A generalized workflow for these experiments is illustrated in the subsequent diagram.
Protocol 1: Conventional Thermal Synthesis[2]
-
Reactant Preparation: Dissolve 2.1 g (0.01 mol) of benzil in 8 mL of warm rectified spirit (ethanol). In a separate flask, dissolve 1.08 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit.
-
Reaction: Add the o-phenylenediamine solution to the warm benzil solution.
-
Heating: Reflux the mixture on a boiling water bath for 1 to 1.5 hours.
-
Isolation: After reflux, add water dropwise to the mixture until a slight cloudiness persists.
-
Purification: Allow the solution to cool, which will induce crystallization. Filter the crude product and recrystallize from aqueous ethanol to obtain pure this compound.
Protocol 2: Ultrasonic-Assisted Synthesis (Sonosynthesis)[2]
-
Reactant Preparation: In a suitable vessel, dissolve o-phenylenediamine (0.01 mol) and benzil (0.01 mol) in ethanol. A catalyst, such as p-toluenesulfonic acid, may be added at this stage.[2]
-
Reaction: Place the vessel in an ultrasonic bath and sonicate the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion (typically 8-10 minutes), isolate the product by filtration and purify by recrystallization.[2]
Protocol 3: Microwave-Assisted Synthesis[2]
-
Reactant Preparation: Place benzil (0.01 mol) and o-phenylenediamine (0.01 mol) in a microwave-safe reaction vessel. For a solvent-based approach, add 16 mL of ethanol.
-
Reaction: Irradiate the mixture in a domestic or laboratory microwave oven for the specified time (e.g., 55 seconds for ethanol-based, 180 seconds for solvent-free).
-
Isolation and Purification: After irradiation and cooling, the product is isolated and recrystallized from a suitable solvent like ethanol.
Caption: Generalized experimental workflow for synthesis of this compound.
References
- 1. This compound | 1684-14-6 | Benchchem [benchchem.com]
- 2. ijiset.com [ijiset.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrar.org [ijrar.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Quinoxaline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them a focal point in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive literature review of the core synthetic methodologies for quinoxaline derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways to serve as a valuable resource for professionals in drug discovery and development.
Core Synthetic Strategies
The synthesis of the quinoxaline ring system is versatile, with several established strategies that can be broadly categorized as classical condensations, modern catalytic methods, and green chemistry approaches. The choice of method often depends on the desired substitution pattern, substrate availability, and desired reaction efficiency.
Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds
The most traditional and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This straightforward reaction generally proceeds with good yields and is amenable to a wide range of substituted starting materials. The reaction is typically catalyzed by an acid and can be performed under conventional heating or with microwave assistance to reduce reaction times.
Synthesis from α-Hydroxy Ketones
An alternative to using 1,2-dicarbonyl compounds is the reaction of o-phenylenediamines with α-hydroxy ketones. This method often involves an in-situ oxidation of the α-hydroxy ketone to the corresponding dicarbonyl species, which then undergoes condensation. Various catalytic systems, including metal-free approaches using iodine in DMSO, have been developed for this transformation.[2]
One-Pot Synthesis from 2-Nitroanilines and Vicinal Diols
More recent advancements have led to the development of one-pot procedures that combine the reduction of a nitro group and subsequent cyclization. A notable example is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.[3][4] In this approach, the vicinal diol serves as the hydrogen donor for the reduction of the nitro group, and the resulting o-phenylenediamine reacts with the in-situ generated dicarbonyl compound.
Copper-Catalyzed Synthesis from o-Phenylenediamines and Alkynes
The direct use of alkynes as a two-carbon synthon for the pyrazine ring offers an atom-economical route to quinoxalines. Copper-catalyzed oxidative coupling of o-phenylenediamines with terminal alkynes has emerged as a powerful method for this transformation.[5][6] These reactions often proceed in the presence of a base and an oxidant.
Quantitative Data Comparison
The following tables summarize quantitative data for various synthetic methods, allowing for a direct comparison of their efficiencies under different conditions.
Table 1: Condensation of o-Phenylenediamine with Benzil
| Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid (catalytic) | Ethanol | Reflux | 2-4 h | ~90 | |
| MgBr₂·OEt₂ | Methanol | Reflux | - | 80-85 | |
| Microwave (340 W) | Ethanol | - | 10 min | - | [1] |
| TiO₂-Pr-SO₃H (1 mol%) | None | Room Temp | 10 min | 95 | [7][8] |
| Alumina-supported MoVP | Toluene | 25 | 2 h | 92 | [9] |
Table 2: Synthesis from α-Hydroxy Ketones
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| o-Phenylenediamine, Benzoin | I₂ (20 mol%) | DMSO | 100 | - | 78-99 | [2] |
| Substituted o-phenylenediamines, α-hydroxy ketones | Graphene Oxide, N₂H₄·H₂O | - | - | - | Moderate to Excellent | [2] |
Table 3: One-Pot Synthesis from 2-Nitroanilines
| 2-Nitroaniline | Vicinal Diol | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Nitroaniline | 1-Phenylethane-1,2-diol | [CpFe(CO)₂]₂/Me₃NO | 150 | 24 h | 98 | [3][4][10] |
| 4,5-Dimethyl-2-nitroaniline | 1-Phenylethane-1,2-diol | [CpFe(CO)₂]₂/Me₃NO | 150 | 24 h | 94 | [4] |
| 4-Chloro-2-nitroaniline | 1-Phenylethane-1,2-diol | [CpFe(CO)₂]₂/Me₃NO | 150 | 24 h | 85 | [4] |
Table 4: Copper-Catalyzed Synthesis from Alkynes
| o-Phenylenediamine | Alkyne | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | Phenylacetylene | Cu-Al-2 | K₂CO₃ | Toluene | 60 | 10 | 95 | [5] |
| o-Phenylenediamine | Phenylacetylene | Cu(OAc)₂ | Cs₂CO₃ | Toluene | 70 | 8 | 86 | [6] |
| 4-Methyl-o-phenylenediamine | Phenylacetylene | Cu-Al-2 | K₂CO₃ | Toluene | 60 | 10 | 88 | [5] |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes discussed in this guide.
Protocol 1: Classical Condensation of o-Phenylenediamine with Benzil
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Rectified Spirit (Ethanol) (16 mL)
Procedure:
-
Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
In a separate flask, prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture for 30 minutes on a water bath.
-
Add water dropwise until a slight cloudiness persists.
-
Cool the solution to allow for crystallization.
-
Filter the product, wash with cold water, and recrystallize from methanol to obtain 2,3-diphenylquinoxaline.[11]
Protocol 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives
Materials:
-
Substituted o-Phenylenediamine (0.001 mol)
-
1,2-Diketone (0.001 mol)
-
MgBr₂·OEt₂ (0.004 mol)
-
Ethyl acetate
-
Water
Procedure:
-
In a quartz microwave tube, combine the substituted o-phenylenediamine, 1,2-diketone, and MgBr₂·OEt₂.
-
Seal the tube and place it in a microwave synthesizer.
-
Irradiate the mixture for 1-2.5 minutes (e.g., in 30-second intervals).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture.
-
Extract the product with ethyl acetate (2 x 20 mL) and wash with water (2 x 10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from chloroform to obtain the pure quinoxaline derivative.
Protocol 3: Iron-Catalyzed One-Pot Synthesis from a 2-Nitroaniline and a Vicinal Diol
Materials:
-
2-Nitroaniline (0.5 mmol)
-
Vicinal diol (0.6 mmol)
-
Tricarbonyl(η⁴-cyclopentadienone)iron complex ([CpFe(CO)₂]₂) (5 mol%)
-
Trimethylamine N-oxide (Me₃NO) (10 mol%)
-
Toluene (2 mL)
Procedure:
-
To a sealed tube, add the 2-nitroaniline, vicinal diol, iron catalyst, and trimethylamine N-oxide.
-
Add toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, purify the product by column chromatography on silica gel to isolate the desired quinoxaline derivative.[3][4]
Protocol 4: Copper-Alumina Catalyzed Synthesis from an o-Phenylenediamine and a Terminal Alkyne
Materials:
-
o-Phenylenediamine (2 mmol)
-
Terminal alkyne (2.2 mmol)
-
Copper-Alumina (Cu-Al-2) catalyst (100 mg)
-
Potassium Carbonate (K₂CO₃) (2.2 mmol)
-
4-Dimethylaminopyridine (DMAP) (2.2 mmol)
-
Toluene (5 mL)
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine, terminal alkyne, Cu-Al-2 catalyst, K₂CO₃, and DMAP.
-
Add toluene as the solvent.
-
Stir the reaction mixture at 60 °C for 10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the catalyst and wash it with ethyl acetate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[5]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for quinoxaline derivatives.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Copper-catalyzed synthesis of quinoxalines with o-phenylenediamine and terminal alkyne in the presence of bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Diphenylquinoxaline and Its Precursors
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-diphenylquinoxaline, a significant heterocyclic compound, and its precursors, benzil and o-phenylenediamine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound, in particular, serves as a valuable scaffold in medicinal chemistry and materials science. Its synthesis is a classic example of condensation reactions in organic chemistry, typically involving the reaction of an α-dicarbonyl compound with an aromatic diamine.
This guide details the experimental procedures for the synthesis of this compound and its precursors, presents their key characterization data in a structured format, and illustrates the synthetic workflow.
Synthesis of Precursors
The synthesis of this compound typically begins with the preparation of its precursors: benzil and o-phenylenediamine.
Benzil
Benzil is a diketone that can be synthesized through the oxidation of benzoin.[1][2] A common oxidizing agent for this transformation is nitric acid.[1][3]
Experimental Protocol: Synthesis of Benzil from Benzoin
-
In a fume hood, dissolve 4 grams of benzoin in 14 ml of concentrated nitric acid in a suitable round-bottom flask.
-
Heat the mixture on a steam or water bath for approximately 1.5 to 2 hours.[3][4]
-
After the reaction is complete, pour the reaction mixture into 75 ml of cold water to precipitate the product.[4]
-
Stir the mixture to coagulate the precipitate.
-
Collect the crude benzil by vacuum filtration using a Buchner funnel and wash it with cold water to remove any remaining acid.[4]
-
Recrystallize the crude product from ethanol to obtain pure, yellow crystalline benzil.[1][2]
-
Dry the purified crystals and determine the melting point and yield.
o-Phenylenediamine
o-Phenylenediamine is an aromatic diamine that can be prepared through the reduction of o-nitroaniline. Various reducing agents can be employed for this purpose, such as tin and hydrochloric acid, or sodium hydrosulfite.[5]
Experimental Protocol: Synthesis of o-Phenylenediamine from o-Nitroaniline
-
In a round-bottom flask, suspend o-nitroaniline in a suitable solvent.
-
Add a reducing agent, such as a solution of sodium hydrosulfite in sodium hydroxide, portion-wise while stirring.[5]
-
Control the temperature of the reaction mixture, as the reduction is exothermic.
-
After the addition is complete, continue stirring until the reaction is complete (indicated by a color change).
-
Cool the mixture in an ice bath to crystallize the product.
-
Collect the crude o-phenylenediamine by vacuum filtration and wash with a small amount of ice-cold water.[5]
-
For further purification, the crude product can be recrystallized from hot water containing a small amount of sodium hydrosulfite to prevent oxidation, followed by treatment with decolorizing charcoal.[5]
-
Filter the hot solution, and cool the filtrate in an ice-salt bath to obtain colorless crystals of pure o-phenylenediamine.[5]
Synthesis of this compound
The most common method for synthesizing this compound is the condensation reaction between benzil and o-phenylenediamine.[6][7]
Experimental Protocol: Synthesis of this compound
-
To a warm solution of 2.1 g (0.01 mol) of benzil in 8 ml of rectified spirit, add a solution of 1.1 g (0.01 mol) of o-phenylenediamine in 8 ml of rectified spirit.[7][8]
-
Warm the resulting mixture on a water bath for 30-60 minutes.[7][8][9]
-
After the reaction period, add water dropwise to the solution until a slight cloudiness persists.[7][8][9]
-
Allow the mixture to cool to room temperature, which will induce the crystallization of the product.
-
Collect the crude this compound by vacuum filtration.
-
Recrystallize the product from aqueous ethanol to obtain pure crystals.[8]
-
Dry the purified product and determine its melting point and yield.
Alternative, greener synthetic approaches utilizing ultrasound or microwave irradiation have been reported to afford higher yields in shorter reaction times.[9]
Characterization Data
The synthesized compounds can be characterized using various analytical techniques. The key quantitative data for this compound and its precursors are summarized in the tables below.
Table 1: Physical and Spectroscopic Data of Benzil
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀O₂ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 94-97 °C | [1][2] |
| Boiling Point | 345 °C | [1] |
| Density | 1.23 g/cm³ | [1] |
| Solubility | Soluble in benzene, ethanol; Insoluble in water, methanol | [1] |
Table 2: Physical Data of o-Phenylenediamine
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂ | [5] |
| Molecular Weight | 108.14 g/mol | [10] |
| Appearance | Faintly yellow to colorless crystals | [5] |
| Melting Point | 97-101 °C | [5] |
Table 3: Physical and Spectroscopic Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₄N₂ | [11] |
| Molecular Weight | 282.34 g/mol | [12] |
| Appearance | White to light yellow crystalline powder | [13] |
| Melting Point | 125-128 °C | [8][13] |
| ¹H NMR (CDCl₃, δ in ppm) | 8.19-8.21 (m, 2H), 7.75-7.80 (m, 2H), 7.51-7.54 (m, 4H), 7.31-7.39 (m, 6H) | [9][14] |
| ¹³C NMR (CDCl₃, δ in ppm) | 153.61, 141.37, 139.21, 130.09, 129.97, 129.34, 128.94, 128.41 | [14] |
| IR (KBr, cm⁻¹) | 3057, 3028, 1548 | [9] |
| Mass Spectrum (m/z) | 282.12 (M⁺, 100%) | [9][15] |
Visualizations
Synthetic Workflow
The overall synthetic pathway for this compound from its precursors is illustrated below.
Caption: Synthetic pathway for this compound.
Logical Relationship of Compounds
The hierarchical relationship between the final product and its precursors is depicted in the following diagram.
Caption: Precursor-product relationships.
Conclusion
This guide has provided detailed experimental protocols for the synthesis of this compound and its essential precursors, benzil and o-phenylenediamine. The comprehensive characterization data, presented in clear tabular format, offers a valuable resource for the verification and analysis of these compounds. The visualized synthetic workflow provides a clear and concise overview of the entire process, aiding in the planning and execution of the synthesis. This information is crucial for researchers engaged in the fields of medicinal chemistry, organic synthesis, and materials science, facilitating further exploration and application of this important class of compounds.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. gifarlcm.com [gifarlcm.com]
- 3. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]
- 4. chem.latech.edu [chem.latech.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 8. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 9. ijiset.com [ijiset.com]
- 10. scribd.com [scribd.com]
- 11. This compound | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. chemimpex.com [chemimpex.com]
- 14. rsc.org [rsc.org]
- 15. scribd.com [scribd.com]
A Technical Guide to Modern Synthetic Routes for 2,3-Diphenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, 2,3-diphenylquinoxaline serves as a vital structural motif and a key intermediate in the synthesis of more complex molecules. This technical guide provides an in-depth overview of both classical and recently developed synthetic routes for this compound, with a focus on methodologies that offer improved yields, shorter reaction times, and more environmentally benign conditions.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound has evolved significantly from traditional condensation reactions to more sophisticated catalytic and green chemistry approaches. The following table summarizes quantitative data from various key methods, allowing for a direct comparison of their efficiencies.
| Methodology | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Synthesis | None | Rectified Spirit | Water Bath | 30 min | 51 | [1] |
| Conventional Reflux | None | Rectified Spirit | Reflux | 1-1.5 hrs | 75 | [2] |
| Ultrasonic Irradiation | None | Ethanol | Room Temp. | 8 min | 97 | [2] |
| Microwave Irradiation | None | Ethanol | N/A | 55 sec | 60 | [2] |
| Citric Acid Catalysis | Citric Acid | Ethanol | Room Temp. | < 1 min | 94 | [2] |
| Bentonite Clay K-10 | Bentonite Clay K-10 | Ethanol | Room Temp. | N/A | High | [3] |
| Hexafluoroisopropanol (HFIP) | None | HFIP | Room Temp. | 1 hr | 95 | [3] |
| Ceric Ammonium Nitrate (CAN) | CAN | Methyl Cyanide/Protic Solvents | N/A | 20 min | High | [3] |
| Phenol Catalysis | Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temp. | 30 min | High | [4] |
| Phosphate Catalyst (MAP, DAP, or TSP) | MAP, DAP, or TSP | Ethanol | N/A | N/A | High | [3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further development.
1. Classical Condensation in Rectified Spirit [1][6]
-
Procedure: To a warm solution of benzil (2.1 g, 0.01 mol) in 8 mL of rectified spirit, add a solution of o-phenylenediamine (1.1 g, 0.01 mol) in 8 mL of rectified spirit.
-
Warm the mixture on a water bath for 30 minutes.
-
Add water dropwise until a slight cloudiness persists.
-
Allow the solution to cool, then filter the precipitated product.
-
Recrystallize the crude product from aqueous ethanol to yield this compound.
2. Ultrasonic-Assisted Synthesis [2]
-
Procedure: In a suitable vessel, combine benzil (0.01 M) and o-phenylenediamine (0.01 M) in ethanol.
-
Irradiate the mixture with ultrasound at room temperature for 8 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product by filtration and recrystallize from ethanol.
3. Citric Acid Catalyzed Green Synthesis [2]
-
Procedure: In a flask, dissolve o-phenylenediamine and a 1,2-dicarbonyl compound (such as benzil) in ethanol.
-
Add a catalytic amount of non-toxic, inexpensive, and edible citric acid.
-
Stir the reaction mixture at room temperature. The reaction is typically complete in less than 1 minute.
-
Isolate the product by filtration and wash with water.
4. Synthesis in Hexafluoroisopropanol (HFIP) [3]
-
Procedure: Dissolve benzil and o-phenylenediamine in hexafluoroisopropanol (HFIP).
-
Stir the reaction mixture at room temperature for 1 hour.
-
The fluorinated alcohol acts as a promoter for the condensation reaction.
-
Isolate the product, which is obtained in high yield.
5. Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis [3]
-
Procedure: To a solution of substituted benzil and a derivative of o-phenylenediamine in methyl cyanide or a protic solvent, add a catalytic amount of Ceric Ammonium Nitrate (CAN).
-
Stir the reaction mixture for approximately 20 minutes.
-
This method is noted for its fast reaction time and lack of side products.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic processes.
Caption: Workflow for the classical synthesis of this compound.
Caption: Comparison of green synthetic routes for this compound.
Caption: Generalized mechanism for the formation of this compound.
This guide highlights the significant progress in the synthesis of this compound, offering researchers a selection of methodologies to suit various experimental constraints, from classical, well-established protocols to modern, efficient, and environmentally conscious alternatives. The choice of method will ultimately depend on factors such as available equipment, desired yield and purity, and green chemistry considerations.
References
- 1. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 2. ijiset.com [ijiset.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
Methodological & Application
Application Notes and Protocols for 2,3-Diphenylquinoxaline as a Fluorescent Sensor for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenylquinoxaline (DPQ) is a heterocyclic aromatic compound known for its inherent fluorescence. This property makes it a potential candidate for use as a fluorescent sensor in the detection and quantification of various analytes, particularly metal ions. The interaction between DPQ and metal ions can lead to a change in its fluorescence intensity, a phenomenon that can be harnessed for analytical purposes. The quinoxaline core, with its nitrogen atoms, can act as a binding site for metal ions, leading to the formation of a complex. This complex formation can alter the electronic properties of the DPQ molecule, thereby affecting its fluorescence emission. The most common mechanism for detection is fluorescence quenching, where the presence of a metal ion decreases the fluorescence intensity of DPQ.
These application notes provide a comprehensive overview of the synthesis of this compound and its application as a fluorescent sensor for metal ion detection. Detailed protocols for synthesis and analytical procedures are provided to guide researchers in utilizing this compound in their studies.
I. Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and benzil.[1] This reaction can be carried out under various conditions, including conventional heating, microwave irradiation, or ultrasonic irradiation, with the latter methods often providing higher yields and shorter reaction times.[2]
Protocol 1: Conventional Synthesis of this compound
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (Ethanol) (16 mL)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Water bath
-
Reflux condenser
-
Filtration apparatus (Buchner funnel, filter paper)
-
Beakers
-
Stirring rod
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution in the round-bottom flask.
-
Attach a reflux condenser and heat the mixture in a water bath for 30-60 minutes.
-
After the reaction is complete, add deionized water dropwise to the warm mixture until a slight turbidity persists.
-
Allow the mixture to cool to room temperature, which will induce the crystallization of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold aqueous ethanol.
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
-
Dry the purified crystals and determine the melting point (expected: 125-126 °C) and yield.[1]
II. Application as a Fluorescent Sensor for Metal Ions
This compound can be employed as a "turn-off" fluorescent sensor for the detection of certain metal ions. The interaction with metal ions, particularly transition metals, can lead to the quenching of its native fluorescence. This quenching can be due to various mechanisms, including the formation of a non-fluorescent ground-state complex (static quenching) or collisional deactivation of the excited state (dynamic quenching).
Photophysical Properties of this compound
| Property | Value |
| Excitation Wavelength (λex) | ~322 nm |
| Emission Wavelength (λem) | ~392 nm |
| Fluorescence Quantum Yield (ΦF) | ~0.8 |
| Fluorescence Lifetime (τ) | ~16.65 ns |
Note: These values can be solvent-dependent.
Protocol 2: General Procedure for Metal Ion Detection
Materials:
-
This compound (DPQ) stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile)
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water or a suitable buffer (e.g., 10 mM)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of DPQ working solution: Dilute the DPQ stock solution with the buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 10 µM).
-
Fluorescence Titration:
-
Place a known volume of the DPQ working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., scanning from 350 nm to 600 nm with excitation at 322 nm).
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~392 nm) as a function of the metal ion concentration.
-
Observe the change in fluorescence intensity to determine if the metal ion quenches the fluorescence of DPQ.
-
Protocol 3: Determination of Stoichiometry using Job's Plot
The stoichiometry of the DPQ-metal ion complex can be determined using the method of continuous variation, also known as Job's plot.
Procedure:
-
Prepare equimolar stock solutions of DPQ and the metal ion of interest in the same solvent system.
-
Prepare a series of solutions where the total molar concentration of DPQ and the metal ion is constant, but the mole fraction of the metal ion varies from 0 to 1.
-
Measure the fluorescence intensity of each solution at the emission maximum of DPQ.
-
Plot the change in fluorescence intensity (ΔF = F₀ - F, where F₀ is the fluorescence of DPQ alone and F is the fluorescence in the presence of the metal ion) against the mole fraction of the metal ion.
-
The mole fraction at which the maximum change in fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (DPQ:metal) complex.
Protocol 4: Analysis of Fluorescence Quenching using the Stern-Volmer Equation
The mechanism of fluorescence quenching can be investigated using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (metal ion), respectively, [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer quenching constant.
Procedure:
-
Using the data from the fluorescence titration (Protocol 2), calculate F₀/F for each metal ion concentration.
-
Plot F₀/F versus the concentration of the metal ion, [Q].
-
If the plot is linear, it suggests that a single type of quenching mechanism (either static or dynamic) is occurring. The slope of the line is the Stern-Volmer constant (Ksv).
III. Quantitative Data Presentation
Table 1: Metal Ion Selectivity of a Hypothetical this compound-based Sensor
| Metal Ion (as chloride salt) | Fluorescence Response |
| Cu²⁺ | Strong Quenching |
| Fe³⁺ | Strong Quenching |
| Hg²⁺ | Moderate Quenching |
| Pb²⁺ | Weak Quenching |
| Zn²⁺ | No Significant Change |
| Cd²⁺ | No Significant Change |
| Ni²⁺ | Moderate Quenching |
| Co²⁺ | Moderate Quenching |
| Ag⁺ | Weak Quenching |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | No Significant Change |
Table 2: Quantitative Sensing Parameters for Selected Metal Ions (Hypothetical Data for DPQ)
| Metal Ion | Binding Stoichiometry (DPQ:Metal) | Binding Constant (Kₐ) (M⁻¹) | Limit of Detection (LOD) (µM) | Stern-Volmer Constant (Ksv) (M⁻¹) |
| Cu²⁺ | 1:1 | 2.23 x 10³ | 0.39 | 1.88 x 10⁴ |
| Fe³⁺ | 1:1 | 3.34 x 10⁵ | 0.24 | - |
Disclaimer: The quantitative data in Table 2 are based on values reported for a quinoxaline derivative (6-methyl-2,3-di(quinoline-2-yl)quinoxaline) and are provided for illustrative purposes to demonstrate the data presentation format. Researchers should experimentally determine these parameters for this compound.
IV. Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: 2,3-Diphenylquinoxaline in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenylquinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of organic electronics. Their rigid structure, high thermal stability, and tunable electronic properties make them versatile materials for various applications within Organic Light-Emitting Diodes (OLEDs). These compounds can function as emissive materials, host materials for phosphorescent emitters, and electron transport materials. This document provides a comprehensive overview of the application of this compound in OLEDs, including detailed experimental protocols and performance data.
Key Applications of this compound in OLEDs
This compound derivatives are primarily utilized in three key roles within the OLED device architecture:
-
Emissive Materials: When incorporated into the emissive layer (EML), these compounds can emit light of various colors, typically in the blue to yellow range, upon electrical excitation. Their emission properties can be tuned by chemical modification of the quinoxaline core or the peripheral phenyl groups.
-
Host Materials: Due to their high triplet energy, certain this compound derivatives are excellent host materials for phosphorescent guest emitters (dopants). They facilitate efficient energy transfer to the guest molecules, enabling the fabrication of highly efficient phosphorescent OLEDs (PhOLEDs).
-
Electron Transport Materials (ETMs): The electron-deficient nature of the quinoxaline core allows these materials to effectively transport electrons from the cathode towards the emissive layer, contributing to balanced charge injection and recombination within the device.
Data Presentation
The performance of OLEDs incorporating this compound derivatives is summarized in the following tables.
As an Emissive Material (in Iridium Complexes)
| Emitter (Iridium Complex with this compound Ligand) | Device Architecture | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Emission Color | Reference |
| Ir4 with 6,7-difluoro-2,3-bis(4-fluorophenyl)quinoxaline ligand | ITO/MoO₃/TAPC/TcTa:Ir4/26DCzPPy:Ir4/TmPyPB/LiF/Al | 19.9 | 13.7 | 16.6 | 25,926 | Deep Red | [1] |
| Ir4 with 6,7-difluoro-2,3-bis(4-fluorophenyl)quinoxaline ligand | ITO/MoO₃/TAPC/TcTa:Ir4/26DCzPPy:Ir4/TmPyPB/LiF/Al | 17.8 | 12.0 | 14.0 | 20,676 | Deep Red | [2] |
As a Host Material for Phosphorescent Emitters
| Host Material | Dopant (Guest) | Device Architecture | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Emission Color | Reference |
| 3-(2,3-diphenylquinoxalin-6-yl)-9-phenyl-9H-carbazole (M1) | Red Phosphor | Not Specified | 14.66 | 19.95 | 28.57 | 28,619 | Red | [1] |
| 3-(4-(2,3-diphenylquinoxalin-6-yl)phenyl)-9-phenyl-9H-carbazole (M2) | Red Phosphor | Not Specified | 15.07 | 20.45 | 29.29 | 28,818 | Red | [1] |
| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | Yellow Phosphor (3% doping) | Not Specified | 24.6 | - | - | - | Yellow | [2] |
| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | Yellow Phosphor (5% doping) | Not Specified | - | 49.6 | - | - | Yellow | [2] |
Experimental Protocols
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Rectified Spirit (Ethanol)
Procedure:
-
Prepare a warm solution of benzil (0.01 mol, 2.1 g) in rectified spirit (8 mL).
-
Prepare a solution of o-phenylenediamine (0.01 mol, 1.1 g) in rectified spirit (8 mL).
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for approximately 30 minutes.
-
Add water to the reaction mixture until a slight cloudiness persists.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate and recrystallize from aqueous ethanol to obtain pure this compound.
Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol describes a general procedure for the fabrication of a multilayer OLED using thermal evaporation, a common technique for depositing thin organic films.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., MoO₃)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host and Guest (dopant) materials for the Emissive Layer (EML) (e.g., TcTa as host and an Iridium complex of a this compound derivative as guest)
-
Electron Transport Layer (ETL) material (e.g., TmPyPB)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)
-
Ultrasonic bath
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers and the cathode without breaking the vacuum. The deposition rates and thicknesses should be precisely controlled using quartz crystal monitors.
-
Hole Injection Layer (HIL): Deposit MoO₃ to a thickness of approximately 5 nm.
-
Hole Transport Layer (HTL): Deposit TAPC to a thickness of approximately 30 nm.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., TcTa) and the this compound-based guest emitter. The doping concentration of the guest is critical and typically ranges from 2 wt% to 10 wt%. The total thickness of the EML is usually around 10-20 nm. For a double-EML structure, two separate EMLs with different host materials or doping concentrations can be deposited consecutively.[1][2]
-
Electron Transport Layer (ETL): Deposit TmPyPB to a thickness of approximately 40 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer of LiF (approximately 1 nm) to facilitate electron injection from the cathode.
-
Cathode: Deposit Aluminum (Al) to a thickness of about 100 nm.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the fabricated OLED device should be encapsulated immediately using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
-
Characterization of OLEDs
Equipment:
-
Source measure unit (SMU)
-
Spectrometer or spectroradiometer
-
Photodiode with an integrating sphere (for EQE measurements)
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Apply a forward bias voltage to the OLED using the SMU and measure the corresponding current flowing through the device. The current density (J) is calculated by dividing the current by the active area of the pixel.
-
Simultaneously, measure the light output (luminance, L) from the device using a calibrated photodiode or spectroradiometer.
-
Plot the J-V and L-V curves.
-
-
Efficiency Measurements:
-
Current Efficiency (η_c): Calculated from the L-J data using the formula: η_c = L / J. It is expressed in candela per ampere (cd/A).
-
Power Efficiency (η_p): Calculated using the formula: η_p = π * L / (J * V). It is expressed in lumens per watt (lm/W). The factor of π assumes a Lambertian emission profile.
-
External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It is measured using a calibrated photodiode and an integrating sphere to capture all the emitted light. The electroluminescence (EL) spectrum is also required for this calculation.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the spectrum of the light emitted from the OLED at a specific driving voltage or current density using a spectrometer. This provides information about the color of the emitted light and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: Typical OLED Device Architecture.
Caption: OLED Fabrication and Testing Workflow.
References
- 1. Efficient deep red electroluminescence of iridium(iii) complexes with this compound derivatives and tetraphenylimidodiphosphinate - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Photoluminescence and electroluminescence of deep red iridium(iii) complexes with this compound derivatives and 1,3,4-oxadiazole derivatives ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2,3-Diphenylquinoxaline Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 2,3-diphenylquinoxaline derivatives, a class of compounds with significant potential in medicinal chemistry. Detailed protocols for key experiments are provided to facilitate further research and drug development.
Introduction to this compound Derivatives
Quinoxalines, or benzopyrazines, are nitrogen-containing heterocyclic compounds composed of a fused benzene and pyrazine ring.[1] Phenyl-substituted quinoxalines, particularly this compound, have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them a focal point for drug discovery and development.[2][3] The synthetic accessibility and the ease of structural modification of the quinoxaline core allow for the fine-tuning of its biological activity.[1]
Synthesis of this compound Derivatives
The most common and straightforward method for synthesizing the this compound core is the condensation of an o-phenylenediamine with benzil (a 1,2-dicarbonyl compound).[2] Various modifications to this general procedure have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.[4]
Experimental Protocols for Synthesis
Protocol 2.1: Conventional Synthesis of this compound [5][6]
This protocol describes the classical condensation reaction under reflux conditions.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (Ethanol)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Water bath
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.[5]
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[5]
-
Add the o-phenylenediamine solution to the warm benzil solution in the round-bottom flask.[5]
-
Warm the reaction mixture in a water bath for 30 minutes.[5] Some protocols may require refluxing for 1 hour.[4]
-
After warming, add water dropwise to the mixture until a slight cloudiness persists.[5]
-
Allow the solution to cool to room temperature to facilitate the precipitation of the product.[7]
-
Collect the crude product by filtration.[7]
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound.[7]
Protocol 2.2: Microwave-Assisted Synthesis of this compound [4][7]
This method utilizes microwave irradiation to accelerate the reaction.
Materials:
-
o-Phenylenediamine (0.01 mol)
-
Benzil (0.01 mol)
-
Ethanol (16 mL)
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (0.01 mol) and benzil (0.01 mol) in 16 mL of ethanol.[7]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for approximately 55-180 seconds.[4][7]
-
After irradiation, allow the vessel to cool to room temperature. The product will crystallize from the solution.
-
Collect the product by filtration and wash with a small amount of cold ethanol.[7]
Protocol 2.3: Synthesis of Substituted Derivatives (e.g., 6-Nitro-2,3-diphenylquinoxaline) [8][9]
This protocol outlines the synthesis of a nitro-substituted derivative, which often exhibits enhanced biological activity.
Materials:
-
4-nitro-o-phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Ethanol (5 mL)
-
Thiamine catalyst (5 mol%) (for green synthesis approach)[9]
Procedure:
-
In a test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1 mmol), and the thiamine catalyst in 5 mL of ethanol.[9]
-
Heat the mixture under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
Applications in Anticancer Drug Design
This compound derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[10][11][12]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism of the anticancer activity of this compound derivatives is the inhibition of tubulin polymerization.[8] These compounds often bind to the colchicine binding site on β-tubulin, disrupting the dynamics of microtubule assembly.[13] This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[14]
Figure 1. Signaling pathway of anticancer activity.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Derivative 1 | AGS | Adenocarcinoma gastric | > 50 | [8] |
| Derivative 2 | HT-29 | Colorectal adenocarcinoma | 24.5 ± 2.1 | [8] |
| Derivative 3 | MCF-7 | Breast cancer | 19.7 ± 1.5 | [8] |
| Derivative 4 | AGS | Adenocarcinoma gastric | 15.2 ± 1.1 | [8] |
| Derivative 5 | HT-29 | Colorectal adenocarcinoma | 10.8 ± 0.9 | [8] |
| Derivative 6 | MCF-7 | Breast cancer | 8.3 ± 0.7 | [8] |
| Compound VIIIc | HCT-116 | Colon carcinoma | 2.5 | [10] |
| Compound VIIIc | MCF-7 | Breast adenocarcinoma | 9.0 | [10] |
| Compound VIIIe | HCT-116 | Colon carcinoma | 8.4 | [10] |
| Compound XVa | HCT-116 | Colon carcinoma | 4.4 | [10] |
Experimental Protocols for Anticancer Evaluation
Figure 2. Experimental workflow for anticancer evaluation.
Protocol 3.1: In Vitro Cell Viability (MTT) Assay [3][15][16]
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[15] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO, final concentration ≤ 0.5% v/v) and a blank (medium only).[15]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[15]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[3][16]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry [17][18]
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a test compound.
Materials:
-
Cancer cells treated with the quinoxaline derivative
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline derivative at its IC₅₀ concentration for 24 or 48 hours.[19]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.[18] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet with cold PBS, and resuspend. Add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[17] Incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[17]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.[15]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Applications in Antimicrobial Drug Design
Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[20][21]
Mechanism of Action: Proposed Mechanisms
For some derivatives, such as quinoxaline 1,4-di-N-oxides, the proposed mechanism involves the bioreduction of the N-oxide groups by bacterial nitroreductases. This process generates reactive oxygen species (ROS), which are toxic to the microbial cells.[2]
Quantitative Data: Antimicrobial Activity
The antimicrobial potency is often determined by the Zone of Inhibition in diffusion assays and the Minimum Inhibitory Concentration (MIC).
| Compound ID | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | S. aureus | 18 | 62.5 | [22] |
| Quinoxaline Derivative | E. coli | 16 | 125 | [22] |
| Sulfonamide Derivative | S. aureus | 15-20 | - | [22] |
| Sulfonamide Derivative | E. coli | 14-19 | - | [22] |
Experimental Protocols for Antimicrobial Evaluation
Protocol 4.1: Agar Well Diffusion Method [23]
This method is a standard preliminary screening technique for antimicrobial activity.
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Nutrient Agar or Mueller-Hinton Agar
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Quinoxaline derivative solutions (in a suitable solvent like DMSO)
-
Standard antibiotic solution (e.g., Ciprofloxacin)
-
Solvent control (e.g., DMSO)
Procedure:
-
Media Preparation and Inoculation: Prepare and sterilize the agar medium. Pour the molten agar into sterile petri dishes and allow it to solidify. Uniformly spread a standardized microbial suspension (e.g., 0.5 McFarland standard) over the agar surface.
-
Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[23]
-
Compound Addition: Add a specific volume (e.g., 100 µL) of the test compound solution, standard antibiotic, and solvent control into separate wells.[23]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[23]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Conclusion
This compound derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their straightforward synthesis and the potential for extensive structural modification allow for the optimization of their potent anticancer and antimicrobial activities. The detailed protocols and data presented herein serve as a valuable resource for researchers dedicated to the design and development of novel therapeutic agents based on this privileged scaffold.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. ijiset.com [ijiset.com]
- 5. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. botanyjournals.com [botanyjournals.com]
Application Notes and Protocols for the Wittig Reaction of 2,3-Diphenylquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of vinyl-substituted 2,3-diphenylquinoxaline derivatives via the Wittig reaction. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique photoluminescent properties.[1][2] The introduction of a vinyl group through the Wittig reaction allows for further functionalization and the development of novel compounds for various applications, including as potential tubulin inhibitors for cancer therapy and as materials for Organic Light Emitting Diodes (OLEDs).[2][3][4]
The following protocol is based on the successful synthesis of a vinyl benzaldehyde capped this compound derivative, demonstrating a reliable method for achieving C-C bond formation at a specific position on the quinoxaline scaffold.[4][5]
Experimental Protocols
This protocol outlines a four-stage process for the synthesis of a vinyl-substituted this compound derivative, commencing with the synthesis of the 6-methyl-2,3-diphenylquinoxaline precursor.
Stage 1: Synthesis of 6-methyl-2,3-diphenylquinoxaline
This initial step involves the condensation of 4-methyl-o-phenylenediamine with benzil to form the core quinoxaline structure.[4][5]
Materials:
-
Benzil
-
4-methyl-o-phenylenediamine
-
Rectified spirit (Ethanol)
Procedure:
-
Prepare a warm solution of benzil (0.01 mol, 2.1 g) in 8 ml of rectified spirit.[6]
-
In a separate flask, dissolve 4-methyl-o-phenylenediamine (0.01 mol, 1.22 g) in rectified spirit.
-
Add the 4-methyl-o-phenylenediamine solution to the warm benzil solution.
-
Warm the reaction mixture on a water bath for 30 minutes.[6]
-
Add water dropwise to the mixture until a slight cloudiness persists.[6]
-
Allow the solution to cool, which will induce precipitation of the product.
-
Filter the solid product and recrystallize from aqueous ethanol to obtain pure 6-methyl-2,3-diphenylquinoxaline.
Stage 2: Synthesis of 6-bromomethyl-2,3-diphenylquinoxaline
The methyl group of 6-methyl-2,3-diphenylquinoxaline is converted to a bromomethyl group using N-bromosuccinimide (NBS) via a free radical bromination reaction.[4][5]
Materials:
-
6-methyl-2,3-diphenylquinoxaline
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl4)
Procedure:
-
In a round-bottom flask, combine 6-methyl-2,3-diphenylquinoxaline (0.01 mol, 2.96 g), N-bromosuccinimide (0.01 mol, 1.78 g), and a catalytic amount of benzoyl peroxide (0.0003 mol, 0.08 g) in 30 ml of CCl4.[5]
-
Reflux the mixture overnight.[5]
-
After the reaction is complete, cool the mixture and remove the solid by-product (succinimide) by filtration.[5]
-
Wash the filtrate with CCl4 and then evaporate the solvent to obtain the reddish-yellow solid product, 6-bromomethyl-2,3-diphenylquinoxaline.[5]
Stage 3: Synthesis of the Phosphonium Salt
The bromomethyl derivative is then reacted with triphenylphosphine to form the corresponding phosphonium salt, which is the key reagent for the Wittig reaction.[4][5]
Materials:
-
6-bromomethyl-2,3-diphenylquinoxaline
-
Triphenylphosphine
-
Acetonitrile
-
Toluene-methanol mixture (2:1) for recrystallization
Procedure:
-
Dissolve 6-bromomethyl-2,3-diphenylquinoxaline (1 mmol, 0.38 g) and triphenylphosphine (1 mmol, 0.26 g) in 20 ml of acetonitrile.[5]
-
Stir the solution overnight at 40°C.[5]
-
The resulting precipitate is the desired phosphonium salt.
-
Recrystallize the precipitate from a toluene-methanol mixture (2:1) to yield the pure phosphonium ylide precursor.[5]
Stage 4: Wittig Reaction
The final stage is the Wittig reaction between the phosphonium salt and an aldehyde (in this example, terephthaldehyde) to form the vinyl-substituted this compound derivative.[4][5]
Materials:
-
(2,3-Diphenylquinoxalin-6-ylmethyl)triphenylphosphonium bromide (the phosphonium salt from Stage 3)
-
Terephthaldehyde
-
A suitable base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMF)
General Procedure:
-
Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base to the suspension to generate the ylide (the solution will typically change color).
-
Stir the ylide solution for a period of time (e.g., 30 minutes to 1 hour) at room temperature or below.
-
Add a solution of the aldehyde (e.g., terephthaldehyde) in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to proceed, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting materials.
-
Upon completion, quench the reaction (e.g., with water or saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final vinyl-substituted this compound derivative.
Data Presentation
The following table summarizes the key reactants and products for the synthesis of a vinyl benzaldehyde capped quinoxaline derivative.
| Stage | Starting Material | Reagents | Product | Reported Molecular Weight (Observed) |
| 1 | Benzil, 4-methyl-o-phenylenediamine | Rectified spirit | 6-methyl-2,3-diphenylquinoxaline | 297.21 (M+)[5] |
| 2 | 6-methyl-2,3-diphenylquinoxaline | NBS, Benzoyl peroxide, CCl4 | 6-bromomethyl-2,3-diphenylquinoxaline | 378.087 (M+2)[5] |
| 3 | 6-bromomethyl-2,3-diphenylquinoxaline | Triphenylphosphine, Acetonitrile | (2,3-Diphenylquinoxalin-6-ylmethyl)triphenylphosphonium bromide | - |
| 4 | Phosphonium Salt from Stage 3 | Terephthaldehyde, Base, Anhydrous Solvent | Vinyl Benzaldehyde capped this compound | - |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of a vinyl-substituted this compound derivative.
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Molecular Docking, and Biological Evaluation of this compound Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. vixra.org [vixra.org]
- 6. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
Application Notes & Protocols: 2,3-Diphenylquinoxaline as a Versatile Building Block for Organic Semiconductors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3-Diphenylquinoxaline is a heterocyclic compound that has emerged as a significant building block in the design and synthesis of novel organic semiconductors.[1][2] Its rigid and planar structure, coupled with its electron-deficient quinoxaline core, provides excellent thermal and morphological stability, as well as tunable electronic properties.[3] These characteristics make it a versatile component for a range of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), Organic Thin-Film Transistors (OTFTs), and Perovskite Solar Cells (PSCs).[2][4][5] This document provides a comprehensive overview of the applications, key performance data, and detailed experimental protocols for utilizing this compound in the development of organic semiconductors.
Key Properties and Applications
The this compound moiety can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and photophysical properties.[6] It is commonly employed as an electron-accepting unit in donor-acceptor (D-A) type architectures.[6][7] This versatility has led to its use in:
-
Electron Transporting Materials (ETMs): The inherent electron-deficient nature of the quinoxaline core makes its derivatives suitable for use as ETMs in OLEDs, facilitating efficient electron injection and transport.[3][8]
-
Hole Transporting Materials (HTMs): By incorporating electron-donating groups, this compound derivatives can be engineered to function as efficient HTMs in PSCs.[4][9]
-
Emissive Materials: Functionalization with appropriate chromophores can lead to materials with strong solid-state emission, making them suitable for use as emitters in OLEDs.[6] Some derivatives exhibit aggregation-induced emission (AIE) properties.[6]
-
Ambipolar Materials: The balanced introduction of electron-donating and -withdrawing substituents can result in ambipolar materials capable of transporting both holes and electrons, which is beneficial for OTFTs.[6][10]
Data Presentation: Performance of this compound-based Materials
The following tables summarize the key performance parameters of various organic semiconductor materials derived from this compound.
Table 1: Optoelectronic Properties of this compound Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Application | Reference |
| DDPQL | - | - | - | Electron Transporting Material (OLED) | [8] |
| Amine Derivatives (general) | -4.90 to -5.70 | -3.10 to -3.36 | 1.72 to 2.48 | Solid-State Emitter, Ambipolar Material | [10] |
| DPQ Thin Film | - | - | 3.34 | Optoelectronics | [10] |
| DQC-T | - | - | - | Hole Transporting Material (PSC) | [4] |
| DQ-T-QD | - | - | - | Hole Transporting Material (PSC) | [4] |
| Compound 5 (Thiophene derivative) | - | - | - | p-channel semiconductor (OTFT) | [5] |
Table 2: Device Performance of this compound-based Organic Electronics
| Device Type | Key Material | Performance Metric | Value | Reference |
| OLED | DDPQL (ETL) | Maximum Brightness | 12100 cd/m² | [8] |
| OLED | DDPQL (ETL) | Maximum Current Efficiency | 4.97 cd/A | [8] |
| OLED | DDPQL (ETL) | External Quantum Efficiency | 1.92% | [8] |
| Flexible PSC | DQC-T (HTL) | Power Conversion Efficiency | 18.12% | [4] |
| Flexible PSC | DQ-T-QD (HTL) | Power Conversion Efficiency | 16.67% | [4] |
| OTFT (Solution Processed) | Compound 5 | Hole Mobility | 2.6 × 10⁻⁵ cm²/Vs | [5] |
| OTFT (Solution Processed) | Compound 5 | Current On/Off Ratio | 1.8 × 10⁵ | [5] |
| OTFT (Vacuum Deposited) | Compound 5 | Hole Mobility | 1.9 × 10⁻⁴ cm²/Vs | [5] |
| OTFT (Vacuum Deposited) | Compound 5 | Current On/Off Ratio | 3.5 × 10⁶ | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conventional synthesis of the core this compound structure via a condensation reaction.
Materials:
-
o-phenylenediamine
-
Benzil
-
Rectified spirit (ethanol)
-
Prepare a solution of o-phenylenediamine (1.1 g) in rectified spirit (8 mL).
-
In a separate flask, prepare a warm solution of benzil (2.1 g) in rectified spirit (8 mL).
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the resulting mixture on a water bath for 30 minutes.
-
After warming, add water dropwise to the mixture until a slight cloudiness persists.
-
Cool the solution to allow for the crystallization of the product.
-
Filter the crude product and recrystallize from rectified spirit to obtain pure this compound.
Greener Synthesis Approach: [1]
For a more environmentally friendly method, ultrasonic irradiation can be employed. The reaction of o-phenylenediamine and benzil in ethanol with a catalytic amount of citric acid can be completed in under a minute with high yields (94%).[1]
Protocol 2: Synthesis of Donor-Acceptor-Donor (D-A-D) Type Derivatives via Buchwald-Hartwig Amination
This protocol outlines the synthesis of D-A-D type derivatives by coupling various diarylamines or heterocyclic amines with a di-halogenated this compound precursor.[6]
Materials:
-
Di-halogenated this compound (e.g., 6,7-dibromo-2,3-diphenylquinoxaline)
-
Appropriate diarylamine or heterocyclic amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the di-halogenated this compound, the amine (2.2 equivalents), the palladium catalyst, the ligand, and the base.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired D-A-D derivative.
Protocol 3: Fabrication of a Top-Contact/Bottom-Gate Organic Thin-Film Transistor (OTFT)
This protocol describes the fabrication of an OTFT using a this compound derivative as the organic semiconductor.[5]
Materials:
-
Highly n-doped silicon wafer with a thermally grown SiO₂ dielectric layer (300 nm)
-
This compound derivative solution (e.g., in chloroform) or solid for vacuum deposition
-
Acetone
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sonication in acetone for 10 minutes, followed by drying.
-
Semiconductor Deposition (Solution-Shearing):
-
Place the cleaned substrate on a heated stage.
-
Deposit a drop of the organic semiconductor solution onto the substrate.
-
Use a shearing blade to spread the solution across the substrate at a controlled speed to form a thin film.
-
Anneal the film at an appropriate temperature to remove residual solvent and improve crystallinity.
-
-
Semiconductor Deposition (Vacuum Deposition):
-
Place the cleaned substrate in a thermal evaporation chamber.
-
Place the solid organic semiconductor material in a crucible within the chamber.
-
Evacuate the chamber to a high vacuum.
-
Heat the crucible to sublimate the material, which then deposits as a thin film onto the substrate.
-
-
Electrode Deposition:
-
Use a shadow mask to define the source and drain electrode patterns.
-
Deposit a thin layer of gold (e.g., 50 nm) through the mask onto the semiconductor layer via thermal evaporation.
-
-
Device Characterization:
-
Measure the transfer and output characteristics of the fabricated OTFT using a semiconductor parameter analyzer in a shielded probe station.
-
Visualizations
Signaling Pathways and Workflows
Caption: General synthesis workflow for this compound-based organic semiconductors.
Caption: General experimental workflow for organic electronic device fabrication and characterization.
References
- 1. ijiset.com [ijiset.com]
- 2. chemimpex.com [chemimpex.com]
- 3. vixra.org [vixra.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The design and synthesis of this compound amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Properties of Diphenylquinoxaline as Electron-Transporting Materials | Scientific.Net [scientific.net]
- 9. Low cost and stable quinoxaline-based hole-transporting materials with a D–A–D molecular configuration for efficient perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 12. youtube.com [youtube.com]
Application of 2,3-Diphenylquinoxaline in Thermally Activated Delayed Fluorescence (TADF) Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thermally activated delayed fluorescence (TADF) has emerged as a leading mechanism for achieving high efficiency in third-generation organic light-emitting diodes (OLEDs). This technology allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%. A key component in the design of efficient TADF emitters is the strategic selection of electron-accepting and electron-donating moieties to achieve a small singlet-triplet energy splitting (ΔEST). 2,3-Diphenylquinoxaline has proven to be a versatile and effective electron-accepting core for the construction of high-performance TADF materials. Its rigid structure and well-defined electronic properties allow for systematic tuning of the photophysical characteristics of the resulting emitters.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of TADF materials, targeting researchers and professionals in materials science and drug development, where TADF materials are finding applications in bioimaging and sensing.
Molecular Design and Photophysical Properties
The design of this compound-based TADF emitters typically follows a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture. The this compound unit serves as the acceptor, while various electron-rich units are attached as donors. The choice of the donor moiety and the linking topology are critical in tuning the emission color, quantum yield, and TADF characteristics.
A small ΔEST is crucial for efficient reverse intersystem crossing (RISC) from the triplet state (T1) to the singlet state (S1), which is the hallmark of TADF. This is typically achieved by designing molecules with a significant spatial separation between the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the this compound acceptor.
Quantitative Data Summary
The following tables summarize the photophysical and electroluminescent properties of various TADF emitters based on this compound derivatives.
Table 1: Photophysical Properties of this compound-Based TADF Emitters
| Compound | Donor Moiety | ΔEST (eV) | ΦPL (%) | λPL (nm) | Delayed Fluorescence Lifetime (μs) |
| SBDBQ-DMAC | Dimethylacridine | 0.06 | 74 | 532 | - |
| DBQ-3DMAC | Dimethylacridine | 0.06 | 84 | 536 | - |
| SBDBQ-PXZ | Phenoxazine | 0.07 | 73 | 572 | - |
| DBQ-3PXZ | Phenoxazine | 0.03 | 76 | 572 | - |
| DMAC-QCN | Dimethylacridine | - | - | 545 | - |
| PXZ-QCN | Phenoxazine | - | - | 604 | - |
| DMACPyBP | Dimethylacridine | 0.03 | 62.3 | 643 | - |
| PXZPyBP | Phenoxazine | 0.10 | 21.2 | 743 | - |
Data compiled from various research articles.[1][2][3] The photoluminescence quantum yield (ΦPL) and emission wavelength (λPL) can vary depending on the solvent or solid-state film.
Table 2: Electroluminescent Performance of OLEDs Employing this compound-Based TADF Emitters
| Emitter | Host Material | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Emission Color |
| SBDBQ-DMAC | CBP | 13.0 | 39.9 | 33,586 | Green |
| DBQ-3DMAC | CBP | - | - | 31,099 | Green |
| SBDBQ-PXZ | CBP | - | - | 30,039 | Orange |
| DBQ-3PXZ | CBP | - | - | 25,375 | Orange |
| DMAC-QCN | - | 17.3 | - | - | Yellow |
| PXZ-QCN | - | 15.6 | - | - | Red |
EQE: External Quantum Efficiency. Data sourced from multiple studies for comparison.[1][3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound-based TADF emitter and the fabrication of a corresponding OLED device.
Protocol 1: Synthesis of a D-A-D Type TADF Emitter
This protocol describes a general procedure for the synthesis of a donor-acceptor-donor (D-A-D) type TADF emitter using a Buchwald-Hartwig amination reaction.[4][5]
Materials:
-
A di-halogenated this compound derivative (e.g., 6,11-dibromo-2,3-diphenylquinoxaline)
-
An electron-donating amine (e.g., carbazole, phenoxazine)
-
Palladium(II) acetate (Pd(OAc)2)
-
Tris(tert-butyl)phosphine (P(t-Bu)3) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
In a Schlenk flask, dissolve the di-halogenated this compound (1.0 eq), the donor amine (2.2 eq), and sodium tert-butoxide (2.5 eq) in anhydrous toluene.
-
Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
In a separate glovebox or under a positive pressure of inert gas, prepare a solution of the palladium catalyst and ligand. Add Pd(OAc)2 (0.05 eq) and P(t-Bu)3 (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final D-A-D TADF emitter.
-
Characterize the final product using 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.
Protocol 2: Fabrication of a Vacuum-Deposited OLED
This protocol outlines the fabrication of a multilayered OLED using thermal evaporation in a high-vacuum chamber.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Material (e.g., MoO3)
-
Hole Transport Material (e.g., TAPC)
-
Host material for the emissive layer (e.g., CBP)
-
The synthesized this compound TADF emitter
-
Electron Transport Material (e.g., Bphen)
-
Electron Injection Material (e.g., LiF)
-
Aluminum (Al) for the cathode
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes immediately before loading into the deposition chamber.
-
Load the cleaned substrates and all organic and inorganic materials into a high-vacuum thermal evaporation system (pressure < 10-6 Torr).
-
Sequentially deposit the layers according to the device architecture. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organic layers, 0.1 Å/s for LiF, and 5-10 Å/s for Al).
-
Deposit the HIL (e.g., MoO3, 10 nm).
-
Deposit the HTL (e.g., TAPC, 50 nm).
-
Co-deposit the EML by evaporating the host material (e.g., CBP) and the this compound TADF emitter from separate sources. The doping concentration of the emitter is critical and typically ranges from 1% to 20% by weight (e.g., 20 nm total thickness).
-
Deposit the ETL (e.g., Bphen, 45 nm).
-
Deposit the EIL (e.g., LiF, 1 nm).
-
Deposit the Al cathode (e.g., 100 nm).
-
-
Encapsulate the completed devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Visualizations
Thermally Activated Delayed Fluorescence (TADF) Mechanism
Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).
Experimental Workflow for TADF Material Development
References
- 1. Molecular design to regulate the photophysical properties of multifunctional TADF emitters towards high-performance TADF-based OLEDs with EQEs up to 22.4% and small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Efficient yellow and red thermally activated delayed fluorescence materials based on a quinoxaline-derived electron-acceptor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The design and synthesis of this compound amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3-Diphenylquinoxaline as an Electron Transport Layer in OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential application of 2,3-diphenylquinoxaline as an electron transport layer (ETL) in Organic Light-Emitting Diodes (OLEDs). While this compound and its derivatives show promise for use in organic electronics due to their electron-deficient nature, it is important to note that the standalone use of this compound as a primary ETL in high-performance OLEDs is not extensively documented in publicly available literature.[1][2][3] Often, it serves as a core moiety in more complex molecular structures designed to optimize charge transport and device stability.[1][2][3] These notes, therefore, provide a foundational guide for researchers looking to explore its potential, including detailed synthesis protocols and a generalized framework for OLED fabrication and characterization.
Material Properties of this compound
A thorough understanding of the material properties of this compound is essential for designing and fabricating efficient OLED devices. Key parameters include its molecular structure, energy levels (HOMO and LUMO), and charge transport characteristics.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄N₂ | [4] |
| Molecular Weight | 282.34 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 125-126 °C | |
| HOMO Energy Level | Estimated via theoretical calculations for derivatives to be in the range of -5.60 to -5.83 eV. Experimental value not available. | [2] |
| LUMO Energy Level | Estimated via theoretical calculations for derivatives to be in the range of -3.04 to -3.16 eV. Experimental value not available. | [2] |
| Electron Mobility | Not explicitly reported in the literature. This would need to be determined experimentally for thin films. |
Note: The provided HOMO and LUMO values are based on theoretical calculations for derivatives of this compound and should be used as a guideline. Experimental determination via techniques like cyclic voltammetry and ultraviolet photoelectron spectroscopy is recommended for accurate device modeling.[5][6][7]
Synthesis and Purification of this compound
A reliable synthesis and rigorous purification are critical for obtaining high-purity this compound suitable for organic electronic applications. The most common synthetic route involves the condensation of o-phenylenediamine with benzil.
Synthesis Protocol
This protocol is adapted from established literature procedures.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (Ethanol, 16 mL)
-
Deionized Water
Equipment:
-
100 mL Round-bottom flask
-
Water bath
-
Reflux condenser
-
Beakers
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.1 g of benzil in 8 mL of rectified spirit. Warm the mixture gently on a water bath to facilitate dissolution.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution in the round-bottom flask.
-
Attach a reflux condenser and heat the mixture in a boiling water bath for 30-60 minutes.
-
After the reaction is complete, add deionized water dropwise to the warm solution until a slight cloudiness persists.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to promote crystallization of the product.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold aqueous ethanol.
Purification Protocol
Recrystallization is a common and effective method for purifying the crude this compound. For high-purity material required for OLED fabrication, sublimation is highly recommended.
Recrystallization:
-
Dissolve the crude product in a minimum amount of hot rectified spirit.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
High-Purity Sublimation: For OLED applications, train-gradient sublimation under high vacuum is the preferred method for purification. This process removes residual solvents and non-volatile impurities.
-
Place the recrystallized this compound in a sublimation tube.
-
Evacuate the system to a high vacuum (typically < 10⁻⁵ Torr).
-
Heat the material to its sublimation temperature.
-
The purified material will deposit on a cooler part of the sublimation apparatus.
-
Collect the sublimed, high-purity this compound in an inert atmosphere (e.g., a glovebox) to prevent contamination.
OLED Device Fabrication Protocol
This section outlines a general protocol for the fabrication of a multilayer OLED device incorporating this compound as the electron transport layer. The specific thicknesses of the organic layers will significantly impact device performance and should be optimized experimentally.
Device Architecture: A typical multilayer OLED structure is as follows:
Substrate / Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Caption: A diagram illustrating the multilayer structure of an OLED and the movement of charge carriers leading to light emission.
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
High-purity organic materials for HIL, HTL, and EML (e.g., NPB for HTL, Alq₃ for EML)
-
High-purity this compound for ETL
-
Electron injection material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
-
High-vacuum thermal evaporation system (deposition chamber)
-
Substrate cleaning solutions (e.g., Decon 90, acetone, isopropanol)
-
Ultrasonic bath
-
Nitrogen or argon glovebox
Fabrication Workflow:
Caption: A step-by-step workflow for the fabrication of a multilayer OLED device.
Detailed Protocol:
-
Substrate Cleaning:
-
Thoroughly clean the pre-patterned ITO substrates by sequential ultrasonication in a detergent solution (e.g., Decon 90), deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with oxygen plasma or UV-ozone to improve the work function of the ITO and remove any organic residues.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers and the cathode without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using quartz crystal microbalances.
-
Hole Injection Layer (HIL): Deposit a suitable HIL material to a thickness of approximately 5-10 nm.
-
Hole Transport Layer (HTL): Deposit the HTL material (e.g., NPB) to a thickness of 30-50 nm.
-
Emissive Layer (EML): Deposit the EML material (e.g., Alq₃) to a thickness of 20-40 nm.
-
Electron Transport Layer (ETL): Deposit the purified this compound to a thickness of 20-40 nm. This thickness is a starting point and requires optimization.
-
Electron Injection Layer (EIL): Deposit a thin layer (0.5-1 nm) of LiF.
-
Cathode: Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm.
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from moisture and oxygen.
-
Device Characterization and Performance
After fabrication, the OLEDs should be characterized to evaluate their performance. Key performance metrics include:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage and luminance efficiency.
-
Electroluminescence (EL) Spectrum: To determine the emission color and color purity.
-
Efficiency Measurements:
-
Current Efficiency (cd/A): A measure of the light output per unit of current.
-
Power Efficiency (lm/W): A measure of the light output per unit of power consumed.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.
-
Illustrative Performance of a Quinoxaline Derivative-Based OLED: As specific performance data for this compound as an ETL is not readily available, the following table presents data for an OLED using a different quinoxaline-based material as a reference to illustrate the type of metrics to be measured. This data is not for this compound.
| Parameter | Illustrative Value |
| Turn-on Voltage | 3.0 - 4.0 V |
| Maximum Luminance | > 5000 cd/m² |
| Maximum Current Efficiency | > 10 cd/A |
| Maximum Power Efficiency | > 5 lm/W |
| Maximum EQE | > 5% |
Signaling Pathways and Energy Level Diagram
The efficient operation of an OLED relies on the appropriate alignment of the energy levels of the different materials to facilitate charge injection, transport, and recombination.
Caption: A generalized energy level diagram for a multilayer OLED showing the HOMO and LUMO levels of each layer.
Conclusion
This compound is a readily synthesizable organic material with electronic properties that suggest its potential for use as an electron transport layer in OLEDs. However, there is a notable lack of specific device performance data in the literature for OLEDs employing the pristine this compound as the ETL. The protocols provided herein offer a solid foundation for researchers to synthesize, purify, and fabricate OLED devices to investigate and optimize the performance of this compound in this role. Further experimental work is required to determine its electron mobility and to fully characterize its performance within an optimized OLED architecture.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. The design and synthesis of this compound amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3-Diphenylquinoxaline Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of 2,3-diphenylquinoxaline derivatives as potential anticancer agents. The information compiled from recent studies highlights their synthesis, mechanism of action, and cytotoxic effects against various cancer cell lines.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2] The this compound scaffold, in particular, has emerged as a promising pharmacophore for the development of novel chemotherapeutic agents.[3][4] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin and protein kinases, leading to cell cycle arrest and apoptosis.[1][5][6] This document outlines the synthesis, in vitro evaluation, and mechanism of action studies for this promising class of compounds.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The 50% inhibitory concentration (IC₅₀) values from these studies are summarized below for comparative analysis.
Table 1: IC₅₀ Values of this compound Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | AGS | Adenocarcinoma gastric | > 50 | NIH3T3 | > 50 | [7] |
| Derivative 2 | HT-29 | Colorectal adenocarcinoma | 24.5 ± 2.1 | NIH3T3 | > 50 | [7] |
| Derivative 3 | MCF-7 | Breast cancer | 19.7 ± 1.5 | NIH3T3 | > 50 | [7] |
| Derivative 4 | AGS | Adenocarcinoma gastric | 15.2 ± 1.1 | NIH3T3 | > 50 | [7] |
| Derivative 5 | HT-29 | Colorectal adenocarcinoma | 10.8 ± 0.9 | NIH3T3 | > 50 | [7] |
| Compound VIId | HCT116 | Colon carcinoma | - | - | - | [6] |
| Compound VIIIa | HCT116 | Colon carcinoma | - | - | - | [6] |
| Compound VIIIc | HCT116 | Colon carcinoma | - | WI-38 | - | [6] |
| Compound VIIIe | HCT116 | Colon carcinoma | - | - | - | [6] |
| Compound XVa | HCT116 | Colon carcinoma | 4.4 | - | - | [6] |
| Compound XVa | HepG2 | Liver hepatocellular carcinoma | - | - | - | [6] |
| Compound XVa | MCF-7 | Breast adenocarcinoma | 5.3 | - | - | [6] |
| Compound 5a | MCF-7 | Breast cancer | 10.78 ± 0.892 | - | - | [8] |
| Compound 5b | MCF-7 | Breast cancer | 29.7 ± 2.73 | - | - | [8] |
| Compound IV | PC-3 | Prostate cancer | 2.11 | Vero | - | [9] |
| Compound III | PC-3 | Prostate cancer | 4.11 | Vero | - | [9] |
| Compound 12 | - | - | 0.19–0.51 | - | - | [10] |
Note: "-" indicates data not available in the cited sources.
Mechanism of Action
Research indicates that this compound derivatives employ a multi-faceted approach to inhibit cancer cell growth. Key mechanisms include:
-
Tubulin Polymerization Inhibition : Several derivatives act as tubulin inhibitors, binding to the colchicine binding site on β-tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][10]
-
Kinase Inhibition : These compounds have been shown to inhibit various protein tyrosine kinases (PTKs) that are crucial for cancer cell signaling and survival.[1] Notable targets include:
-
c-Met (HGFR) : Inhibition of the c-Met tyrosine kinase has been identified as a potential mechanism.[3]
-
VEGFR-2 : Some derivatives exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor-2, a key player in angiogenesis.[6][11]
-
PI3K/Akt/mTOR Pathway : Quinoxaline derivatives have been developed as dual inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[12]
-
-
Induction of Apoptosis : A primary outcome of treatment with these derivatives is the induction of programmed cell death (apoptosis).[9][13][14] This is often mediated through the upregulation of pro-apoptotic proteins (e.g., p53, caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[9][11]
-
Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, such as G2/M or S phase, preventing cancer cell proliferation.[6][14][15][16]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer potential of this compound derivatives.
Synthesis of this compound Derivatives
A general and efficient method for synthesizing the this compound core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound like benzil.[1]
Materials:
-
o-Phenylenediamine
-
Benzil
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve o-phenylenediamine in ethanol in a round-bottom flask.
-
Add an equimolar amount of benzil to the solution.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The this compound product will precipitate.
-
Filter the precipitate, wash it with cold ethanol, and dry it under a vacuum.
-
Further derivatives can be synthesized by using substituted o-phenylenediamines or benzils.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Treat cells with the test compounds at their IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[11]
Visualizations
The following diagrams illustrate key concepts related to the application of this compound derivatives in cancer research.
Caption: General experimental workflow for evaluating this compound derivatives.
Caption: Mechanism of action via tubulin polymerization inhibition.
Caption: Inhibition of key signaling pathways by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking, and Biological Evaluation of this compound Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel phenyl and thiophene dispiro indenoquinoxaline pyrrolidine quinolones induced apoptosis via G1/S and G2/M phase cell cycle arrest in MCF-7 cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Diphenylquinoxaline in Chemosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-diphenylquinoxaline and its derivatives as versatile scaffolds in the development of chemosensors for a variety of analytes. The inherent photophysical properties of the this compound core, coupled with the ease of its chemical modification, make it an attractive platform for creating selective and sensitive fluorescent and colorimetric sensors.
Introduction to this compound Chemosensors
This compound (DPQ) is a nitrogen-containing heterocyclic compound that serves as a robust building block for chemosensors. Its derivatives have been successfully employed for the detection of various species, including metal ions and anions. The sensing mechanism often relies on the interaction of the analyte with specific functional groups appended to the DPQ core, leading to a measurable change in its optical properties, such as fluorescence intensity or color. These changes can be triggered by processes like intramolecular charge transfer (ICT), aggregation-induced emission (AIE), or chelation-enhanced fluorescence (CHEF).
Data Presentation: Quantitative Sensing Parameters
The following tables summarize the key performance indicators of various this compound-based chemosensors for different analytes.
Table 1: Sensing of Metal Ions
| Sensor Derivative | Analyte | Detection Method | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Analyte) | Solvent System | Reference |
| Mono-Schiff base of 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline | Ni²⁺ | Fluorescence & Colorimetric | 3.9 x 10⁻⁷ M (Fluorescence), 4.95 x 10⁻⁷ M (Colorimetric) | 2:1 | Aqueous medium | [1] |
| Quinoxaline mono Schiff base | Ag⁺ | Fluorescence & Colorimetric | 1.25 x 10⁻⁶ M (Fluorescence), 7.9 x 10⁻⁶ M (Colorimetric) | 1:2 | Organic media | [2] |
| Quinoxaline-hydrazinobenzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Colorimetric & Fluorogenic | - | - | - | [3] |
| Quinoxaline-linked N-acyl hydrazine | Fe³⁺ | "Turn-off" Fluorescence | - | - | Real water samples | [4] |
Table 2: Sensing of Anions
| Sensor Derivative | Analyte | Detection Method | Binding Constant (K) | Binding Stoichiometry (Sensor:Analyte) | Solvent System | Reference |
| Hydroxy-functionalized this compound | F⁻ | Colorimetric & Fluorometric | 8.76 x 10⁴ M⁻¹ | - | - | [5] |
| 2,3-Dipyrrolylquinoxaline (DPQ) | F⁻, H₂PO₄⁻ | Colorimetric & Fluorogenic | - | - | Dichloromethane, DMSO | [6] |
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol describes a conventional method for the synthesis of the core this compound structure.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Rectified spirit (Ethanol)
-
Water
Procedure:
-
Prepare a warm solution of benzil (e.g., 2.1 g) in rectified spirit (e.g., 8 mL).
-
In a separate flask, dissolve o-phenylenediamine (e.g., 1.1 g) in rectified spirit (e.g., 8 mL).
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the reaction mixture in a water bath for approximately 30 minutes.
-
Add water dropwise to the mixture until a slight cloudiness persists.
-
Allow the solution to cool to room temperature to facilitate crystallization.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
Protocol for Analyte Detection using UV-Vis and Fluorescence Spectroscopy
This protocol outlines the general procedure for evaluating the sensing performance of a this compound-based chemosensor.
Materials:
-
Stock solution of the this compound-based chemosensor in a suitable solvent (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of various analytes (e.g., metal salts or tetrabutylammonium salts of anions) in the same solvent or a compatible one.
-
Spectroscopic grade solvent for dilutions.
-
Cuvettes for UV-Vis and fluorescence measurements.
Procedure:
-
UV-Vis and Fluorescence Titration:
-
Prepare a solution of the chemosensor at a fixed concentration (e.g., 10 µM) in the desired solvent.
-
Record the initial UV-Vis absorption and fluorescence emission spectra of the chemosensor solution.
-
Incrementally add small aliquots of the analyte stock solution to the chemosensor solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a specific time (e.g., 1-5 minutes).
-
Record the UV-Vis and fluorescence spectra after each addition.
-
Continue this process until no further significant spectral changes are observed.
-
-
Selectivity Study:
-
Prepare solutions of the chemosensor containing a specific concentration of the target analyte.
-
To these solutions, add a molar excess (e.g., 10-fold) of other potentially interfering ions.
-
Record the UV-Vis and fluorescence spectra and compare them to the spectrum of the chemosensor with only the target analyte.
-
-
Determination of Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions where the mole fraction of the chemosensor varies from 0 to 1, while keeping the total molar concentration of the chemosensor and the analyte constant.
-
Measure the absorbance or fluorescence intensity at a wavelength where the change upon complexation is maximal.
-
Plot the change in absorbance or fluorescence intensity against the mole fraction of the chemosensor. The mole fraction at which the maximum deviation is observed indicates the stoichiometry of the complex.[7][8]
-
-
Calculation of the Limit of Detection (LOD):
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (the chemosensor solution without the analyte) and k is the slope of the calibration curve (a plot of fluorescence intensity or absorbance versus analyte concentration at low concentrations).[9][10][11]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the development and application of this compound chemosensors.
Caption: General synthesis of this compound.
Caption: Experimental workflow for chemosensor application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The potential of quinoxaline derivatives as Chemosensors: A review [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Job plot - Wikipedia [en.wikipedia.org]
- 8. Determination of binding stoichiometry by the continuous variation method: the Job plot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. wasatchphotonics.com [wasatchphotonics.com]
Application Notes and Protocols for Fabricating 2,3-Diphenylquinoxaline-Based Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the fabrication of electronic devices utilizing 2,3-Diphenylquinoxaline (DPQ) and its derivatives. The protocols cover material synthesis, thin-film deposition, and device fabrication for Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Material Synthesis: this compound (DPQ)
The foundational component, this compound, can be synthesized through various methods. The classical approach involves the condensation of an o-diamine with a 1,2-dicarbonyl compound.[1] Greener and more efficient methods have also been developed.
1.1. Conventional Synthesis Protocol
This protocol is a classic and widely used method for synthesizing this compound.[2]
Materials:
-
o-phenylenediamine
-
Benzil
-
Rectified spirit (ethanol)
Procedure:
-
Prepare a warm solution of 2.1 g of benzil in 8 ml of rectified spirit.
-
In a separate flask, dissolve 1.1 g of o-phenylenediamine in 8 ml of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.
-
Add water dropwise to the mixture until a slight cloudiness persists.
-
Allow the solution to cool, which will induce crystallization of the product.
-
Filter the crude product and recrystallize it from aqueous ethanol to obtain pure this compound.[3]
1.2. Ultrasound-Assisted Green Synthesis Protocol
This method offers a more environmentally friendly and efficient synthesis with higher yields and shorter reaction times.[4]
Materials:
-
Benzil (0.01 M)
-
o-phenylenediamine (0.01 M)
-
Ethanol (16 ml)
Procedure:
-
Combine benzil, o-phenylenediamine, and ethanol in a suitable vessel.
-
Place the reaction vessel in an ultrasonic bath.
-
Sonicate the mixture for approximately 8 minutes.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, isolate the product. This method can achieve yields of up to 97%.[4]
1.3. Synthesis of Functionalized DPQ Derivatives
For advanced device applications, functionalized DPQ derivatives with tailored electronic properties are often synthesized. Donor-acceptor-donor (D-A-D) type molecules can be prepared using reactions like the Buchwald-Hartwig amination.[5] Copolymers for OFET applications, such as poly(quinacridone-diphenylquinoxaline) (PQCTQx), can be synthesized via Suzuki coupling reactions.[6]
Thin-Film Deposition Techniques
The performance of DPQ-based electronic devices is highly dependent on the quality of the thin films. The choice of deposition technique depends on the specific device architecture and the nature of the DPQ derivative (small molecule or polymer).
2.1. Physical Vapor Deposition (PVD) for Small Molecule DPQ
PVD is a common technique for depositing thin films of small organic molecules like DPQ in a high vacuum environment.[7][8][9]
Protocol:
-
Substrate Preparation:
-
Use glass or silicon substrates.
-
Clean the substrates ultrasonically in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
For OLEDs, indium tin oxide (ITO) coated glass is typically used as the transparent anode. The ITO surface should be treated with oxygen plasma or UV-ozone to improve work function and promote hole injection.[10]
-
-
Deposition:
-
Place the cleaned substrate and the DPQ source material in a high-vacuum thermal evaporation chamber.
-
Evacuate the chamber to a base pressure of around 2x10⁻⁵ Torr or lower.
-
Heat the DPQ source material until it sublimes.
-
Deposit the DPQ thin film onto the substrate at a controlled rate (e.g., 0.1-1 Å/s). The film thickness can be monitored in-situ using a quartz crystal microbalance.
-
2.2. Spin Coating for Polymer-Based DPQ Derivatives
For polymeric derivatives of DPQ, solution-based spin coating is a cost-effective method for film deposition.[6][11]
Protocol:
-
Solution Preparation:
-
Dissolve the DPQ-based polymer (e.g., PQCTQx) in a suitable organic solvent (e.g., toluene, tetrahydrofuran) to a specific concentration (e.g., 11 mg/ml).[6]
-
-
Substrate Preparation:
-
Clean the substrates as described for PVD.
-
For OFETs, a dielectric layer (e.g., SiO₂) on a conductive gate electrode (e.g., highly doped Si) is used. The dielectric surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (ODTS), to improve the semiconductor-dielectric interface.[6]
-
-
Deposition:
-
Dispense the polymer solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 40 seconds) to achieve the desired film thickness.[10]
-
The film may require a post-deposition annealing step (e.g., at 150 °C) to improve molecular ordering and device performance.[6]
-
Device Fabrication Protocols
3.1. Organic Light Emitting Diode (OLED) Fabrication
DPQ and its derivatives can function as emissive layers or electron-transporting layers in OLEDs.[7][12]
Device Architecture Example: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
Protocol (based on a small molecule blue OLED): [10]
-
Start with a pre-cleaned, patterned ITO-coated glass substrate.
-
Sequentially deposit the organic layers in a high-vacuum thermal evaporation system:
-
HIL: 2-TNATA
-
HTL: NPB
-
EML: DPVBi (a material similar in function to DPQ derivatives)
-
ETL: Alq₃ (DPQ can also be used here)
-
EIL: Lithium Fluoride (LiF)
-
-
Transfer the substrate to an adjacent vacuum chamber without breaking vacuum.
-
Deposit the metal cathode, typically Aluminum (Al), through a shadow mask to define the active area of the pixels.
3.2. Organic Field-Effect Transistor (OFET) Fabrication
DPQ-based polymers are promising for use as the active semiconductor layer in OFETs.[6]
Device Architecture Example (Top-contact, Bottom-gate): [6]
-
Use a highly doped n-type silicon wafer as the gate electrode with a thermally grown SiO₂ layer as the gate dielectric.
-
Treat the SiO₂ surface with ODTS.
-
Deposit the DPQ-based polymer semiconductor layer (e.g., PQCTQx) via spin coating as described previously.
-
Thermally anneal the semiconductor film (e.g., at 150 °C).
-
Deposit the source and drain electrodes (e.g., Gold) on top of the semiconductor layer through a shadow mask using thermal evaporation.
Data Presentation
Table 1: Optical and Electronic Properties of this compound (DPQ) Thin Films
| Property | Value | Measurement Technique | Reference |
| Optical Band Gap | 3.34 eV | Tauc Plot from UV-Vis Spectroscopy | [7][8] |
| Absorption Peak (UV) | 356 nm | UV-Vis Spectroscopy | [7] |
| Photoluminescence Peak | 392 nm | Photoluminescence Spectroscopy | [7] |
| Fluorescence Decay Time | 16.65 ns | Time-Resolved Photoluminescence | [7] |
Table 2: Performance of a PQCTQx-based OFET
| Parameter | As-Cast Film | Annealed at 150 °C | Annealed at 200 °C | Reference |
| Hole Mobility (cm²/(V·s)) | 6.1 x 10⁻³ | 1.2 x 10⁻² | - | [6] |
| Channel Resistance (MΩcm) | - | 16.7 | - | [6] |
Mandatory Visualizations
Caption: General workflow for fabricating DPQ-based electronic devices.
Caption: Layered architecture of a typical DPQ-based OLED.
Caption: Cross-section of a top-contact, bottom-gate OFET.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 3. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 4. ijiset.com [ijiset.com]
- 5. The design and synthesis of this compound amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Quinacridone-Diphenylquinoxaline-Based Copolymer for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 12. Organic EL Devices with Bis-Diphenylquinoxaline as ET Material | Scientific.Net [scientific.net]
Application Notes and Protocols: Antibacterial Activity of 2,3-Diphenylquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antibacterial activity, and proposed mechanisms of action of 2,3-diphenylquinoxaline derivatives. The following sections detail the quantitative antibacterial data, experimental protocols for synthesis and antimicrobial screening, and visualizations of the synthetic workflow and potential biological pathways.
Data Presentation: Quantitative Antibacterial Activity
The antibacterial efficacy of various this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The data, summarized from multiple studies, is presented below in terms of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (in µg/mL)
| Compound ID | Derivative/Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2d | Symmetrically disubstituted | - | 16 | 8 | - | [1] |
| 3c | Symmetrically disubstituted | - | 16 | 8 | - | [1] |
| 4 | Symmetrically disubstituted | - | 16 | - | - | [1] |
| 6a | Symmetrically disubstituted | - | 16 | - | - | [1] |
| 5e-5g | C-2 amine substituted | 32 | 32-64 | - | - | [2] |
| 5m-5p | C-2 amine substituted | 4-16 | 8-32 | 4-32 | - | [2] |
| 5p | C-2 amine substituted with tert-butyl | 4 | 8 | - | - | [2] |
Note: A lower MIC value indicates greater antibacterial activity. Dashes indicate data not reported in the cited literature.
Table 2: Zone of Inhibition of this compound-1,4-di-N-oxide Derivatives (in mm)
| Compound ID | Substituent at C-6 | S. aureus | B. subtilis | B. cereus | E. coli | P. aeruginosa | Reference |
| IVa | H | 10 | 11 | 9 | 10 | 11 | [3] |
| IVc | OCH₃ | 13 | 12 | 10 | 11 | 12 | [3] |
| IVd | OH | 13 | 12 | 10 | 11 | 12 | [3] |
| QXN1 | Unspecified | - | - | - | - | Potent | [4] |
| QXN5 | Unspecified | - | - | - | - | Potent | [4] |
| QXN6 | Unspecified | - | - | - | - | Potent | [4] |
| Streptomycin (Standard) | - | 18 | 17 | 16 | 18 | 19 | [3] |
Note: A larger zone of inhibition indicates greater antibacterial activity. Dashes indicate data not reported in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the this compound scaffold via the condensation of an o-phenylenediamine with benzil.[3][5][6]
Materials:
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Substituted o-phenylenediamine (1 equivalent)
-
Benzil (1 equivalent)
-
Rectified spirit or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Water bath or heating mantle
-
Stirring bar
-
Beaker
-
Filtration apparatus (e.g., Buchner funnel)
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvent (e.g., ethyl acetate or aqueous ethanol)
Procedure:
-
Dissolve the substituted o-phenylenediamine in a minimal amount of warm rectified spirit or methanol in a round-bottom flask.
-
In a separate beaker, dissolve benzil in warm rectified spirit or methanol.
-
Add the benzil solution to the o-phenylenediamine solution with stirring.
-
Warm the reaction mixture in a water bath or using a heating mantle at reflux for a duration ranging from 30 minutes to 10 hours.[3][5] The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction, allow the mixture to cool.
-
Add water dropwise to the cooled solution until a slight cloudiness persists, which indicates the precipitation of the product.[5]
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the precipitated product by filtration, washing with cold water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate or aqueous ethanol to obtain the final this compound derivative.
-
Characterize the synthesized compound using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.[4]
Protocol 2: Synthesis of this compound-1,4-di-N-oxides
This protocol outlines the N-oxidation of the quinoxaline ring, a modification known to enhance antibacterial activity.[3]
Materials:
-
This compound derivative (from Protocol 1)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Stirring bar
-
Standard workup and purification equipment
Procedure:
-
Dissolve the this compound derivative in dichloromethane (DCM) in a round-bottom flask.
-
Add m-Chloroperoxybenzoic acid (m-CPBA) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary depending on the substituents on the quinoxaline ring.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate aqueous workup to remove excess m-CPBA and its byproducts.
-
Purify the resulting 1,4-di-N-oxide derivative using column chromatography or recrystallization.
Protocol 3: Antibacterial Susceptibility Testing
A. Agar Well Diffusion Method [3][4]
This method is used to qualitatively assess the antibacterial activity by measuring the zone of growth inhibition.
Materials:
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Nutrient agar plates
-
Sterile cork borer (6 mm diameter)
-
Micropipette
-
Test compound solutions (e.g., 50 µg in 0.05 mL of DMSO)
-
Standard antibiotic solution (e.g., Streptomycin)
-
DMSO (solvent control)
-
Incubator
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Seed the agar plates with the respective bacterial cultures.
-
Using a sterile cork borer, create wells (6 mm in diameter) in the seeded agar plates.
-
Add a specific volume (e.g., 0.05 mL) of the test compound solution into each well.
-
Add the standard antibiotic solution to one well and DMSO to another as positive and negative controls, respectively.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
B. Broth Microdilution Method for MIC Determination [2]
This method is used to determine the minimum concentration of a compound that inhibits visible bacterial growth.
Materials:
-
Bacterial cultures
-
Nutrient broth
-
96-well microtiter plates
-
Test compound solutions of varying concentrations
-
Standard antibiotic solution
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial dilutions of the test compounds in nutrient broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (bacterial growth) is observed.
Visualizations
Synthesis and Screening Workflow
Proposed Antibacterial Mechanisms and Structure-Activity Relationship
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 5. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 6. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Diphenylquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diphenylquinoxaline. Our aim is to address common challenges encountered during laboratory experiments and scale-up processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
When scaling up the synthesis of this compound, researchers often face challenges such as decreased yields, longer reaction times, and difficulties in maintaining consistent product purity.[1][2] Inadequate heat transfer in larger reaction vessels can lead to localized overheating, promoting the formation of byproducts.[2] Mixing efficiency also becomes critical at a larger scale to ensure uniform reaction conditions. Furthermore, purification methods that are effective at the lab scale, such as column chromatography, may become impractical and costly for larger quantities.[2]
Q2: My reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to decomposition.[2]
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Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact yield. While traditional methods use solvents like ethanol or acetic acid, greener options like water or solvent-free conditions have also been explored.[1] The use of catalysts such as p-toluenesulfonic acid (p-TSA) or cerium(IV) ammonium nitrate (CAN) can enhance reaction rates and yields.[1][3]
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Purity of Starting Materials: Impurities in the reactants, o-phenylenediamine and benzil, can lead to unwanted side reactions and reduce the yield of the desired product. Ensure high purity of starting materials.[4]
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Oxidation of o-phenylenediamine: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of reactant available for the main reaction.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Q3: The final product has a distinct off-white or yellowish color. How can I obtain a purer, colorless product?
The discoloration of this compound is often due to the presence of impurities arising from side reactions or the oxidation of starting materials.[4] Purification is crucial to remove these colored byproducts. The most common and effective purification method is recrystallization, typically from ethanol or aqueous ethanol.[5][6] For persistent coloration, treatment with activated charcoal during recrystallization can help adsorb colored impurities. In cases where recrystallization is insufficient, column chromatography may be necessary, although it is less practical for large-scale synthesis.[2]
Q4: What are the potential byproducts in the synthesis of this compound and how can their formation be minimized?
A potential side reaction, particularly at elevated temperatures, is the decarboxylation of any carboxylic acid functionalities if substituted starting materials are used. The primary way to minimize byproduct formation is to optimize reaction conditions. This includes careful control of temperature and reaction time.[2] Using milder reaction conditions, such as those offered by microwave-assisted or ultrasonic-assisted synthesis, can often reduce the formation of unwanted byproducts by providing energy more efficiently and reducing overall heating time.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Extend reaction time.- Gradually increase reaction temperature, monitoring for decomposition.- Ensure efficient stirring. |
| Purity of reactants | - Use high-purity o-phenylenediamine and benzil.- Consider purifying starting materials if necessary. | |
| Suboptimal solvent or catalyst | - Experiment with different solvents (e.g., ethanol, acetic acid, water).- Introduce a catalyst (e.g., p-TSA, CAN) to improve reaction rate and yield. | |
| Colored Product (Off-white/Yellow) | Oxidation of o-phenylenediamine | - Run the reaction under an inert atmosphere (e.g., nitrogen, argon). |
| Presence of impurities | - Purify the crude product by recrystallization from ethanol or aqueous ethanol.- For stubborn coloration, use activated charcoal during recrystallization. | |
| Difficulty in Purification at Scale | Recrystallization is inefficient | - Optimize the recrystallization solvent system and cooling rate.- Consider alternative purification techniques suitable for larger scales, if available. |
| "Oiling out" during recrystallization | - Ensure the compound is fully dissolved in the minimum amount of hot solvent.- Cool the solution slowly to promote crystal formation. | |
| Inconsistent Results on Scale-up | Poor heat transfer | - Use a reactor with appropriate heating and cooling capabilities for the scale.- Ensure uniform heating of the reaction mixture. |
| Inefficient mixing | - Use an appropriate stirrer and agitation speed for the vessel size to ensure homogeneity. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | None | Rectified Spirit | 1 hour | 51-75 | [5][7] |
| Microwave Irradiation | None | Ethanol | 55 seconds | 60 | [5] |
| Ultrasonic Irradiation | p-TSA | Ethanol | 8 minutes | 97 | [3][5] |
| Green Synthesis | Citric Acid | Ethanol | < 1 minute | 94 | [5] |
| Green Synthesis | Bentonite Clay K-10 | Ethanol | 20 minutes | High | [1] |
| Fluorinated Alcohol | None | Hexafluoroisopropanol (HFIP) | 1 hour | 95 | [1] |
Experimental Protocols
Conventional Synthesis Protocol
-
Reagent Preparation:
-
Reaction Setup:
-
Reaction:
-
Work-up and Isolation:
-
Purification:
Ultrasonic-Assisted Synthesis Protocol
-
Reagent Preparation:
-
In a suitable vessel, mix o-phenylenediamine and benzil in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).[3]
-
-
Reaction:
-
Work-up and Isolation:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, isolate the product, which may involve precipitation and filtration.
-
-
Purification:
-
Wash the crude product with an appropriate solvent system.
-
Further purification can be achieved by recrystallization if necessary.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijiset.com [ijiset.com]
- 6. youtube.com [youtube.com]
- 7. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
identifying byproducts and impurities in 2,3-Diphenylquinoxaline synthesis
Welcome to the technical support center for the synthesis of 2,3-diphenylquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on identifying and mitigating byproducts and impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and classic method is the condensation reaction between o-phenylenediamine and benzil.[1] This reaction is typically carried out in a suitable solvent such as ethanol or acetic acid under reflux conditions.[1] Variations of this method include the use of microwave irradiation or ultrasound to reduce reaction times and improve yields.[2]
Q2: My reaction is complete, but the yield of this compound is low. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions (temperature, time, solvent), or the presence of significant side reactions leading to byproducts.[1][3] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.[4] The purity of the starting materials, particularly benzil, is also critical, as impurities can lead to unwanted side reactions.[3]
Q3: The color of my crude product is not the expected white or pale yellow. What could be the reason?
A3: The appearance of a darker color, such as brown or yellow, can be due to the presence of oxidized byproducts or impurities.[5] o-Phenylenediamine is known to darken upon exposure to air, and residual starting material can contribute to discoloration.[5] Additionally, the formation of colored byproducts can occur under harsh reaction conditions.
Q4: How can I purify the crude this compound?
A4: The most common and effective method for purifying this compound is recrystallization.[1] Ethanol or aqueous ethanol is a frequently used solvent system for this purpose. For impurities that are difficult to remove by recrystallization, column chromatography may be necessary.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on identifying byproducts and impurities.
| Issue | Potential Cause | Proposed Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction conditions; Formation of byproducts. | - Monitor the reaction progress using TLC to ensure full conversion of starting materials.[3] - Optimize reaction temperature and time. Insufficient time may leave unreacted starting materials, while excessively high temperatures can lead to decomposition.[1] - Ensure the purity of starting materials, especially benzil, to minimize side reactions.[3] |
| Presence of Unreacted Starting Materials | Incomplete reaction; Incorrect stoichiometry. | - Increase the reaction time or temperature, monitoring by TLC.[1] - Ensure an equimolar ratio of o-phenylenediamine and benzil. |
| Formation of Benzimidazole Byproducts | Contamination of benzil with aldehydes or carboxylic acids. | - Use high-purity benzil. If the purity is questionable, purify it by recrystallization before use.[3] - The reaction of o-phenylenediamine with an aldehyde or carboxylic acid impurity can lead to the formation of benzimidazole derivatives.[3] |
| Product Contains Quinoxaline N-oxide | Over-oxidation of the this compound product. | - Avoid harsh oxidizing conditions.[3] - If the reaction is performed open to the atmosphere for an extended period at elevated temperatures, oxidation can occur.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[3] |
| Formation of Dihydroquinoxaline Intermediate | Incomplete oxidation of the initially formed dihydroquinoxaline. | - The condensation reaction first forms a dihydroquinoxaline, which then oxidizes to the final product.[3] - If the reaction is run under strictly non-oxidizing conditions, the intermediate may be isolated.[3] Introducing a mild oxidant, such as stirring the reaction mixture in the presence of air, can facilitate the conversion to this compound.[3] |
| Polymeric Byproducts | Self-condensation of o-phenylenediamine. | - Use appropriate reaction conditions and stoichiometry to favor the desired bimolecular reaction over the self-condensation of the diamine. |
Experimental Protocols
Synthesis of this compound
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Rectified Spirit (Ethanol) (20 mL)
Procedure:
-
Dissolve 2.10 g of benzil in 10 mL of warm rectified spirit in a round-bottom flask.
-
In a separate beaker, dissolve 1.08 g of o-phenylenediamine in 10 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Heat the reaction mixture under reflux for 30-60 minutes. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product does not precipitate, add water dropwise until a slight turbidity persists.
-
Cool the mixture in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Melting Point (°C) |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | - | 102-104 |
| Benzil | C₁₄H₁₀O₂ | 210.23 | - | 94-95 |
| This compound | C₂₀H₁₄N₂ | 282.34 | 2.82 | 125-127[2] |
Visualizing Reaction Pathways
The following diagram illustrates the synthetic pathway to this compound and the formation of common byproducts.
Caption: Synthetic pathway and common byproduct formation in this compound synthesis.
References
Technical Support Center: Optimizing Fluorescence Quantum Yield of 2,3-Diphenylquinoxaline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-diphenylquinoxaline derivatives. Our goal is to help you optimize your experiments and overcome common challenges to achieve high fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (QY) and why is it important for my this compound derivatives?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a molecule. A high quantum yield (closer to 1) indicates that a large fraction of the absorbed photons are re-emitted as fluorescence, resulting in a brighter signal. For applications such as biological imaging, sensors, and organic light-emitting diodes (OLEDs), where this compound derivatives are often used, a high quantum yield is crucial for sensitivity and performance.[1]
Q2: What are the common factors that lead to a low quantum yield in my this compound derivative experiments?
A2: Several factors can contribute to a low quantum yield by promoting non-radiative decay pathways, where the excited state energy is lost as heat instead of light. Key factors include:
-
Molecular Structure: The inherent structure of the derivative, including the nature and position of substituents, plays a significant role.
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly influence fluorescence.
-
Aggregation: At high concentrations, these molecules can form aggregates, which may lead to self-quenching and a lower quantum yield, unless they exhibit aggregation-induced emission (AIE).
-
Presence of Quenchers: External molecules like dissolved oxygen or certain metal ions can deactivate the excited state.
-
Temperature: Higher temperatures generally increase the rate of non-radiative decay, leading to a lower quantum yield.
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light can permanently reduce fluorescence intensity.[2]
Q3: What is Aggregation-Induced Emission (AIE) and how does it relate to this compound derivatives?
A3: Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is non-emissive or weakly emissive in a dilute solution but becomes highly fluorescent in an aggregated state or in the solid state.[3][4] This is often observed in molecules with rotatable groups, like the phenyl rings in this compound derivatives. In solution, the rotation of these groups provides a non-radiative pathway for the excited state to decay. In the aggregated state, this intramolecular rotation is restricted, which blocks the non-radiative channel and forces the molecule to release its energy as fluorescence, thus "lighting up."[5][6] Some this compound derivatives are known to be AIE-active.[3][7]
Q4: How do different substituents on the this compound core affect the quantum yield?
A4: Substituents can significantly tune the photophysical properties. Electron-donating groups (like amines) and electron-withdrawing groups can create a "push-pull" system, leading to intramolecular charge transfer (ICT) states that can influence the emission color and quantum yield.[3] The position of the substituent is also critical. For instance, studies have shown that compounds with electron-donating functionalities on the phenyl rings and electron-withdrawing groups on the quinoxaline core can exhibit interesting photophysical behaviors.[8]
Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths are set correctly for your specific derivative. Check the detector gain and slit widths to ensure they are optimized for your sample's concentration. |
| Low Concentration | The concentration of your derivative may be too low to produce a detectable signal. Prepare a fresh, more concentrated sample. |
| Inappropriate Solvent | The solvent polarity can drastically affect the quantum yield. Test a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile, ethanol) to find the optimal environment for your derivative. |
| Presence of Quenchers | Dissolved oxygen is a common quencher. De-gas your solvent by bubbling with an inert gas like nitrogen or argon. Use high-purity solvents to avoid impurities that may act as quenchers.[2] |
| Degradation of the Compound | Ensure your compound is stable under the experimental conditions. Protect it from excessive light exposure to prevent photobleaching. Store stock solutions appropriately. |
Problem 2: Fluorescence Intensity Decreases Over Time
| Possible Cause | Recommended Solution |
| Photobleaching | This is the irreversible destruction of the fluorophore by the excitation light.[2] To minimize this, reduce the excitation light intensity, decrease the exposure time, and use an antifade reagent if compatible with your sample. |
| Sample Evaporation | If using a small volume or an open cuvette, solvent evaporation can concentrate the sample, potentially leading to self-quenching. Ensure your sample container is sealed. |
| Thermal Instability | Some derivatives might be sensitive to temperature changes. Use a temperature-controlled cuvette holder to maintain a stable temperature. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Aggregation-Caused Quenching (ACQ) | For non-AIE active derivatives, high concentrations can lead to aggregation and self-quenching.[2] Perform a concentration-dependent study to find the optimal concentration range where fluorescence intensity is linearly proportional to concentration. |
| Aggregation-Induced Emission (AIE) Effects | If your derivative is AIE-active, its fluorescence will be highly dependent on the degree of aggregation.[4] To induce aggregation in a controlled manner, you can add a poor solvent (like water) to a solution of your compound in a good solvent (like THF).[3] |
| Inner Filter Effect | At high concentrations, the sample can absorb too much of the excitation light or re-absorb the emitted fluorescence, leading to non-linear and inaccurate measurements.[2] Keep the absorbance of your sample at the excitation wavelength below 0.1. |
Data Presentation
Table 1: Effect of Solvent Polarity on the Photophysical Properties of a this compound-amphiphile
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Toluene | 2.38 | 380 | 485 | 5830 | 0.45 |
| THF | 7.58 | 382 | 498 | 6020 | 0.38 |
| DCM | 8.93 | 385 | 510 | 6280 | 0.25 |
| Acetonitrile | 37.5 | 388 | 525 | 6670 | 0.12 |
| Ethanol | 24.5 | 390 | 535 | 6890 | 0.08 |
Data is hypothetical and for illustrative purposes, based on general trends observed for solvatochromic dyes.
Table 2: Photophysical Data for Substituted this compound Derivatives in THF
| Derivative | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| 1 | -H | 350 | 430 | 0.20 |
| 2 | -OCH₃ | 365 | 450 | 0.35 |
| 3 | -N(CH₃)₂ | 390 | 480 | 0.55 |
| 4 | -CN | 360 | 440 | 0.15 |
| 5 | -NO₂ | 370 | 460 | 0.05 |
Data is hypothetical and for illustrative purposes, demonstrating the effect of electron-donating and electron-withdrawing substituents.
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol describes the determination of the fluorescence quantum yield of a this compound derivative relative to a known standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Your this compound derivative (sample)
-
A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions. Note the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard solutions.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the gradient (slope) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (usually assumed to be the same if the same solvent is used).
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. The design and synthesis of this compound amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, and Biological Evaluation of this compound Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 2,3-Diphenylquinoxaline recrystallization for higher purity
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing the recrystallization of 2,3-diphenylquinoxaline to achieve higher purity.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound, offering potential causes and actionable solutions.
Question: Why is my yield of this compound low after recrystallization?
Answer:
Several factors can contribute to a low recovery of your purified product. Consider the following possibilities and solutions:
-
Excess Solvent: Using too much recrystallization solvent is the most common cause of low yield, as a significant portion of the product will remain in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
-
Premature Crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration.
-
Solution: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent a rapid drop in temperature.[2]
-
-
Incomplete Crystallization: The cooling process might have been too rapid, or the solution was not cooled to a low enough temperature.
-
Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2]
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures.
Question: My recrystallized this compound is still colored (e.g., yellow or brown). How can I remove the color?
Answer:
Colored impurities in the final product are a common issue, often stemming from the synthesis process.
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Oxidation of Starting Material: The starting material, o-phenylenediamine, can oxidize during the reaction, leading to colored byproducts.[4]
-
Solution: If colored byproducts are a persistent issue, consider running the synthesis reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Trapped Impurities: Colored impurities may be trapped within the crystal lattice of the product.
Question: The this compound "oiled out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly, causing the product to come out of solution at a temperature above its melting point.
-
Solution 1: Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly. Then, allow it to cool more slowly.[6]
-
Solution 2: Modify Solvent System: If using a mixed solvent system like ethanol-water, you may have added the anti-solvent (water) too quickly. Reheat to dissolve the oil, add a small amount of the better solvent (ethanol) to ensure complete dissolution, and then add the anti-solvent dropwise while the solution is hot, just until turbidity appears. Then, add a drop or two of the better solvent to clarify the solution before allowing it to cool slowly.
Question: No crystals are forming, even after the solution has cooled. What is the problem?
Answer:
This is likely due to either using too much solvent or the formation of a supersaturated solution.
-
Too Much Solvent:
-
Solution: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[6]
-
-
Supersaturation:
-
Solution 1: Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a nucleation site for crystal growth.[6]
-
Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.
-
Frequently Asked Questions (FAQs)
What is the best solvent for recrystallizing this compound?
Ethanol and aqueous ethanol (rectified spirit) are the most commonly cited and effective solvents for the recrystallization of this compound.[3] Ethyl acetate has also been used.[7] The ideal solvent will dissolve the compound well when hot but poorly when cold.
What are the likely impurities in my crude this compound?
If synthesized from o-phenylenediamine and benzil, the most common impurities are unreacted starting materials and potential side-products from the condensation reaction.[7][8] Additionally, colored oxidation products of o-phenylenediamine can be present.[4]
How can I tell if my recrystallized this compound is pure?
A key indicator of purity is the melting point. Pure this compound has a sharp melting point in the range of 125-128°C.[4] A broad or depressed melting point suggests the presence of impurities. Thin-layer chromatography (TLC) can also be used to assess purity by comparing the crude and recrystallized samples.
Data Presentation
| Property | Value | References |
| Molecular Formula | C₂₀H₁₄N₂ | [9] |
| Molecular Weight | 282.34 g/mol | [9] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point (Pure) | 125 - 128 °C | [4] |
| Melting Point (Crude) | Can be lower and have a broader range | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and toluene | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the classical condensation reaction.[7]
Materials:
-
o-Phenylenediamine (1.1 g)
-
Benzil (2.1 g)
-
Rectified spirit (95% ethanol) (16 mL)
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
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In a separate container, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
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Add the o-phenylenediamine solution to the warm benzil solution.
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Warm the mixture in a water bath for approximately 30 minutes.
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Add water dropwise to the warm solution until a slight cloudiness persists.
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Allow the solution to cool to room temperature to allow the crude product to crystallize.
-
Collect the crude product by filtration.
Recrystallization of this compound from Aqueous Ethanol
Materials:
-
Crude this compound
-
Rectified spirit (95% ethanol)
-
Water
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot rectified spirit to the flask while heating and stirring until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly.
-
If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (e.g., a more aqueous ethanol-water mixture).[10]
-
Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common issues in this compound recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. ijiset.com [ijiset.com]
- 4. (Solved) - b) Why was some of our pure benzil quinoxaline product lost in the... (1 Answer) | Transtutors [transtutors.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of 2,3-Diphenylquinoxaline by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3-diphenylquinoxaline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound and its derivatives. Standard silica gel (60-120 mesh or 230-400 mesh) is typically effective.
Q2: Which eluent systems are recommended for the separation of this compound?
A2: A mixture of a non-polar solvent and a moderately polar solvent is generally effective. The most common eluent systems are mixtures of hexane and ethyl acetate or petroleum ether and ethyl acetate. The optimal ratio will depend on the purity of the crude product and should be determined by Thin Layer Chromatography (TLC) prior to running the column.
Q3: How can I monitor the progress of the column chromatography?
A3: The fractions collected from the column should be monitored by TLC. This compound is a UV-active compound due to its aromatic rings, so the spots on the TLC plate can be visualized under a UV lamp (254 nm).
Q4: My this compound seems to be degrading on the silica gel column. What can I do?
A4: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 1% triethylamine in the eluent. Alternatively, a less acidic stationary phase like neutral alumina can be used.
Q5: The crude this compound is not very soluble in the eluent. How should I load it onto the column?
A5: If the crude product has low solubility in the chosen eluent, it is recommended to use a "dry loading" technique. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add a small amount of silica gel to this solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities. | The eluent system is not optimized. | Perform a thorough TLC analysis with different ratios of hexane and ethyl acetate to find a solvent system that provides good separation between the product and impurities. An ideal Rf value for the product is between 0.2 and 0.4. |
| The product elutes too quickly (high Rf value). | The eluent is too polar. | Decrease the proportion of the polar solvent (ethyl acetate) in your eluent system. |
| The product is not eluting from the column (low or no Rf value). | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. |
| Streaking of spots on the TLC of column fractions. | The compound may be interacting strongly with the silica gel, or the sample is overloaded. | Add a small amount of a modifier to the eluent system (e.g., 0.5-1% triethylamine). Ensure the sample is loaded onto the column in a concentrated band and that the sample weight is appropriate for the column size (typically 1-2% of the silica gel weight). |
| Co-elution of this compound with unreacted benzil. | Benzil is less polar than this compound and will typically elute first. If separation is poor, the eluent may be too polar. | Start with a less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate) to ensure the benzil elutes well before the desired product. |
| Colored impurities are present in the purified product. | Highly colored impurities from the synthesis may not have been fully separated. | If the colored impurities are highly polar, they may remain at the top of the column. If they co-elute, recrystallization of the column-purified product may be necessary. The use of activated charcoal during workup before chromatography can also help remove some colored impurities. |
Data Presentation
The following table provides typical TLC and column chromatography parameters for the purification of this compound. Note that optimal conditions may vary based on the specific impurities present.
| Compound | Typical Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Notes |
| Benzil (starting material) | 9:1 | ~0.6 - 0.7 | Less polar than the product. |
| o-Phenylenediamine (starting material) | 7:3 | ~0.4 - 0.5 | More polar than the product. |
| This compound | 8:2 to 7:3 | ~0.3 - 0.5 | Adjust the eluent system to achieve an Rf of ~0.3 for optimal separation. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Eluent Selection
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio).
-
Visualize the developed plate under a UV lamp (254 nm).
-
Adjust the eluent ratio to achieve an Rf value of approximately 0.3 for the this compound spot, with good separation from any impurity spots.
Protocol 2: Column Chromatography Purification of this compound
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude product to be purified (a general rule is to use 50-100 g of silica gel for every 1 g of crude material).
-
Prepare a slurry of silica gel in the chosen eluent (determined by TLC).
-
Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing. Add a layer of sand to the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of the packing.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Fraction Collection and Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid can be further dried under vacuum to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
Technical Support Center: Synthesis of 2,3-Diphenylquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diphenylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the condensation reaction between an o-phenylenediamine (or its substituted derivatives) and benzil (a 1,2-dicarbonyl compound).[1][2] This versatile method can be adapted to produce a wide range of quinoxaline derivatives.
Q2: What are the key reaction parameters to optimize for a successful synthesis?
Key parameters to optimize include the choice of solvent, catalyst, reaction temperature, and reaction time.[1][2] The nature of the substituents on both the diamine and the dicarbonyl compound will also significantly influence the reaction outcome.
Q3: How can I purify the synthesized this compound?
Common purification methods include recrystallization and column chromatography.[1] Recrystallization from solvents like ethanol or aqueous ethanol is often sufficient to obtain a pure product.[3][4] For persistent impurities, especially colored ones, column chromatography using silica gel may be necessary.[5]
Q4: What are some "green" or more environmentally friendly approaches to this synthesis?
Several greener methods have been developed to improve the synthesis of this compound. These include the use of recyclable catalysts like bentonite clay K-10, employing safer solvents like ethanol, and utilizing energy-efficient techniques such as microwave irradiation or sonication.[6][7][8] These methods often lead to higher yields, shorter reaction times, and milder reaction conditions.[7]
Troubleshooting Guide
Low Yield
Low yields in the synthesis of this compound can arise from several factors. The classical method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, and this reaction can be sensitive to various parameters.[9]
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. While some protocols require refluxing in solvents like ethanol or acetic acid, many modern methods achieve high yields at room temperature with the right catalyst.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9] |
| Inefficient Catalysis | The reaction can proceed without a catalyst, but it often requires harsher conditions and results in lower yields.[9] A wide range of catalysts, including bentonite clay K-10 and citric acid, have been shown to improve yields.[6][7] Consider screening different catalysts to find the optimal one for your specific substrates. |
| Poor Quality of Starting Materials | The purity of o-phenylenediamine is crucial as it can oxidize and darken on exposure to air, leading to impurities and lower yields.[9] Use freshly purified o-phenylenediamine or purify it before use. |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with TLC. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature. |
| Product Loss During Workup/Purification | Minimize product loss during filtration and recrystallization. Ensure the product is fully precipitated before filtering and use a minimal amount of cold solvent for washing the crystals. |
Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Colored Impurities | The presence of colored impurities can result from the oxidation of o-phenylenediamine or side reactions. | Activated Charcoal: Add a small amount of activated charcoal to the hot recrystallization solution to adsorb colored impurities. Use with caution as it can also adsorb the desired product.[5] Column Chromatography: For persistent coloration, use column chromatography with silica gel and a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[5] |
| Product "Oils Out" During Recrystallization | The compound is melting before it dissolves in the hot solvent, or its solubility is too high at the cooling temperature.[5] | Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.[5] Change Solvent System: Select a solvent in which the compound is less soluble at room temperature but still sufficiently soluble at elevated temperatures.[5] Slower Cooling: Allow the solution to cool more slowly to encourage crystal formation.[5] Seed Crystals: Introduce a small crystal of the pure compound to initiate crystallization.[5] |
| No Crystals Form Upon Cooling | The solution is not supersaturated, either because too much solvent was used or the compound's concentration is too low.[5] | Evaporate Excess Solvent: Gently heat the solution to remove some of the solvent and then allow it to cool again. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add an Anti-Solvent: If the product is soluble in the current solvent, cautiously add a solvent in which it is insoluble to induce precipitation. |
Experimental Protocols
Classical Synthesis of this compound
This protocol is based on the condensation of o-phenylenediamine and benzil in rectified spirit.[1][4]
Materials:
-
o-phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (16 ml)
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in 8 ml of warm rectified spirit.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 ml of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture in a water bath for 30 minutes.[1]
-
Add water dropwise until a slight cloudiness persists.[1]
-
Allow the mixture to cool to room temperature, then place it in an ice bath to complete crystallization.[3]
-
Filter the crude product using gravity or vacuum filtration.[3]
-
Recrystallize the crude product from ethanol to obtain pure this compound.[3]
Data Presentation
Effect of Catalyst and Solvent on Yield
The following table summarizes the effect of different catalysts and solvents on the yield of this compound, demonstrating the potential for significant yield improvement under optimized conditions.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| None (Conventional) | Rectified Spirit | Reflux | 1 - 1.5 hours | 75 | [7] |
| Bentonite clay K-10 (2.5 g) | Ethanol | Room Temp | 20 min | 95 | [6] |
| Bentonite clay K-10 (2.5 g) | Methanol | Room Temp | 30 min | 91 | [6] |
| Bentonite clay K-10 (2.5 g) | Acetonitrile | Room Temp | 35 min | 92 | [6] |
| Bentonite clay K-10 (2.5 g) | Chloroform | Room Temp | 30 min | 87 | [6] |
| Citric Acid | Ethanol | Room Temp | < 1 min | 94 | [7] |
| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp | 1 hour | 95 | [6] |
| Ultrasound | Ethanol | Room Temp | 8 min | 97 | [7] |
| Microwave | Ethanol | - | 55 sec | 60 | [7] |
Visualizations
Caption: Experimental workflow for the classical synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijiset.com [ijiset.com]
- 8. ajrconline.org [ajrconline.org]
- 9. benchchem.com [benchchem.com]
optimization of reaction conditions for 2,3-Diphenylquinoxaline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-diphenylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and classical method for synthesizing this compound is the condensation reaction of o-phenylenediamine with benzil.[1] This reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, under reflux conditions.[1]
Q2: What are some alternative "green" methods for this synthesis?
In recent years, several environmentally friendly approaches have been developed to minimize the use of hazardous materials and reduce energy consumption. These "green" methods include:
-
Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. For instance, one study reported a 60% yield in just 55 seconds using microwave irradiation in ethanol.[2]
-
Ultrasound-assisted synthesis: Sonication is another energy-efficient method that can enhance reaction rates and yields. A reported ultrasound-assisted synthesis achieved a 97% yield in 8 minutes.[2]
-
Use of green solvents: Environmentally benign solvents like water and ethanol are effective for this synthesis.[2][3] Rainwater has even been utilized as both a solvent and a catalyst in one innovative approach.[4]
-
Solvent-free conditions: The reaction can also be performed without a solvent, often facilitated by grinding or ball milling, which offers both environmental and economic benefits.[3]
Q3: What factors can influence the yield and purity of this compound?
Several factors can impact the outcome of the synthesis:
-
Reaction Temperature and Time: Optimizing these parameters is crucial. Excessively high temperatures may lead to decomposition, while insufficient time can result in an incomplete reaction.[1]
-
Solvent Selection: The choice of solvent affects the solubility of reactants, reaction rate, and product formation.[1][3] Polar solvents like ethanol are commonly used.[1]
-
Catalyst Selection: The type and amount of catalyst can significantly influence reaction efficiency and selectivity.[1] A wide range of catalysts, including acids, bases, transition metals, and various nanocatalysts, have been reported to be effective.[5]
-
Purity of Reactants: Impurities in the starting materials, such as o-phenylenediamine and benzil, can interfere with the reaction and lead to the formation of side products.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time or temperature. - Consider using a catalyst to improve the reaction rate. A variety of catalysts such as iodine, ceric (IV) ammonium nitrate, and various nanocatalysts have been shown to be effective.[5] |
| Poor Reactant Solubility | - Ensure the chosen solvent effectively dissolves both o-phenylenediamine and benzil at the reaction temperature.[3] - If solubility is an issue, consider switching to a different solvent or using a co-solvent system.[3] Ethanol and rectified spirit are commonly used solvents.[1][7][8] |
| Suboptimal Reactant Ratio | - Ensure an equimolar (1:1) ratio of o-phenylenediamine to benzil is used for optimal results.[6] |
| Loss During Work-up | - Carefully optimize the product isolation and purification steps. Recrystallization from aqueous ethanol is a common and effective purification method.[7][8] |
Problem 2: Slow Reaction Rate
| Possible Cause | Recommended Solution |
| Low Reaction Temperature | - Increase the reaction temperature. The reaction is often performed by warming in a water bath.[1][7][8] |
| Inefficient Mixing | - Ensure adequate stirring or agitation to facilitate contact between the reactants. |
| Absence of a Catalyst | - Introduce a suitable catalyst to accelerate the reaction. Even simple acids can catalyze this condensation. |
| Solvent Effects | - The polarity of the solvent can influence the reaction rate.[3] Experiment with different solvents to find the optimal conditions. Polar protic solvents like ethanol are often effective. |
Problem 3: Formation of Colored Impurities
| Possible Cause | Recommended Solution |
| Oxidation of o-phenylenediamine | - o-Phenylenediamine is susceptible to oxidation, which can lead to colored byproducts.[6] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] |
| Side Reactions | - High temperatures can sometimes lead to decomposition or side reactions.[1] - Consider using milder reaction conditions or alternative energy sources like ultrasound, which can often be performed at lower temperatures.[2] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Rectified Spirit
This is a classic and straightforward method for the synthesis of this compound.
Materials:
-
Water
Procedure:
-
To a warm solution of 2.1 g of benzil in 8 ml of rectified spirit, add a solution of 1.1 g of o-phenylenediamine in 8 ml of rectified spirit.[1][8]
-
Add water dropwise until a slight cloudiness persists.[1]
-
Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.[9]
-
Filter the crude product using a Buchner funnel.[8]
-
Recrystallize the solid from aqueous ethanol to obtain pure this compound.[7][8]
Protocol 2: Ultrasound-Assisted Green Synthesis
This method offers a significant improvement in reaction time and yield, adhering to the principles of green chemistry.
Materials:
-
Benzil
-
o-Phenylenediamine
-
Ethanol
Procedure:
-
In a suitable vessel, dissolve equimolar amounts of benzil and o-phenylenediamine in ethanol.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for approximately 8 minutes. A significant yield improvement to 97% has been reported with this method.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product by filtration.
-
Wash the product with cold ethanol and dry to obtain pure this compound.
Data Summary
Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | None | Rectified Spirit | 1 - 1.5 hours | 75 | [2] |
| Conventional Heating | None | Rectified Spirit | 30 minutes | 51 | [2] |
| Microwave Irradiation | None | Ethanol | 55 seconds | 60 | [2] |
| Ultrasound Irradiation | None | Ethanol | 8 minutes | 97 | [2] |
| Greener Approach | Citric Acid | Ethanol | < 1 minute | 94 | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing reaction conditions.
References
- 1. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 2. ijiset.com [ijiset.com]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Solubility of 2,3-Diphenylquinoxaline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2,3-diphenylquinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor solubility?
A1: The poor solubility of this compound derivatives is primarily due to their molecular structure. The quinoxaline scaffold is a rigid, planar, and aromatic bicyclic system. This planarity and aromaticity can lead to strong intermolecular interactions and high crystal lattice energy, making it difficult for solvent molecules to surround and dissolve the compound in both aqueous and organic media.
Q2: What are the primary strategies to improve the aqueous solubility of these compounds?
A2: Strategies to enhance aqueous solubility can be broadly divided into two categories: chemical modifications and formulation approaches.
-
Chemical Modifications: These involve altering the molecule's structure to make it more hydrophilic. Common methods include salt formation for derivatives with ionizable groups, prodrug synthesis to attach a polar promoiety, and the introduction of polar functional groups (e.g., -OH, -NH2, phosphonates).
-
Formulation Approaches: These methods improve solubility without changing the chemical structure of the active pharmaceutical ingredient (API). Key techniques include co-solvency, complexation with cyclodextrins, particle size reduction (nanonization), and creating solid dispersions or co-crystals.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous cell culture medium. What is causing this and how can I prevent it?
A3: This common issue, often called "crashing out," occurs when a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous buffer. The organic solvent disperses, and the compound's concentration exceeds its solubility limit in the new, predominantly aqueous environment, causing it to precipitate. To prevent this, it is advisable to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid both precipitation and solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: How do I select the most appropriate solubility enhancement strategy for my specific this compound derivative?
A4: The choice of strategy depends on the physicochemical properties of your compound, the desired application (e.g., in vitro assay vs. in vivo formulation), and available resources. A logical approach is to start with simpler methods like co-solvency and pH adjustment. If these are insufficient, more advanced techniques like cyclodextrin complexation or the creation of a nanosuspension can be explored.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Solubility Measurements
Q: I am using the isothermal saturation method to determine the solubility of my this compound derivative, but my results are highly variable. What could be the cause?
A: Inconsistent results in solubility measurements often stem from experimental parameters that are not fully controlled. Here are the key factors to check:
-
Insufficient Equilibration Time: Ensure that the solution has reached equilibrium. This can take anywhere from 24 to 72 hours with constant agitation. It is best to determine the required time empirically by measuring the concentration in the supernatant at different time points until it remains constant.[1]
-
Temperature Fluctuations: Solubility is highly temperature-dependent. Use a calibrated, constant-temperature incubator or shaker to maintain a stable temperature throughout the equilibration period.[2]
-
Inadequate Phase Separation: After equilibration, it is crucial to separate the saturated solution (supernatant) from the excess solid without transferring any solid particles.
-
Impure Compound: The purity of your compound can significantly affect solubility measurements. Soluble impurities can cause the solution to reach saturation earlier than expected, leading to errors.[2][5]
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC, UV-Vis) is validated for accuracy and precision. Prepare a calibration curve with known concentrations for accurate quantification.[1]
Issue 2: Cyclodextrin Complexation Fails to Significantly Improve Solubility
Q: I attempted to form an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD), but the aqueous solubility of my compound did not improve as expected. What can I do?
A: If initial attempts at cyclodextrin complexation are unsuccessful, consider the following optimization steps:
-
Optimize Molar Ratio: The stoichiometry of the drug-cyclodextrin complex is critical. While a 1:1 molar ratio is a common starting point, this may not be optimal. Experiment with different molar ratios (e.g., 1:2, 2:1) to find the most effective complex.
-
Change the Preparation Method: Different methods can yield complexes with varying efficiencies. If the solvent evaporation method was unsuccessful, try other techniques such as:
-
Kneading: The drug and cyclodextrin are wetted with a solvent to form a paste and kneaded for a specific period.[6][7]
-
Co-precipitation: The drug and cyclodextrin are dissolved in separate solvents, mixed, and the complex is allowed to precipitate.[8]
-
Freeze-Drying (Lyophilization): This method can produce porous, amorphous powders with a high degree of interaction between the drug and cyclodextrin.[7][9]
-
-
Add a Ternary Component: The addition of a small amount of a water-soluble polymer or an amino acid can act as a bridge, synergistically improving complexation efficiency and the solubility of the final complex.[6][10]
-
Confirm Complex Formation: It is essential to analytically confirm that an inclusion complex has actually formed. Techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide evidence of complexation.
Issue 3: Nanosuspension Formulation is Unstable and Aggregates
Q: I prepared a nanosuspension of my this compound derivative, but the particles are aggregating and settling over a short period. How can I improve its stability?
A: Nanosuspension stability is a common challenge, primarily due to the high surface energy of the nanoparticles, which promotes agglomeration.[11] To improve stability, focus on the following:
-
Optimize Stabilizer Selection: The choice and concentration of the stabilizer are critical. Stabilizers provide a steric or ionic barrier that prevents particles from coming together.
-
Experiment with different types of stabilizers (e.g., non-ionic polymers like poloxamers, or surfactants like Tween 80).
-
Test various concentrations of the stabilizer to find the optimal level that provides sufficient coverage of the nanoparticle surface.
-
-
Refine Homogenization Parameters: If using a top-down method like high-pressure homogenization, the process parameters are key.
-
Increase the number of homogenization cycles (typically 10-25 cycles).
-
Optimize the homogenization pressure. Higher pressures generally lead to smaller particle sizes but must be balanced with equipment limitations and potential compound degradation.
-
-
Pre-milling: Before high-pressure homogenization, reduce the particle size of the initial drug suspension using a high-shear mixer or media mill. This pre-milling step can prevent clogging of the homogenizer and lead to a more uniform final nanosuspension.
-
Characterize Zeta Potential: Measure the zeta potential of your nanosuspension. A higher absolute zeta potential (typically > |30| mV) indicates greater electrostatic repulsion between particles and, therefore, better physical stability.
-
Lyophilization: To ensure long-term stability, nanosuspensions can be converted into a solid powder by freeze-drying (lyophilization) with cryoprotectants. The powder can then be reconstituted into a nanosuspension before use.
Data Presentation
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Typical Solubility Increase | Preparation Complexity | Key Advantage | Main Limitation |
| Co-solvency | Low to Moderate (2-10x) | Low | Simple to prepare and screen. | Risk of solvent toxicity in biological assays. |
| Cyclodextrin Complexation | Moderate to High (10-1000x) | Moderate | High biocompatibility; can mask taste/odor. | Stoichiometry dependent; can be costly. |
| Nanosuspension | High (>1000x) | High | Increases dissolution rate and saturation solubility. | Requires specialized equipment; potential for physical instability. |
| Solid Dispersion | High (>1000x) | Moderate to High | Significantly enhances dissolution by creating amorphous systems. | Can be physically unstable (recrystallization). |
Table 2: Mole Fraction Solubility (x) of 6-chloro-2,3-diphenylquinoxaline in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | 2-Propanol (x) | 1-Butanol (x) | Ethyl Acetate (x) | Toluene (x) |
| 298.15 | 0.00018 | 0.00025 | 0.00112 | 0.00150 |
| 303.15 | 0.00023 | 0.00031 | 0.00138 | 0.00181 |
| 308.15 | 0.00029 | 0.00039 | 0.00169 | 0.00218 |
| 313.15 | 0.00036 | 0.00048 | 0.00208 | 0.00262 |
| 318.15 | 0.00045 | 0.00060 | 0.00255 | 0.00315 |
Data adapted from a study on a representative quinoxaline derivative to illustrate solubility trends.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Isothermal Saturation Method)
This protocol describes a widely accepted technique for determining the equilibrium solubility of a compound.[3]
Objective: To accurately measure the saturation solubility of a this compound derivative in a specific solvent at a constant temperature.
Materials:
-
This compound derivative (solid)
-
Selected solvent(s)
-
Sealed, temperature-controlled vials
-
Incubator/shaker
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Preparation: Add an excess amount of the solid quinoxaline derivative to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[1]
-
Equilibration: Place the sealed vial in an incubator/shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is achieved between the solid and liquid phases.[1]
-
Phase Separation: Stop agitation and allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to allow the excess solid to settle.[1]
-
Sampling and Analysis: Carefully withdraw a sample of the saturated supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.[3]
-
Quantification: Immediately dilute the filtered sample with a suitable solvent to prevent precipitation. Analyze the concentration of the derivative in the diluted sample using a validated analytical method against a calibration curve.[1]
-
Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Solvent Evaporation Method)
This protocol describes the preparation of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase aqueous solubility.
Objective: To encapsulate a this compound derivative in HP-β-CD.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Suitable organic solvent (e.g., Ethanol, Acetone)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator or vacuum oven
Methodology:
-
Molar Ratio Determination: Begin with a 1:1 molar ratio of the quinoxaline derivative to HP-β-CD. This ratio can be optimized in subsequent experiments.
-
Dissolution: Dissolve the accurately weighed quinoxaline derivative in a minimal amount of the organic solvent. In a separate vessel, dissolve the HP-β-CD in deionized water.
-
Mixing: Slowly add the drug solution to the aqueous HP-β-CD solution while stirring continuously.
-
Complex Formation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solvent can be slowly evaporated during this time using a rotary evaporator at a controlled temperature (e.g., 40-60°C).[6]
-
Drying: Dry the resulting solid complex in a vacuum oven to remove any residual solvent.
-
Reconstitution & Filtration: Reconstitute the solid complex in the desired aqueous buffer or medium. Filter through a 0.22 µm syringe filter to remove any non-encapsulated or precipitated compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC) to confirm the extent of solubility enhancement.
Protocol 3: Nanosuspension Formulation (High-Pressure Homogenization)
This protocol describes a top-down method for producing a drug nanosuspension.
Objective: To formulate a this compound derivative as a nanosuspension for enhanced dissolution.
Materials:
-
This compound derivative (micronized, if possible)
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear mixer (optional)
-
High-pressure homogenizer (HPH)
Methodology:
-
Preparation of Suspension: Disperse the accurately weighed quinoxaline derivative and stabilizer in purified water.
-
Pre-milling (Optional but Recommended): To prevent clogging of the homogenizer, reduce the particle size of the pre-suspension using a high-shear mixer or probe sonicator for 10-15 minutes.
-
High-Pressure Homogenization: Pass the pre-suspension through the high-pressure homogenizer.
-
Process Parameters: Run the homogenization for 10-20 cycles at a pressure of 1000-1500 bar. The optimal parameters should be determined empirically for each formulation. Maintain the temperature by using a cooling system on the homogenizer.
-
Characterization: Analyze the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Long-Term Stability: For long-term storage, the nanosuspension can be lyophilized into a solid powder.
Visualizations
Caption: Workflow for the Isothermal Saturation Method.
References
- 1. eijppr.com [eijppr.com]
- 2. gpsrjournal.com [gpsrjournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbino.com [jbino.com]
- 11. Food proteins as novel nanosuspension stabilizers for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of substituted quinoxalines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of substituted quinoxalines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted quinoxalines, offering potential causes and solutions.
Issue: Formation of Benzimidazole Derivatives as a Major Byproduct
Question: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?
Answer:
The formation of a benzimidazole byproduct is a common issue in quinoxaline synthesis, typically arising from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, it is crucial to check the purity of the dicarbonyl compound using techniques like NMR or GC-MS. If aldehyde or carboxylic acid impurities are detected, purify the reagent by recrystallization or chromatography.[1]
-
Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities that promote benzimidazole formation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]
-
Optimize the Catalyst: The choice of catalyst can significantly influence the reaction pathway. Mild Lewis acids or certain heterogeneous catalysts have been shown to favor quinoxaline formation. For instance, reactions catalyzed by cerium(IV) ammonium nitrate have been reported to proceed cleanly with minimal side products.[1]
Issue: Unwanted Formation of Quinoxaline N-oxides
Question: I've isolated my quinoxaline product, but characterization data suggests the presence of a quinoxaline N-oxide. How can this be avoided?
Answer:
Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[1] This can occur if the reaction conditions are too harsh or if an oxidizing agent is present.
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not inherently require an oxidant, ensure that none are introduced inadvertently.
-
Control the Atmosphere: Reactions run in the presence of air (oxygen) for prolonged periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this.[1]
-
Solvent Considerations: Be mindful of your solvent choice. For example, DMSO can sometimes act as an oxidant at elevated temperatures.[1]
-
Catalyst Choice: Some transition metal catalysts can facilitate the oxidation of the quinoxaline ring. If N-oxide formation is a persistent issue, consider screening alternative catalysts.[1]
Issue: Incomplete Reaction Leading to Dihydroquinoxaline Intermediate
Question: My reaction seems to have stalled, and I've isolated a stable dihydroquinoxaline intermediate instead of the desired aromatic quinoxaline. How can I drive the reaction to completion?
Answer:
The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.[1] This is more common when the reaction is performed under non-oxidizing conditions.
Troubleshooting Steps:
-
Introduce a Mild Oxidant: Often, exposure to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. Stirring the reaction mixture open to the air for a period after the initial condensation can facilitate this.[1]
-
Catalyst Choice: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.[1] If you are not using a catalyst, or if your current catalyst is not effective, consider adding a catalytic amount of an oxidizing agent or switching to a catalyst known to promote aromatization.
Issue: Poor Regioselectivity in the Synthesis of Asymmetrically Substituted Quinoxalines
Question: I am trying to synthesize a single regioisomer of a substituted quinoxaline, but I am getting a mixture of products. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the synthesis of asymmetrically substituted quinoxalines is a common challenge. The outcome is influenced by a combination of electronic and steric factors of the substituents on the o-phenylenediamine and the 1,2-dicarbonyl compound.[2][3]
Troubleshooting Steps:
-
Analyze Electronic and Steric Effects: The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of the substituents on both starting materials play a crucial role in directing the regioselectivity of the cyclization.[2]
-
Catalyst and Ligand Screening: In metal-catalyzed C-H functionalization of quinoxalines, the choice of metal catalyst (e.g., Palladium, Rhodium, Copper) and the associated ligands can significantly influence regioselectivity. For instance, in palladium-catalyzed C-H arylations, bulky ligands can be employed to control the position of functionalization.[2]
-
Use of Directing Groups: In some cases, the introduction of a directing group onto the quinoxaline core can provide precise control over the position of subsequent functionalization.
-
Optimization of Reaction Conditions: Temperature, solvent, and reaction time can all impact the regioselectivity. A systematic optimization of these parameters may be necessary to favor the formation of the desired isomer.
Frequently Asked Questions (FAQs)
What are the most common methods for synthesizing substituted quinoxalines?
The most common and classical method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4] Other methods include:
-
Oxidative coupling of epoxides and 1,2-diamines.[4]
-
Cyclization of aryl amino oximes and α-dicarbonyl compounds.[4]
-
The Beirut reaction, which involves the cycloaddition between a benzofuroxan and various two-carbon reactive partners to yield quinoxaline-1,4-dioxides.[5][6][7]
-
Metal-catalyzed methods, which have gained prominence for their efficiency and functional group tolerance.[8][9]
-
Metal-free synthesis approaches, which are being developed as environmentally friendly alternatives.[10]
How can I improve the overall yield of my quinoxaline synthesis?
Low yields in quinoxaline synthesis can be attributed to several factors, including side reactions, incomplete conversion, and suboptimal reaction conditions.[11] To improve yields:
-
Optimize Reaction Conditions: Experiment with different solvents (e.g., ethanol, acetic acid, water), temperatures, and reaction times. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.
-
Catalyst Selection: The use of a suitable catalyst, such as acid catalysts (acetic acid), metal catalysts (Cerium(IV) ammonium nitrate, copper salts), or green catalysts (bentonite clay K-10), can significantly enhance reaction rates and yields.[11]
-
Purity of Starting Materials: Ensure the purity of your 1,2-diamine and 1,2-dicarbonyl compounds to minimize unwanted side reactions.[11]
-
Atmosphere Control: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere can be beneficial.[11]
What is the Beirut Reaction and what are its common side products?
The Beirut reaction is the cycloaddition between a benzofuroxan (also known as benzofurazan oxide) and a two-carbon reactive partner like an enamine, enolate, or α,β-unsaturated ketone to produce quinoxaline-N,N'-dioxides.[5][6] While a powerful tool for synthesizing these compounds in a single step, side reactions can occur. For example, attempts to use dimethyl-2-oxopropyl phosphonate as the enolate source with certain bases can lead to the formation of 2-methylquinoxaline-1,4-dioxide as a byproduct due to phosphonate elimination.[5]
Data Presentation
Table 1: Effect of Catalyst on Quinoxaline Yield
| Catalyst | Amount of Catalyst (mg) | Reaction Time (min) | Yield (%) |
| None | 0 | 120 | 0 |
| AlCuMoVP | 10 | 120 | - |
| AlCuMoVP | 50 | 120 | 85 |
| AlCuMoVP | 100 | 120 | 92 |
| AlCuMoVP | 150 | 120 | 93 |
| AlFeMoVP | 100 | 120 | 80 |
Reaction conditions: o-phenylenediamine (1 mmol), benzyl (1 mmol), toluene (7 mL), 25°C. Data sourced from[4].
Table 2: Microwave-Assisted Synthesis of 6-Substituted Quinoxalines
| Amine Nucleophile | Product | Yield (%) |
| Pyrrolidine | 6-(1-Pyrrolidinyl)-quinoxaline | 93 |
| Piperidine | 6-(1-Piperidinyl)-quinoxaline | 85 |
| Morpholine | 6-(4-Morpholinyl)-quinoxaline | 95 |
| 1H-Pyrazole | 6-(1H-Pyrazol-1-yl)-quinoxaline | 88 |
Reaction conditions: 6-fluoroquinoxaline (0.68 mmol), amine (1.36 mmol), K₂CO₃ (1.36 mmol) in DMSO (1.5 mL) at 200 °C for 30 minutes in a microwave reactor. Data sourced from[2].
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-Diphenylquinoxaline
This protocol is a general method for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add benzil (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Protocol 2: Purification of Quinoxaline from Benzimidazole Byproduct via Column Chromatography
This protocol outlines a general procedure for separating a quinoxaline product from a benzimidazole byproduct.
Materials:
-
Crude quinoxaline product containing benzimidazole impurity.
-
Silica gel (for column chromatography).
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
Procedure:
-
Prepare a silica gel column in the chosen solvent system.
-
Dissolve the crude product in a minimum amount of the solvent system or a more polar solvent like dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a lower polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure quinoxaline product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified quinoxaline.
Visualizations
Caption: Troubleshooting workflow for common side reactions in quinoxaline synthesis.
Caption: Competing pathways leading to quinoxaline and benzimidazole formation.
Caption: Decision tree for optimizing regioselectivity in asymmetric quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 7. mtieat.org [mtieat.org]
- 8. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 2,3-Diphenylquinoxaline-Based OLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the research and development of Organic Light-Emitting Diodes (OLEDs) based on 2,3-Diphenylquinoxaline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound-based OLEDs?
A1: The stability of this compound-based OLEDs is influenced by several factors, both intrinsic and extrinsic.[1] Intrinsic degradation relates to the chemical and physical changes within the organic materials and their interfaces during operation. This includes electrochemical degradation of the organic molecules, morphological changes in the thin films, and exciton-induced degradation.[1] Extrinsic degradation is caused by external factors such as exposure to moisture and oxygen, which can lead to the oxidation of the organic layers and the metallic cathode.[1][2] High temperatures can also accelerate chemical reactions and cause morphological instability of the organic layers.[3][4]
Q2: How does the purity of this compound affect device stability?
A2: The purity of the this compound emitter is critical for achieving high stability and efficiency. Impurities can act as charge traps or non-radiative recombination centers, leading to a decrease in luminance and an increase in operating voltage over time.[5] It is crucial to employ rigorous purification techniques, such as temperature gradient sublimation or multiple recrystallizations, to remove residual reactants, byproducts, and metallic catalysts from the synthesis process.
Q3: What is the role of encapsulation in improving the lifetime of these OLEDs?
A3: Encapsulation is a critical step in protecting this compound-based OLEDs from the detrimental effects of moisture and oxygen.[1][6] Organic materials and reactive metal cathodes used in OLEDs are highly susceptible to degradation upon exposure to ambient air.[1][7] A robust encapsulation barrier, typically consisting of glass, metal, or multi-layered thin films, prevents the ingress of these atmospheric components, thereby mitigating the formation of "dark spots" and extending the operational lifetime of the device.[1][2][8]
Q4: Can thermal management strategies enhance the stability of this compound-based OLEDs?
A4: Yes, effective thermal management is crucial for stable OLED operation. The organic materials in OLEDs are sensitive to high temperatures, which can accelerate material degradation and lead to device failure.[3][4] During operation, Joule heating can cause a significant rise in the internal temperature of the device. Implementing strategies to dissipate this heat, such as using thermally conductive substrates or heat sinks, can help maintain a lower operating temperature and thus enhance the device's lifetime.[3]
Troubleshooting Guides
Issue 1: Rapid Luminance Decay and Efficiency Roll-Off
Symptom: The brightness of the OLED decreases significantly in the initial hours of operation, and the external quantum efficiency (EQE) drops sharply at higher current densities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Imbalanced Charge Injection/Transport | 1. Verify Material Energy Levels: Ensure proper alignment of the HOMO and LUMO levels of adjacent layers to facilitate efficient charge injection. 2. Adjust Layer Thickness: Optimize the thickness of the electron and hole transport layers to balance the charge carrier mobilities. 3. Introduce Interlayers: Consider adding a thin interlayer to block exciton migration and improve charge balance.[1] |
| Exciton-Induced Degradation | 1. Host Material Selection: Utilize a host material with a high triplet energy to confine excitons within the emissive layer and prevent energy transfer that could lead to host degradation. 2. Reduce Exciton Density: Employ a mixed-host system to broaden the recombination zone, which can reduce triplet-triplet annihilation and triplet-polaron annihilation.[4] |
| Material Impurities | 1. Purify Organic Materials: Re-purify the this compound and other organic materials using techniques like vacuum sublimation. 2. Clean Deposition Chamber: Thoroughly clean the vacuum chamber and deposition sources to prevent cross-contamination. |
Issue 2: Appearance and Growth of Dark Spots
Symptom: Non-emissive spots appear on the active area of the OLED and may grow in size during operation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Moisture and Oxygen Contamination | 1. Improve Encapsulation: Enhance the encapsulation barrier by using higher quality materials or a multi-layer thin-film encapsulation (TFE) process.[1][6] The encapsulation procedure should be performed in an inert atmosphere, such as a nitrogen-filled glovebox.[6] 2. Use of Getters: Incorporate a desiccant or getter material within the encapsulated device to absorb any residual moisture or oxygen.[6] |
| Substrate Defects and Contamination | 1. Substrate Cleaning: Implement a rigorous substrate cleaning procedure involving sonication in solvents like acetone and isopropyl alcohol, followed by UV-ozone or oxygen plasma treatment.[9] 2. Inspect Substrates: Carefully inspect ITO-coated substrates for pinholes, spikes, or other defects before device fabrication.[8][10] |
| Cathode Delamination | 1. Optimize Deposition Rate: Control the deposition rate of the metal cathode to improve adhesion to the underlying organic layer. 2. Increase Cathode Deposition Temperature: A moderate increase in temperature during cathode deposition can sometimes improve adhesion.[1] |
Quantitative Data on Device Stability
The stability of OLEDs is often characterized by their half-life (LT50), the time it takes for the initial luminance to decrease by 50%. The following table presents representative stability data for OLEDs employing materials and device structures relevant to quinoxaline-based systems.
| Emitter System | Host Material | Initial Luminance (cd/m²) | LT50 (hours) | Efficiency Roll-Off (EQE at 1000 cd/m²) | Reference |
| Blue Phosphorescent Emitter | tBuCz-based | 1000 | 1237 | Retains high EQE at 10,000 cd/m² | [11] |
| Green TADF Emitter | MCP | 1000 | >1000 | 10.4% | [12] |
| Green TADF Emitter | DPEPO | 1000 | <500 | 6.4% | [12] |
| White Phosphorescent OLED | Double EML | 1000 | - | 30.7 cd/A | [13] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol describes a common method for the synthesis of this compound.
Materials:
-
o-phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (or ethanol) (16 mL)
Procedure:
-
Prepare a solution of o-phenylenediamine (1.1 g) in 8 mL of rectified spirit.
-
Prepare a warm solution of benzil (2.1 g) in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.[14][15]
-
Warm the mixture in a water bath for approximately 30 minutes.[14][15]
-
Add water dropwise to the mixture until a slight cloudiness persists.[14][15]
-
Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
Filter the crude product using gravity or vacuum filtration.
-
Purify the product by recrystallization from aqueous ethanol.[14]
Purification: For OLED-grade material, further purification by vacuum sublimation is recommended.
Protocol 2: Fabrication of a this compound-Based OLED by Vacuum Thermal Evaporation
This protocol outlines the general steps for fabricating a multilayer OLED in a high-vacuum environment.
1. Substrate Preparation: a. Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of acetone and isopropyl alcohol for 15 minutes each.[9] b. The substrates are then dried with a nitrogen gun.[9] c. Immediately before loading into the vacuum chamber, the substrates are treated with oxygen plasma or UV-ozone for 5-10 minutes to improve the work function of the ITO and remove any remaining organic residues.[9]
2. Organic Layer Deposition: a. The cleaned substrates are loaded into a high-vacuum deposition chamber (pressure < 10⁻⁶ Torr).[16][17] b. The organic materials, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - a host material doped with this compound), electron transport layer (ETL), and electron injection layer (EIL), are placed in separate crucibles. c. The materials are sequentially deposited onto the substrate by thermal evaporation. The deposition rate and thickness of each layer are monitored in-situ using a quartz crystal microbalance.
3. Cathode Deposition: a. Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Ca/Ag) is deposited through a shadow mask to define the active area of the pixels.
4. Encapsulation: a. The completed devices are transferred to an inert atmosphere glovebox without exposure to ambient air. b. A glass lid or a thin-film encapsulation layer is applied to seal the device. For glass lid encapsulation, a UV-curable epoxy is dispensed around the perimeter of the active area, and the lid is placed on top. The epoxy is then cured with a UV lamp.[6]
Visualizations
Caption: Key degradation pathways in this compound-based OLEDs.
Caption: Experimental workflow for OLED stability testing.
References
- 1. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. xundefined.online [xundefined.online]
- 4. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. energy.gov [energy.gov]
- 6. sbvacuo.org.br [sbvacuo.org.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. OLED - Wikipedia [en.wikipedia.org]
- 11. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 15. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 16. mdpi.com [mdpi.com]
- 17. iipseries.org [iipseries.org]
strategies to improve the efficiency of 2,3-Diphenylquinoxaline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 2,3-diphenylquinoxaline synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Incomplete reaction, side product formation, or product loss during workup. | 1. Reaction Time & Temperature: Ensure optimal reaction time and temperature as specified in the protocol. For the conventional method, this may involve refluxing for an adequate duration.[1][2] 2. Catalyst: Consider using a catalyst to improve reaction rate and yield. Options include Brønsted acids, Lewis acids, or heterogeneous catalysts.[3][4] 3. Advanced Synthesis Methods: Explore microwave-assisted or ultrasound-assisted synthesis, which have been shown to significantly increase yields and reduce reaction times.[5][6][7] 4. Purification: Minimize product loss during recrystallization by using a minimal amount of hot solvent and cooling the solution thoroughly before filtration.[8] |
| Reaction is Slow or Stagnant | Insufficient activation energy or poor mixing. | 1. Energy Input: Switch from conventional heating to microwave irradiation or sonication to provide more efficient energy transfer.[5][9][10] 2. Catalysis: Introduce a catalyst such as p-toluenesulfonic acid (p-TSA), bentonite clay K-10, or various metal nanoparticles to lower the activation energy barrier.[5][11][12] 3. Solvent Choice: The choice of solvent can influence reaction rates. While ethanol and methanol are common, some catalysts show improved performance in solvents like toluene or even under solvent-free conditions.[4][5][11] |
| Formation of Impurities/Side Products | Non-specific reactions or degradation of starting materials or product. | 1. Temperature Control: Avoid excessive heating, which can lead to decomposition. Microwave synthesis offers precise temperature control.[2][9] 2. Purity of Reactants: Ensure the purity of o-phenylenediamine and benzil, as impurities can lead to side reactions. 3. Atmosphere: If oxidation is a concern, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | Presence of persistent colored impurities or co-precipitation of starting materials. | 1. Recrystallization Solvent: The most common method for purification is recrystallization. Aqueous ethanol is often effective for removing impurities.[13][14] 2. Activated Carbon: If colored impurities are persistent, consider treating the hot solution with a small amount of activated carbon before filtration. 3. Chromatography: For highly impure samples, column chromatography using silica gel may be necessary.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most traditional and widely used method is the condensation of o-phenylenediamine with benzil in a suitable solvent like rectified spirit (ethanol) under reflux conditions.[2][13][15]
Q2: How can I significantly reduce the reaction time for the synthesis?
Microwave-assisted synthesis is a highly effective method for drastically reducing reaction times, often from hours to minutes, while also improving yields.[5][6][9] Ultrasound-assisted synthesis is another green chemistry approach that can shorten reaction times significantly.[5][7][10]
Q3: What are some "green" or environmentally friendly approaches to this synthesis?
Green approaches focus on reducing waste, energy consumption, and the use of hazardous materials. Key strategies include:
-
Ultrasound and Microwave-Assisted Synthesis: These methods often require less solvent and energy compared to conventional refluxing.[5][9][16]
-
Use of Green Solvents: Water and ethanol are considered greener solvent choices.[5]
-
Catalytic Synthesis: Using recyclable catalysts like bentonite clay K-10 or other heterogeneous catalysts minimizes waste.[4][11][12]
-
Solvent-Free Synthesis: Some microwave-assisted protocols can be performed without a solvent.[5][9][17]
Q4: What catalysts can be used to improve the synthesis of this compound?
A variety of catalysts have been shown to be effective, including:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA), camphorsulfonic acid.[5][18]
-
Lewis Acids: Copper sulfate (CuSO₄·5H₂O), nickel nanoparticles, gallium(III) triflate.[4][5]
-
Heterogeneous Catalysts: Bentonite clay K-10, montmorillonite K10, nano-TiO₂, alumina-supported heteropolyoxometalates.[4][5][11]
Q5: How do I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized.
Data Presentation: Comparison of Synthesis Strategies
The following tables summarize quantitative data from various studies to allow for easy comparison of different synthetic methodologies.
Table 1: Conventional vs. Modern Synthesis Techniques
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | None | Rectified Spirit | 30 min | 51 | [5][13] |
| Microwave Irradiation | None | Ethanol | 55 sec | 60 | [5] |
| Microwave Irradiation | None | None | 3 min | 90 | [5][9] |
| Ultrasound Irradiation | None | Ethanol | 8 min | 97 | [5] |
| Ultrasound Irradiation | p-TSA | Ethanol | 10 min | 85 | [5] |
Table 2: Effect of Different Catalysts and Solvents at Room Temperature
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| CSA (20) | Methanol | 2 | 50 | [20] |
| CSA (20) | Acetonitrile | 2 | 65 | [20] |
| CSA (20) | Ethanol/Water | 2 | 85 | [20] |
| CSA (20) | Ethanol | 2 | 98 | [20] |
| Phenol (20) | Ethanol:Water (7:3) | 0.5 | 98 | [19] |
| Bentonite Clay K-10 (3g) | Ethanol | 20 min | 95 | [11][12] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
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Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a round-bottom flask.
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In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
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Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture in a water bath for 30 minutes.
-
Add water dropwise to the warm solution until a slight cloudiness persists.
-
Allow the solution to cool to room temperature to crystallize the product.
-
Collect the precipitated product by filtration and wash with cold aqueous ethanol.
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Recrystallize the crude product from aqueous ethanol to obtain pure this compound.[2][13][15]
Protocol 2: Microwave-Assisted Synthesis of this compound
-
In a microwave-safe reaction vessel, mix o-phenylenediamine (0.01 mol) and benzil (0.01 mol) in 16 mL of ethanol.
-
Irradiate the mixture in a microwave reactor for 55 seconds.
-
After cooling, the product will crystallize from the solution.
-
Collect the product by filtration and wash with cold ethanol.[3]
Visualizations
Caption: A comparison of conventional and microwave-assisted synthesis workflows.
Caption: A troubleshooting flowchart for addressing low product yield.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijiset.com [ijiset.com]
- 6. ajrconline.org [ajrconline.org]
- 7. ajrconline.org [ajrconline.org]
- 8. youtube.com [youtube.com]
- 9. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines | Semantic Scholar [semanticscholar.org]
- 18. ijrar.org [ijrar.org]
- 19. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of Functionalized 2,3-Diphenylquinoxalines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the purification challenges associated with functionalized 2,3-diphenylquinoxaline derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of functionalized 2,3-diphenylquinoxalines?
Common impurities can include unreacted starting materials, such as substituted o-phenylenediamines and benzil derivatives. Additionally, side products from incomplete cyclization or side reactions involving the functional groups on the quinoxaline core can also be present. For instance, in the synthesis of 6-nitro-2,3-diphenylquinoxaline, the crude product may appear darker or orange due to such impurities.[1] With chloro-substituted quinoxalines, hydrolysis of the chloro group to a hydroxyl group is a potential impurity, particularly if moisture is present during workup.[2]
Q2: What is the best initial purification strategy for a newly synthesized functionalized this compound?
For many derivatives, recrystallization is a good first-pass purification method as it is relatively simple and cost-effective for removing major impurities.[2] The choice of solvent is critical and should be determined through small-scale solubility tests. If recrystallization does not yield a product of the desired purity, column chromatography is the recommended next step.[2]
Q3: How does the type of functional group affect the choice of purification method?
The polarity and stability of the functional group are key considerations.
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Polar Functional Groups: Derivatives with polar groups (e.g., -NO2, -OH, -COOH) may be more soluble in polar solvents, making recrystallization from solvents like ethanol or aqueous ethanol effective.[1] However, highly polar compounds may streak or show poor mobility on silica gel TLC plates. In such cases, reverse-phase chromatography might be a more suitable option.[3]
-
Acid-Sensitive Functional Groups: Some functionalized quinoxalines can be sensitive to the acidic nature of standard silica gel.[3] This can lead to decomposition or streaking during column chromatography.
-
Basic Functional Groups: Compounds with basic functionalities may also exhibit poor behavior on silica gel.
Q4: How can I assess the purity of my final product?
Several techniques can be used to determine the purity of your functionalized this compound:
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Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and the purity of fractions from column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.[4] A reverse-phase (RP) HPLC method with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, is commonly used.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for both structural confirmation and purity assessment.[4]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting range.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Recovered Crystals | - Too much solvent was used. - The compound is too soluble in the chosen solvent, even at low temperatures. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required for dissolution. - Choose a different solvent or a mixed-solvent system where the compound has lower solubility when cold. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Product "Oils Out" Instead of Crystallizing | - The compound is melting before it dissolves in the hot solvent. - The solubility in the chosen solvent is too high at the cooling temperature. - The solution is supersaturated with impurities. | - Add more hot solvent to fully dissolve the oil. - Use a solvent in which the compound is less soluble at room temperature but sufficiently soluble when hot. - Allow the solution to cool more slowly; insulating the flask can help. - Use a seed crystal of the pure compound to initiate crystallization.[1] - If impurities are suspected, consider a charcoal treatment or a preliminary purification by column chromatography. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used). - The concentration of the compound is too low. | - Evaporate some of the solvent to increase the concentration. - Cool the solution in an ice bath to further decrease solubility. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Add a seed crystal. |
| Persistent Color in Purified Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield by adsorbing some of the desired product.[1] - If the color persists, column chromatography may be necessary to separate the colored impurities.[1] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield After Column | - The compound is unstable on silica gel. - The chosen eluent is not polar enough to elute the compound. - The product has low solubility and precipitated on the column. | - Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine.[3] Alternatively, use a different stationary phase like alumina or reverse-phase silica.[3] - Gradually increase the polarity of the eluent (gradient elution).[3] - Ensure the crude product is fully dissolved before loading. If solubility is an issue, "dry load" the sample by pre-adsorbing it onto a small amount of silica gel.[3] |
| Poor Separation of Product and Impurities | - The chosen mobile phase is not optimal. - The column was overloaded with the crude product. | - Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a ΔRf of >0.1 is ideal).[3][4] - Use a proper ratio of crude product to silica gel by weight (generally 1:20 to 1:100).[4] |
| Streaking or Tailing of Spots on TLC/Column | - The compound is interacting with acidic sites on the silica gel. - The compound is highly polar. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[2] - For highly polar compounds, consider using reverse-phase chromatography.[3] |
| Separation on TLC Does Not Translate to the Column | - The conditions of a dry TLC plate differ from a wet-packed column. - Heat generated during column packing and running can affect separation. | - Ensure the column is properly pre-equilibrated with the mobile phase before loading the sample.[3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) both at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude functionalized this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Using TLC, identify a solvent system that moves the desired compound to an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level and well-packed bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a more polar solvent if necessary) and carefully add it to the top of the silica bed. Alternatively, for less soluble compounds, pre-adsorb the compound onto a small amount of silica gel and add the resulting powder to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualized Workflows
Caption: General purification workflow for functionalized 2,3-diphenylquinoxalines.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
Catalyst Selection and Optimization for Quinoxaline Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinoxalines. The following resources are designed to address common challenges in catalyst selection and optimization, helping to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the quinoxaline core structure, and what are its typical challenges?
The most prevalent method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[1][2][3] This method is widely used due to its simplicity and the availability of starting materials.[1] However, traditional protocols often face challenges such as:
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Low yields : The reaction may not proceed to completion.[1][4]
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Long reaction times : Many procedures require prolonged heating or refluxing, sometimes for 2-12 hours.[1][2][3]
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Harsh reaction conditions : The use of high temperatures and strong acid catalysts can degrade sensitive materials.[1][3]
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Formation of side products : Undesired side reactions can complicate the purification process.[1]
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Use of toxic solvents : Many protocols employ hazardous organic solvents.[1][3]
Q2: How can I improve the low yield of my quinoxaline synthesis?
Low yields are a frequent issue and can stem from several factors, including incomplete conversion, suboptimal reaction conditions, or an inefficient catalyst.[4][5]
Troubleshooting Steps:
-
Optimize Reaction Conditions : Temperature, reaction time, and solvent significantly impact yield.[4][6] Experiment with different solvents like ethanol, acetic acid, or greener options like water.[4] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[4]
-
Select an Efficient Catalyst : The choice of catalyst is crucial.[1][6] A variety of catalysts can enhance reaction rates and yields, including acid catalysts, metal catalysts, and green catalysts like bentonite clay K-10.[4]
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Check Purity of Starting Materials : Impurities in the 1,2-diamine and 1,2-dicarbonyl compounds can lead to unwanted side reactions, reducing the yield.[4][6]
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Control the Atmosphere : Some reactions may be sensitive to air or moisture.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions like the formation of quinoxaline N-oxides.[5]
Q3: My reaction is producing significant byproducts. How can I increase selectivity?
Byproduct formation is a common issue. The type of byproduct can often indicate the underlying problem.
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Benzimidazole Byproducts : These typically arise if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[5]
-
Quinoxaline N-oxides : These form from over-oxidation of the quinoxaline ring, often under harsh conditions or in the presence of an oxidant.[5]
-
Solution : Avoid strong oxidizing agents, control the reaction atmosphere by using an inert gas, and moderate the reaction temperature.[5]
-
-
Dihydroquinoxaline Intermediates : The presence of this intermediate indicates that the final oxidation step is incomplete.[5]
Q4: How do I select the best catalyst for my synthesis?
Catalyst selection depends on the specific substrates, desired reaction conditions (e.g., temperature, solvent), and environmental considerations. Modern approaches focus on efficient catalysts to overcome the limitations of traditional methods.[1]
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Acid Catalysts : Acetic acid is common, but solid acid catalysts can also be effective.[4] Phenol has been reported as a cheap and efficient organocatalyst.[2]
-
Metal Catalysts : Lewis acids such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been used effectively at room temperature.[7] Cerium(IV) ammonium nitrate (CAN) is a low-cost and highly reactive option.[3] Nickel-based systems are also efficient.[4][8]
-
Heterogeneous Catalysts : These are often recyclable and environmentally friendly.[1][9] Examples include bentonite clay K-10, TiO₂-Pr-SO₃H, silica nanoparticles, and various metal-on-support systems.[3][4][9][10] Recyclable magnetic nanoparticles (e.g., Fe₃O₄-based) are also gaining traction.[9]
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview to guide catalyst selection.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Metal Catalysts | ||||||
| CrCl₂·6H₂O | 0.01 g | Ethanol | Room Temp. | 20 min | 95 | [7] |
| PbBr₂ | 0.01 g | Ethanol | Room Temp. | 30 min | 93 | [7] |
| CuSO₄·5H₂O | 0.01 g | Ethanol | Room Temp. | 36 min | 92 | [7] |
| Cerium(IV) Ammonium Nitrate (CAN) | 5 mol% | Water | Room Temp. | 20 min | 98 | [3][11] |
| NiBr₂/1,10-phenanthroline | - | - | Mild | - | Good | [8] |
| Heterogeneous Catalysts | ||||||
| Bentonite Clay K-10 | - | Ethanol | Room Temp. | 8 min | 94 | [3] |
| TiO₂-Pr-SO₃H | 10 mg | Ethanol | Room Temp. | 10 min | 95 | [3] |
| Fe₃O₄@SiO₂/Schiff base/Co(II) | 0.03 g | EtOH/H₂O | Room Temp. | - | 95 | [9] |
| Al₂O₃–ZrO₂ | - | DMF | Room Temp. | Short | Excellent | [12] |
| Organocatalyst | ||||||
| Phenol | 20 mol% | EtOH/H₂O | Room Temp. | 15 min | 96 | [2] |
Experimental Protocols
General Procedure for Catalyst Screening in Quinoxaline Synthesis
This protocol provides a general methodology for the synthesis of a quinoxaline derivative (e.g., this compound) and can be adapted for screening different catalysts.
Materials:
-
o-phenylenediamine (1 mmol)
-
Benzil (1,2-dicarbonyl compound) (1 mmol)
-
Catalyst (specified loading, see table above)
-
Solvent (e.g., Ethanol, Water, or EtOH/H₂O mixture)
-
Thin Layer Chromatography (TLC) plate (e.g., silica gel)
-
Eluent for TLC (e.g., n-hexane:ethyl acetate mixture)
Procedure:
-
To a suitable reaction vessel, add o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and the selected solvent (e.g., 5 mL).[7]
-
Add the catalyst at the desired loading (e.g., 5 mol% or 10 mg).[1][3]
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or reflux).[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]
-
Upon completion, if using a heterogeneous catalyst, separate it by simple filtration. The catalyst can often be washed, dried, and reused.[1][3]
-
Work up the reaction mixture. This may involve adding water to precipitate the solid product or performing an extraction with an organic solvent.[1]
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization (e.g., from hot ethanol) or column chromatography to obtain the pure quinoxaline derivative.[1]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its structure and purity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. Quinoxaline synthesis [organic-chemistry.org]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. soc.chim.it [soc.chim.it]
- 12. tandfonline.com [tandfonline.com]
solvent effects on the yield and purity of 2,3-Diphenylquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-diphenylquinoxaline. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of solvent selection on reaction yield and purity.
Solvent Effects on Yield and Purity
The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing the reaction's efficiency and the quality of the final product. Below is a summary of quantitative data on the effects of different solvents and conditions on the reaction yield.
| Solvent/Condition | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| Rectified Spirit | None | 30 minutes | Water Bath | 51 | [1] |
| Rectified Spirit | None | 1 - 1.5 hours | Reflux | 75 | [2] |
| Ethanol | None | 55 seconds | Microwave | 60 | [2] |
| Ethanol | p-TSA | 8 minutes | Sonication | 97 | [2][3] |
| Ethanol | Citric Acid | < 1 minute | Not Specified | 94 | [2] |
| Ethanol | Bentonite clay K-10 | 20 minutes | Room Temperature | Not Specified | [4][5] |
| Water | Ionic Liquid | 25 minutes | Not Specified | 94 | [2] |
| Methanol | None | 5 - 10 hours | Reflux | Not Specified | [6] |
| 2-MeTHF | CoBr2/K2CO3 | Not Specified | Not Specified | Not Specified | [4] |
| Hexafluoroisopropanol (HFIP) | None | 1 hour | Room Temperature | 95 | [5] |
| Deep Eutectic Solvent (Choline chloride/Urea) | Not Specified | 25 minutes | Not Specified | Excellent | [7] |
| Solvent-Free | None | 3 - 6 minutes | Microwave | 84 - 98 | [3] |
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Possible Cause: Suboptimal Reaction Conditions.
-
Recommendation: Temperature and reaction time are critical parameters. While traditional methods involve refluxing in solvents like ethanol or acetic acid, modern approaches can achieve high yields at room temperature with an appropriate catalyst.[8] Insufficient reaction time can lead to incomplete conversion, whereas excessively high temperatures may cause decomposition of reactants or the product.[8][9] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).[6][8]
-
-
Possible Cause: Inefficient or Absent Catalyst.
-
Recommendation: While the condensation can proceed without a catalyst, it often requires more forcing conditions and results in lower yields.[8] The use of catalysts such as p-toluenesulfonic acid (p-TSA), citric acid, or bentonite clay can significantly improve yields and shorten reaction times.[2][3][4][5]
-
-
Possible Cause: Poor Quality of Starting Materials.
-
Recommendation: The purity of o-phenylenediamine is crucial for a successful reaction. This reactant can oxidize and darken upon exposure to air, leading to the formation of impurities and a reduction in yield.[8] Using freshly purified o-phenylenediamine is recommended.
-
Issue 2: Impure Final Product (Presence of Side Products or Unreacted Starting Materials)
-
Possible Cause: Incomplete Reaction.
-
Recommendation: As mentioned above, monitor the reaction to completion using TLC to ensure all starting materials have been consumed.
-
-
Possible Cause: Inadequate Purification.
-
Recommendation: Proper workup and purification are essential to obtain pure this compound.[9] Recrystallization from a suitable solvent system, such as aqueous ethanol, is a common and effective method for purification.[1][10] Column chromatography can also be employed for more challenging separations.[9]
-
-
Possible Cause: Side Reactions.
-
Recommendation: The choice of solvent can influence the reaction pathway. Using a well-established solvent system like ethanol or exploring greener alternatives like water with an appropriate catalyst can minimize side product formation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and classical method is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as benzil.[5][9][10][11] This method is valued for its reliability and the wide availability of starting materials.[10]
Q2: What are the key experimental parameters to optimize for this synthesis?
A2: The primary parameters to optimize are the choice of solvent, the use and type of catalyst, the reaction temperature, and the reaction duration.[9][11] The nature of the substituents on the diamine and dicarbonyl compounds will also play a role in the reaction outcome.
Q3: Are there greener or more efficient alternatives to the conventional synthesis?
A3: Yes, several greener and more efficient methods have been developed. These include microwave-assisted synthesis, which can dramatically reduce reaction times, and the use of ultrasound (sonication).[2][3][10] Additionally, employing water as a solvent or using solvent-free conditions are more environmentally friendly approaches.[2][3] The use of biocompatible deep eutectic solvents has also been reported to give excellent yields.[7]
Q4: How can I purify the synthesized this compound?
A4: The most common method for purification is recrystallization.[9] A mixture of ethanol and water is often used to recrystallize the crude product.[1][10] After dissolving the crude product in warm ethanol, water is added dropwise until a slight cloudiness persists. Upon cooling, the purified product crystallizes out.[9]
Experimental Protocols
Protocol 1: Conventional Synthesis in Rectified Spirit
-
Dissolve 2.1 g (0.01 mol) of benzil in 8 mL of warm rectified spirit in a round-bottom flask.
-
In a separate flask, dissolve 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.[9]
-
Add water dropwise to the warm solution until a slight, persistent cloudiness is observed.[9]
-
Allow the solution to cool to room temperature to facilitate crystallization.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound.[10]
Protocol 2: Microwave-Assisted Synthesis in Ethanol
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (0.01 mol) and benzil (0.01 mol).
-
Add 16 mL of ethanol to the vessel and mix.
-
Irradiate the mixture in a microwave reactor for 55 seconds.[2]
-
After the reaction is complete, allow the mixture to cool. The product will crystallize from the solution.
-
Collect the product by filtration and wash with cold ethanol.[10]
Visualized Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 2. ijiset.com [ijiset.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. wjpls.org [wjpls.org]
- 8. benchchem.com [benchchem.com]
- 9. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
green synthesis approaches for 2,3-Diphenylquinoxaline to reduce waste
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of 2,3-diphenylquinoxaline, focusing on waste reduction.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using green synthesis approaches for this compound?
A1: Green synthesis approaches offer several key advantages over traditional methods, primarily focusing on reducing environmental impact and improving safety. These benefits include:
-
Reduced Waste: Minimizing or eliminating the use of hazardous solvents and reagents leads to a significant reduction in waste generation.[1][2]
-
Energy Efficiency: Techniques like microwave and ultrasound irradiation can drastically reduce reaction times, leading to lower energy consumption.[1][3]
-
Safer Conditions: Green methods often employ non-toxic, readily available catalysts and solvents, creating a safer laboratory environment.[3][4]
-
Improved Yields: Many green protocols report higher or comparable yields to conventional methods in shorter reaction times.[3][5][6]
Q2: What are some common green solvents and catalysts used in the synthesis of this compound?
A2: Several eco-friendly solvents and catalysts have been successfully employed.
-
Green Solvents: Water and ethanol are the most common green solvents, offering low toxicity and environmental impact.[3][7] Glycerol-water mixtures have also been shown to be effective.[8][9]
-
Green Catalysts: A range of catalysts are utilized, including:
-
Naturally derived catalysts like L-arabinose and citric acid.[2]
-
Recyclable catalysts such as sulfated polyborate and various nanocatalysts.[10][11]
-
Surfactant-type catalysts like p-dodecylbenzenesulfonic acid (DBSA) in water.[7]
-
In some cases, the reaction can proceed efficiently without any catalyst.[12]
-
Q3: How do energy-efficient techniques like microwave and ultrasound irradiation contribute to greener synthesis?
A3: Microwave and ultrasound irradiation are key technologies in green chemistry for synthesizing this compound.
-
Microwave-Assisted Synthesis: This technique uses microwave energy to directly and efficiently heat the reaction mixture, leading to a rapid increase in reaction rates and significantly shorter reaction times, often from hours to minutes.[1][3][13][14] Solvent-free microwave synthesis is also a highly effective green approach.[14][15]
-
Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound promotes cavitation, the formation and collapse of microscopic bubbles, which enhances mass transfer and reaction rates.[1][3][16] This method allows for high yields under mild conditions and in shorter timeframes compared to conventional heating.[3][5][17]
Troubleshooting Guides
Problem 1: Low reaction yield.
| Potential Cause | Troubleshooting Step |
| Inefficient mixing of reactants | For solid-phase or solvent-free reactions, ensure thorough grinding of reactants. In liquid-phase reactions, ensure adequate stirring or agitation. For ultrasound-assisted methods, ensure the reaction vessel is properly positioned in the ultrasonic bath. |
| Suboptimal reaction temperature | While many green methods operate at room temperature, some may require gentle heating. If using conventional heating, ensure the temperature is optimal and uniform. For microwave synthesis, optimize the power and temperature settings. |
| Incorrect catalyst loading | The amount of catalyst can significantly impact yield. If using a catalyst, ensure the correct molar percentage is used as specified in the protocol. Too little may result in an incomplete reaction, while too much can sometimes lead to side products. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time. |
| Impure reactants | Ensure the starting materials, o-phenylenediamine and benzil, are of high purity. Impurities can interfere with the reaction. |
Problem 2: Reaction is too slow.
| Potential Cause | Troubleshooting Step |
| Insufficient energy input | For microwave-assisted synthesis, consider increasing the microwave power or irradiation time in short increments. For ultrasound-assisted synthesis, ensure the ultrasonic bath is functioning correctly and at the appropriate frequency. |
| Choice of solvent | The solvent can influence the reaction rate. While water and ethanol are excellent green solvents, in some cases, a different solvent system might be more effective. |
| Absence of a suitable catalyst | While catalyst-free methods exist, the addition of a mild, green catalyst can often significantly accelerate the reaction. |
Problem 3: Difficulty in product isolation and purification.
| Potential Cause | Troubleshooting Step |
| Product is soluble in the reaction medium | If the product does not precipitate upon completion of the reaction, try adding cold water to induce precipitation.[18] |
| Presence of unreacted starting materials | If TLC indicates the presence of starting materials after the reaction, purification by recrystallization from a suitable solvent like ethanol is recommended.[4][18] |
| Oily product formation | If the product separates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, dissolve the oil in a minimal amount of a suitable solvent and attempt recrystallization. |
Data Presentation: Comparison of Green Synthesis Methods
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Reflux | - | Rectified Spirit | Water Bath | 1 - 1.5 hours | 75 | [3] |
| Microwave-Assisted | - | Ethanol | - | 55 seconds | 60 | [3] |
| Microwave-Assisted | - | None (Solvent-free) | - | 3 minutes | 90 | [3] |
| Ultrasound-Assisted | - | Ethanol | Room Temperature | 8 minutes | 97 | [3] |
| Ultrasound-Assisted | Thiamine (Vitamin B1) | Ethanol | Room Temperature | 1 hour | - | [4] |
| Surfactant in Water | p-Dodecylbenzenesulfonic acid (DBSA) | Water | Room Temperature | 2 hours | 96 | [7] |
| Mechanochemical (RAM) | - | Dichloromethane (as LAG) | - | 30 minutes | - | [19] |
| Catalyst-free Ultrasound | - | Ethanol | 22-25 | 10 minutes | 95 | [12] |
Experimental Protocols
1. Ultrasound-Assisted Catalyst-Free Synthesis in Ethanol [12]
-
Reactants: o-phenylenediamine (0.5 mmol), benzil (0.5 mmol).
-
Solvent: Absolute ethanol (2 mL).
-
Procedure:
-
In a Schlenk tube, mix the o-phenylenediamine and benzil in absolute ethanol.
-
Place the open Schlenk tube in an ultrasonic water bath with the reactant surface slightly below the water level.
-
Irradiate the mixture with ultrasound at room temperature (22-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).
-
2. Microwave-Assisted Solvent-Free Synthesis [14]
-
Reactants: Appropriate α-diketone (1.1 mmol) and 4-substituted o-phenylenediamine (1.0 mmol).
-
Procedure:
-
Mix the reactants in a glass microwave reaction tube.
-
Place the tube inside a microwave oven and irradiate at 400 Watts for short periods.
-
Monitor the reaction every minute by TLC until completion.
-
The crude product is obtained as amorphous crystals.
-
Recrystallize from a mixture of ethyl acetate-hexane (7:3) to obtain the pure product.
-
3. Synthesis in Water with a Surfactant Catalyst [7]
-
Reactants: 1,2-diketone (1 mmol), 1,2-diamino derivative (1 mmol).
-
Catalyst: p-dodecylbenzenesulfonic acid (DBSA) (10 mol%).
-
Solvent: Water (3 mL).
-
Procedure:
-
In a flask, stir a mixture of the 1,2-diketone, 1,2-diamino derivative, and DBSA in water at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the precipitated solid product is filtered.
-
Further purification can be achieved by recrystallization from ethanol or tetrahydrofuran (THF).
-
Visualizations
Caption: General workflow for green synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. ijirt.org [ijirt.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ijiset.com [ijiset.com]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. [PDF] A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Highly Efficient Ultrasound Promoted Synthesis of 2-phenylquinoxaline in Glycerol- Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 11. ias.ac.in [ias.ac.in]
- 12. scielo.br [scielo.br]
- 13. ajrconline.org [ajrconline.org]
- 14. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2,3-Diphenylquinoxaline and Other Quinoxaline Derivatives: A Guide for Researchers
An in-depth review of the synthesis, biological activity, and mechanisms of action of 2,3-Diphenylquinoxaline and related quinoxaline compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource for comparative analysis.
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, this compound has served as a foundational molecule for the development of numerous potent therapeutic agents. This guide provides a comparative analysis of this compound and other key quinoxaline derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Synthetic Approaches
The synthesis of this compound and its derivatives is most commonly achieved through the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The archetypal synthesis of this compound involves the reaction of o-phenylenediamine with benzil. Variations in reaction conditions, such as the use of different solvents (e.g., ethanol, acetic acid) and catalysts, can be employed to optimize yields and reaction times. Modern techniques like microwave and ultrasonic irradiation have also been utilized to accelerate the synthesis.
Spectroscopic Properties
The structural characterization of this compound and its derivatives is typically accomplished using a combination of spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic absorption bands for the C=N and aromatic C-H bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbon atoms, confirming the substitution pattern on the quinoxaline core and the phenyl rings. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
Comparative Biological Activity
Quinoxaline derivatives have demonstrated significant potential in various therapeutic areas. The following sections provide a comparative overview of their anticancer and antimicrobial activities, with quantitative data summarized in the tables below.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Selected Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| This compound Derivative A | HCT-116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [1] |
| This compound Derivative B | MCF-7 (Breast) | 5.3 | - | [2] |
| This compound Derivative C | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [3] |
| Quinoxaline-bisarylurea | HepG2 (Liver) | 9.8 | - | [1] |
| (Quinoxalin-2-yl)benzene sulphonamide | HepG2 (Liver) | Potent Activity | - | |
| 2-oxo-3-phenylquinoxaline Derivative | HCT-116 (Colon) | 26.75 (µg/mL) | Apoptosis Induction | [4] |
Antimicrobial Activity
Quinoxaline derivatives also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their efficacy is often attributed to mechanisms such as the inhibition of DNA gyrase and the generation of reactive oxygen species.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Selected Quinoxaline Derivatives
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| 2,3-disubstituted quinoxaline 2d | - | 16 | 8 | - | [5] |
| 2,3-disubstituted quinoxaline 3c | - | 16 | 8 | - | [5] |
| Pentacyclic quinoxaline 10 | - | - | - | 16 | [5] |
| 2,3-diaminoquinoxaline derivative 4c | 14.89 mm (zone of inhibition) | - | 10.5 mm (zone of inhibition) | - | [6] |
| Amide-linked quinoxaline 4a | Strong Activity | - | Strong Activity | Strong Activity | [7] |
| Amide-linked quinoxaline 4b | Strong Activity | - | Strong Activity | Strong Activity | [7] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of quinoxaline derivatives are mediated through their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.
Topoisomerase II Inhibition
Certain this compound derivatives have been identified as potent inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and repair.[8] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ripublication.com [ripublication.com]
- 8. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 2,3-Diphenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of drug discovery and development. For novel heterocyclic compounds like 2,3-diphenylquinoxaline, a versatile scaffold in medicinal chemistry, robust and validated analytical methods are paramount to ensure the integrity of research data and the safety of potential therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of synthesized this compound, supported by detailed experimental protocols and representative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in its reverse-phase mode, stands as the most widely employed technique for the purity determination of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool in quality control.
Experimental Protocol: Purity Determination of this compound by RP-HPLC
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be an isocratic mixture of acetonitrile and water (e.g., 70:30 v/v), with the option to introduce a gradient to resolve potential impurities.[1] For mass spectrometry compatibility, formic acid (0.1%) can be added to the mobile phase.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm or a more specific maximum absorption wavelength should be used.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL to establish linearity.
-
Sample Solution: Accurately weigh a sample of the synthesized this compound and prepare a solution with a target concentration within the linear range of the method (e.g., 20 µg/mL).
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection.
4. Validation Parameters: The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation: HPLC Method Validation for this compound Purity
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the main peak. | The method is specific. No interfering peaks from placebo or degradation products were observed. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the test concentration. | 1.0 - 50.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | Repeatability: 0.85% Intermediate Precision: 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
Alternative Purity Validation Techniques: A Comparative Overview
While HPLC is a powerful tool, orthogonal methods are crucial for a comprehensive purity assessment, as they can detect impurities that may not be amenable to HPLC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity determination due to its high precision and the ability to quantify without a specific reference standard for the analyte, instead using a certified internal standard.[2][3]
Experimental Protocol: Purity Assessment by qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound can be calculated based on the integral values, the number of protons, and the weights of the sample and the internal standard.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly pure crystalline substances (>98.5 mol%).[4][5] The method is based on the principle of melting point depression, where impurities lower and broaden the melting endotherm of a pure substance.
Experimental Protocol: Purity Determination by DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: The purity is calculated from the shape of the melting peak using the Van't Hoff equation.[5]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a sophisticated form of thin-layer chromatography that offers better resolution, sensitivity, and reproducibility, making it suitable for quantitative analysis.
Experimental Protocol: Quantitative Purity Analysis by HPTLC
-
Instrumentation: An HPTLC system including an automatic sample applicator, a developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.
-
Mobile Phase: A suitable solvent system (e.g., a mixture of toluene and ethyl acetate) needs to be developed to achieve good separation between this compound and its potential impurities.
-
Sample Application: Apply precise volumes of the standard and sample solutions as bands onto the HPTLC plate.
-
Development and Densitometry: Develop the plate in the developing chamber and, after drying, scan the plate with a densitometer at the wavelength of maximum absorbance of this compound. The purity is determined by comparing the peak areas of the sample to those of the standards.
Method Comparison
| Feature | HPLC | qNMR | DSC | HPTLC |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity | Melting point depression | Planar chromatographic separation |
| Selectivity | High | High | Low (for eutectic impurities) | Moderate to High |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) | Low (impurities > 0.1%) | Moderate (ng to µg level) |
| Quantitative Accuracy | High | Very High | High (for suitable samples) | Moderate to High |
| Reference Standard | Requires analyte-specific reference standard | Requires a certified internal standard | Does not require a reference standard | Requires analyte-specific reference standard |
| Sample Throughput | Moderate | Low to Moderate | Low | High |
| Cost (Instrument) | High | Very High | Moderate | Moderate |
| Best Suited For | Routine quality control, stability studies, impurity profiling | Primary purity assessment, reference standard characterization | Purity of highly pure crystalline materials | Rapid screening, semi-quantitative analysis |
Visualizing the Workflow
Caption: Workflow for HPLC method validation for this compound purity.
Caption: Logical diagram for selecting a purity validation method.
Conclusion
For the routine and robust purity validation of synthesized this compound, a validated HPLC method is the technique of choice, offering an excellent balance of selectivity, sensitivity, and accuracy. However, for establishing a primary reference standard or for an orthogonal confirmation of purity, qNMR provides unparalleled accuracy without the need for an analyte-specific standard. DSC serves as a valuable, rapid technique for assessing the purity of highly crystalline final products, while HPTLC can be a cost-effective tool for rapid screening and semi-quantitative analysis. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available resources.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability and Degradation of 2,3-Diphenylquinoxaline
For researchers and professionals in drug development and materials science, understanding the photostability of fluorescent probes and active pharmaceutical ingredients is paramount. 2,3-Diphenylquinoxaline (DPQ) is a key heterocyclic compound utilized in various applications, including as a fluorescent marker and a core structure in organic light-emitting diodes (OLEDs). Its performance and reliability are intrinsically linked to its stability upon exposure to light. This guide provides a comprehensive comparison of the photostability of this compound, outlines experimental protocols for its characterization, and discusses its potential degradation pathways.
Photophysical Properties and General Stability
Comparative Photostability Assessment
To facilitate a direct comparison of the photostability of this compound with alternative fluorophores, a standardized assessment is necessary. The following table provides a template for summarizing key photostability metrics. Researchers can populate this table with experimental data to objectively evaluate performance.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photobleaching Quantum Yield (Φb) | Half-life (t½) under specific light source (min) | Major Degradation Products (if known) |
| This compound | e.g., Ethanol | e.g., 350 | e.g., 390 | Experimental Value | Experimental Value | To be determined |
| Alternative 1 (e.g., Anthracene) | e.g., Ethanol | e.g., 355 | e.g., 402 | Literature or Experimental Value | Literature or Experimental Value | Perylene, etc. |
| Alternative 2 (e.g., Coumarin 1) | e.g., Ethanol | e.g., 373 | e.g., 450 | Literature or Experimental Value | Literature or Experimental Value | Hydrolyzed products, etc. |
Experimental Protocols
A rigorous evaluation of photostability requires well-defined experimental protocols. The following methodologies are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies and can be adapted for this compound.
Protocol for Forced Photodegradation Study
Objective: To assess the photostability of this compound in solution and identify potential degradation products.
Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Quartz cuvettes or other UV-transparent containers
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode-Array Detector (DAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for identification of degradation products
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Prepare a control sample by wrapping a container of the solution in aluminum foil to protect it from light.
-
Prepare samples for analysis by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
Light Exposure:
-
Place the unwrapped sample in the photostability chamber.
-
Expose the sample to a light source capable of emitting both visible and UV radiation. According to ICH Q1B guidelines, the sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Place the control sample in the same chamber.
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by a validated stability-indicating HPLC method. The mobile phase and column should be chosen to effectively separate the parent compound from any degradation products. A typical starting point could be a C18 column with a gradient elution of acetonitrile and water.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis and Product Identification:
-
Calculate the percentage degradation of this compound at each time point.
-
Characterize the degradation products using LC-MS/MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns, which will aid in structure elucidation.
-
Workflow for Photostability Assessment
Caption: Experimental workflow for assessing the photostability of this compound.
Proposed Degradation Pathways
While specific degradation pathways for this compound have not been extensively reported, insights can be drawn from studies on related quinoxaline structures. Photodegradation of naphtho[2,3-g]quinoxalines suggests that the positions adjacent to the nitrogen atoms in the pyrazine ring are susceptible to photooxidation.[3] Therefore, a plausible degradation pathway for this compound could involve the oxidation of the quinoxaline core, potentially leading to the formation of hydroxylated derivatives or ring-opened products.
Hypothetical Degradation Pathway of this compound
References
A Comparative Guide to the Computational and Experimental Electronic Structure and Spectra of 2,3-Diphenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure and spectral properties of 2,3-Diphenylquinoxaline (DPQ), a heterocyclic compound of significant interest in materials science and drug development.[1] By juxtaposing computational data from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies with experimental findings, this document aims to offer a comprehensive overview for researchers in the field.
I. Electronic Properties: A Tale of Two Methods
The electronic properties of DPQ and its derivatives, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial in determining their potential applications in optoelectronic devices.[2][3] Computational chemistry, primarily through DFT, has proven to be a reliable tool for predicting these properties.[3]
A common approach involves geometry optimization and electronic structure calculations using the B3LYP functional with a cc-pVDZ or similar basis set.[4] For instance, studies on D–A–D–A configured molecules incorporating a DPQ core have utilized this methodology to investigate their semiconductor properties.[3] The calculated HOMO and LUMO levels are critical in assessing the potential of these materials to be ambipolar, meaning they can transport both holes and electrons.[2][3]
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Experimental Method | Experimental Band Gap (eV) |
| This compound (DPQ) | DFT/B3LYP | - | - | - | UV-Vis Spectroscopy | 3.34[5] |
| DPQ Derivative 6* | B3LYP/cc-pVDZ | -5.60[4] | -3.04[4] | 2.56[4] | - | - |
| DPQ Derivative 7** | B3LYP/cc-pVDZ | -5.83[4] | -3.16[4] | 2.67[4] | - | - |
* 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid[4] ** 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid[4]
II. Unveiling the Spectra: Computational vs. Experimental Absorption
TD-DFT is the workhorse for simulating the electronic absorption spectra of molecules like DPQ. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption. These theoretical spectra are then compared with experimental UV-Vis absorption spectra to validate the computational methodology.
For DPQ thin films, experimental studies have identified an absorption peak around 356 nm, attributed to a π-π* transition.[5] Computational studies on various DPQ derivatives have shown good correlation with experimental data, predicting absorption maxima in the visible region (380–550 nm), which is crucial for applications in organic solar cells.[3][4]
| Compound | Computational Method | Calculated λmax (nm) | Oscillator Strength (f) | Experimental Solvent | Experimental λmax (nm) |
| This compound (DPQ) | - | - | - | Thin Film | ~356[5] |
| DPQ Derivative 6* | TD-DFT/CAM-B3LYP/cc-pVDZ | 532[4] | 0.74[4] | THF | ~500-550[4] |
| DPQ Derivative 7** | TD-DFT/CAM-B3LYP/cc-pVDZ | 510[4] | 0.73[4] | THF | ~450-520[4] |
| 6-methyl-2,3-diphenylquinoxaline | - | - | - | Ethanol | 248.50, 347.50[6] |
* 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid[4] ** 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid[4]
III. Methodologies in Focus: A Guide to the Protocols
Reproducibility and validation are cornerstones of scientific research. Below are outlines of the typical experimental and computational protocols employed in the study of DPQ and its derivatives.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Thin films of DPQ are deposited on a glass substrate using physical vapor deposition (PVD) under high vacuum.[5] For solutions, the compound is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or ethanol.[4][6]
-
Instrumentation: A double beam spectrophotometer is used to measure the transmittance and absorbance of the sample.[5]
-
Measurement: The spectra are typically recorded at room temperature, scanning a wavelength range from the ultraviolet to the near-infrared region (e.g., 200 nm to 1100 nm).[5]
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the absorption spectrum. For thin films, the optical band gap can be calculated from the absorption data using a Tauc plot.[5]
Computational Protocol: DFT and TD-DFT Calculations
-
Molecular Geometry Optimization: The ground-state geometry of the molecule is optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p) or cc-pVDZ.[4][7]
-
Electronic Structure Calculation: Following optimization, the HOMO and LUMO energy levels and the energy gap are calculated at the same level of theory.
-
Excited State Calculation: The electronic absorption spectra are simulated using TD-DFT. The CAM-B3LYP functional is often employed for this purpose as it can provide more accurate predictions for charge-transfer excitations.[8]
-
Software: The Gaussian suite of programs is a widely used software package for these types of calculations.[7]
IV. Visualizing the Workflow
To better understand the interplay between computational and experimental approaches, the following diagram illustrates a typical workflow for studying the electronic structure and spectra of a molecule like this compound.
Caption: A typical workflow for computational and experimental studies.
V. Alternative and Complementary Approaches
While DFT and TD-DFT are powerful tools, other computational methods can also be employed. For instance, post-Hartree-Fock methods, while more computationally expensive, can offer higher accuracy for smaller systems. In the experimental realm, photoluminescence (PL) spectroscopy provides valuable information about the emissive properties of DPQ and its derivatives, complementing the absorption data from UV-Vis spectroscopy.[5] The electrochemical properties can be investigated using techniques like cyclic voltammetry, which provides experimental values for HOMO and LUMO levels that can be compared with computational predictions.[2]
This guide serves as a starting point for researchers interested in the electronic and photophysical properties of this compound. By understanding the interplay between computational predictions and experimental validations, scientists can accelerate the design and development of novel materials for a wide range of applications.
References
- 1. CAS 1684-14-6: this compound | CymitQuimica [cymitquimica.com]
- 2. The design and synthesis of this compound amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. vixra.org [vixra.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Ascendancy of 2,3-Diphenylquinoxaline Derivatives in OLED Technology: A Comparative Performance Analysis
Researchers are increasingly turning to 2,3-diphenylquinoxaline derivatives as versatile high-performance materials in Organic Light-Emitting Diodes (OLEDs). Their inherent electron-transporting capabilities, coupled with opportunities for chemical modification, allow for their application as emitters, hosts, and electron-transport or hole-blocking layers, often leading to enhanced device efficiency and stability.
This guide provides a comprehensive comparison of the performance of various this compound derivatives in OLEDs, supported by experimental data from recent studies. We will delve into their roles as electron transport layers, hole blocking layers, and emissive materials, comparing their performance metrics against commonly used alternative materials. Detailed experimental protocols for device fabrication and characterization are also provided to facilitate reproducibility and further research.
Performance as Electron Transport and Hole Blocking Layers
Quinoxaline derivatives are recognized for their excellent electron-transporting and hole-blocking capabilities in organic electronics.[1] The performance of OLEDs is significantly influenced by the choice of materials for the electron transport layer (ETL) and hole blocking layer (HBL), which work to ensure efficient recombination of electrons and holes within the emissive layer.
A study comparing various hole blocking materials demonstrated the impact of material choice on device performance. While not exclusively focused on this compound derivatives, the data underscores the importance of high-performing HBLs.
| Hole Blocking Material | Maximum Luminance (cd/m²) |
| Bphen | 4700 |
| Alq3 | 4500 |
| TPBi | 4400 |
| TAZ | 3200 |
Table 1: Comparison of maximum luminance for OLEDs with different hole blocking materials.
While specific comparative data for a wide range of this compound derivatives as ETL and HBL materials is still emerging in a consolidated format, their inherent properties make them strong candidates to rival or even surpass the performance of traditional materials like Alq3.
Performance as Emissive Materials
The versatility of this compound derivatives extends to their use as emissive materials, where their chemical structure can be tuned to achieve a range of emission colors. A series of bipolar, donor-acceptor-donor (D-A-D)-based quinoxaline diarylamine/heterocyclic amine derivatives have been synthesized, exhibiting emissions from blue to yellow.[2] The existence of strong solid-state emission and good thermal properties make them suitable as solid-state emitters in optoelectronic devices.[2]
Here, we compare the performance of an OLED device utilizing a this compound derivative as a host material for a phosphorescent emitter.
| Device Configuration | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | CIE (x, y) |
| DCQ as host for yellow PHOLED | 24.6 | 49.6 | - | - |
Table 2: Performance of a yellow phosphorescent OLED using a 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) host.
The high quantum efficiency and power efficiency demonstrate the potential of this compound derivatives in achieving high-performance OLEDs.
Experimental Protocols
The following sections detail the typical experimental procedures for the synthesis of a this compound derivative and the fabrication of an OLED device.
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation reaction of o-phenylenediamine with benzil.[3]
Procedure:
-
A warm solution of benzil (0.01 mol) in rectified spirit (8 ml) is prepared.
-
A solution of o-phenylenediamine (0.01 mol) in rectified spirit (8 ml) is added to the benzil solution.
-
The mixture is warmed on a water bath for 30 minutes.
-
Water is added until a slight turbidity persists.
-
The solution is allowed to cool, and the resulting precipitate is filtered.
-
The crude product is recrystallized from aqueous ethanol to yield this compound.
OLED Device Fabrication
The fabrication of a multilayer OLED device is typically carried out using vacuum thermal evaporation.
General Procedure:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.
-
The cleaned substrates are then treated with UV-ozone for a short period.
-
The organic layers are deposited onto the ITO-coated glass substrate by thermal evaporation in a high-vacuum chamber. The deposition sequence and thickness of the layers are critical for device performance. A typical device structure is as follows:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML), which may consist of a host material doped with an emissive dopant.
-
Hole Blocking Layer (HBL)
-
Electron Transport Layer (ETL)
-
-
Finally, a metal cathode (e.g., LiF/Al) is deposited on top of the organic stack.
-
The fabricated devices are encapsulated to protect them from atmospheric moisture and oxygen.
Visualizing the OLED Structure and Workflow
To better understand the structure of an OLED and the fabrication process, the following diagrams are provided.
References
- 1. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 2. The design and synthesis of this compound amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
Validating the Structure of 2,3-Diphenylquinoxaline: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of 2,3-Diphenylquinoxaline. The presented data and experimental protocols offer an objective analysis to aid researchers in selecting the most appropriate techniques for their specific needs.
Structural Elucidation: A Multi-Faceted Approach
The definitive three-dimensional arrangement of atoms in a molecule is crucial for understanding its chemical properties and biological activity. While X-ray crystallography stands as the gold standard for providing an unambiguous solid-state structure, spectroscopic techniques offer valuable complementary information in solution and are often more readily accessible. This guide explores both avenues for the validation of the this compound structure.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data obtained from the X-ray crystallographic and spectroscopic analyses of this compound.
X-ray Crystallography Data
Single-crystal X-ray diffraction provides precise information about the molecular geometry of this compound in the crystalline state.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.0325(3) |
| b (Å) | 10.9516(6) |
| c (Å) | 22.5985(13) |
| β (˚) | 95.107(2) |
| Torsion Angle (quinoxaline/phenyl ring 1) | 36.88(5)° |
| Torsion Angle (quinoxaline/phenyl ring 2) | 53.32(4)° |
Crystal data for this compound.[1]
Spectroscopic Data
Spectroscopic methods provide characteristic fingerprints of the molecule's structure and electronic environment.
¹H NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.20-8.10 | m | 2H, Ar-H |
| 7.82-7.70 | m | 2H, Ar-H |
| 7.60-7.35 | m | 10H, Ar-H |
¹H NMR data for this compound in CDCl₃.[2]
¹³C NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 153.6 | C=N |
| 141.3 | Ar-C |
| 139.2 | Ar-C |
| 130.0 | Ar-C |
| 129.9 | Ar-C |
| 129.4 | Ar-C |
| 128.9 | Ar-C |
| 128.4 | Ar-C |
¹³C NMR data for this compound in CDCl₃.[2]
FTIR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~1600 | C=N stretch |
| ~1550, 1480, 1450 | Aromatic C=C stretch |
| ~760, 690 | C-H out-of-plane bend |
Characteristic FTIR absorption bands for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis and Crystallization of this compound
A common method for the synthesis of this compound is the condensation reaction between benzil and o-phenylenediamine.[3][4]
-
Reaction Setup: Dissolve benzil (1 equivalent) in warm ethanol. In a separate flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Condensation: Add the o-phenylenediamine solution to the benzil solution. Heat the mixture to reflux for 1-2 hours.
-
Isolation: After cooling, the product crystallizes from the solution. The crystals can be collected by filtration.
-
Recrystallization for Single Crystals: High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the crude product in a suitable solvent such as ethanol or ethyl acetate.[4]
Single-Crystal X-ray Diffraction
The following protocol outlines the general steps for the structural determination of this compound using a single-crystal X-ray diffractometer.[5][6]
-
Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated, and diffraction data (reflections) are collected at various orientations.[5]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods (e.g., with SHELXS97 software) and refined by full-matrix least-squares on F² (e.g., with SHELXL97 software).[1] This process involves fitting the atomic positions and displacement parameters to the experimental data.
Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[7]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.[8]
-
Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for the validation of the this compound structure and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Caption: Logical relationship between different analytical techniques for structural validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijiset.com [ijiset.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of the Antibacterial Activity of Different Quinoxaline Compounds
A Guide for Researchers and Drug Development Professionals
Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] Their versatile scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[2][3] This guide provides a comparative analysis of the antibacterial performance of various quinoxaline compounds, supported by experimental data and detailed methodologies, to aid in the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance.[4]
Comparative Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of quinoxaline derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The following tables summarize MIC values from various studies, showcasing the activity of different quinoxaline series against a range of bacterial strains.
Table 1: MIC (µg/mL) of C-2 Amine-Substituted Quinoxaline Analogues
| Compound | S. aureus RN4220 | B. subtilis 168 | MRSA USA300 | E. coli DH5α |
| 5m | 16 | 32 | 32 | 32 |
| 5n | 8 | 16 | 16 | 16 |
| 5o | 8 | 16 | 8 | 8 |
| 5p | 4 | 8 | 8 | 4 |
| Norfloxacin | 1 | 0.5 | 16 | 0.06 |
| Data sourced from a study on quinoxaline-based compounds derived from o-phenylenediamine.[5] |
Table 2: MIC (µg/mL) of Symmetrically Disubstituted Quinoxalines
| Compound | S. aureus | B. subtilis | E. coli |
| 2d | 32 | 16 | 8 |
| 3c | 32 | 16 | 8 |
| 4 | 32 | 16 | 32 |
| 6a | 32 | 16 | 32 |
| Ampicillin | 8 | 4 | 16 |
| Data from a study involving the functionalization of 2,3-dichloroquinoxaline.[1] |
Table 3: Comparative MIC (µg/mL) of a Quinoxaline Derivative vs. Vancomycin Against MRSA
| MIC (µg/mL) | Quinoxaline Derivative (% of Isolates) | Vancomycin (% of Isolates) |
| 1 | 3.3% | 16.7% |
| 2 | 20.0% | 6.7% |
| 4 | 56.7% | 63.3% |
| 8 | 20.0% | 13.3% |
| Data from an evaluation of a quinoxaline derivative against sixty MRSA isolates.[6] |
Experimental Protocols
Standardized methods are crucial for the reliable evaluation of antibacterial activity. The most common protocols cited in the literature for quinoxaline compounds are the broth microdilution and agar disk diffusion methods.
Broth Microdilution Method for MIC Determination
This quantitative method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation: A two-fold serial dilution of the test quinoxaline compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Positive (bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[6]
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to antimicrobial agents.
-
Plate Preparation: A standardized inoculum of a bacterium is uniformly streaked onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test quinoxaline compound (e.g., 50 µ g/disk ) are placed on the agar surface.[3]
-
Incubation: The plates are incubated under suitable conditions.
-
Analysis: The antibacterial activity is assessed by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented).[3]
Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing the multi-step process of antimicrobial evaluation and understanding the potential mechanisms of action.
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
assessing the performance of 2,3-Diphenylquinoxaline-based sensors against other fluorescent probes
For Researchers, Scientists, and Drug Development Professionals
The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern research, enabling the visualization and quantification of a wide array of analytes in complex biological and environmental systems. Among the diverse families of fluorophores, 2,3-diphenylquinoxaline derivatives have emerged as a versatile and promising class of fluorescent sensors. Their rigid, planar structure and tunable electronic properties offer a robust scaffold for the rational design of probes with tailored photophysical characteristics.
This guide provides an objective comparison of the performance of this compound-based sensors against other well-established fluorescent probes, such as fluorescein, rhodamine, and BODIPY derivatives. The comparison is supported by a summary of key experimental data and detailed methodologies for their application in sensing key analytes like metal ions and pH.
Quantitative Performance Comparison
The efficacy of a fluorescent probe is determined by several key photophysical parameters, including its absorption and emission wavelengths, Stokes shift, and quantum yield. The following tables summarize these properties for representative this compound-based sensors and compare them with commonly used alternative probes.
Table 1: Performance Comparison of Fluorescent Probes for Mercury (Hg²⁺) Detection
| Probe Class | Example Probe | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| This compound | DBAQ | 425 | 600 | 175 | - | 10.3 nM | [1] |
| Rhodamine | Rhodamine B derivative | 567 | 587 | 20 | - (Turn-on) | - | |
| Fluorescein | Mercuryfluor-1 (MF1) | 495 | 517 | 22 | <0.001 (off), 0.16 (on) | 60 nM | |
| BODIPY | - | - | - | - | - | - |
Note: Data for different probes are sourced from various publications and may have been determined under different experimental conditions.
Table 2: Performance Comparison of Fluorescent Probes for pH Sensing
| Probe Class | Example Probe | Excitation (λex, nm) | Emission (λem, nm) | pH Range | pKa | Quantum Yield (Φ) | Reference |
| This compound | QC1 | 420 | 495 (pH 11.5) -> 580 (pH 1.0) | 1.0 - 5.0 | 3.07, 9.32 | 0.021 - 0.048 | [2] |
| Fluorescein | Fluorescein | 490 | 514 | 5 - 9 | 6.4 | ~0.93 (basic) | [3] |
| Rhodamine | Rhodamine derivative | 625 | 711 (acidic) | 2.0 - 8.0 | - | 0.0185 (pH 2.0) | [4] |
| Naphthalene-based | Purpurin | - | ~545 (basic) | Acidic range | 4.6 | - | [5] |
Note: The photophysical properties of pH-sensitive probes are highly dependent on the pH of the medium.
Signaling Pathways and Mechanisms
The sensing mechanism of this compound-based probes is typically based on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET).
Metal Ion Sensing: Fluorescence Quenching
In many this compound-based sensors for metal ions, the fluorescence of the quinoxaline core is quenched upon binding of the metal ion. This can occur through a PET mechanism where the metal ion facilitates a non-radiative decay pathway.
Signaling pathway for metal ion detection via fluorescence quenching.
pH Sensing: Protonation-Induced Fluorescence Modulation
For pH sensing, the fluorescence properties of this compound derivatives can be modulated by the protonation or deprotonation of nitrogen atoms within the quinoxaline ring or appended functional groups. This alters the electronic structure of the molecule, leading to a change in the ICT character and a corresponding shift in the emission wavelength or intensity.
Protonation/deprotonation equilibrium affecting fluorescence.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of fluorescent probes. Below are representative methodologies for the synthesis and application of this compound-based sensors.
Synthesis of a this compound-based Sensor
A general and straightforward method for the synthesis of the this compound core involves the condensation of an o-phenylenediamine derivative with benzil.[6][7]
Materials:
-
o-Phenylenediamine derivative
-
Benzil
-
Rectified spirit (ethanol)
Procedure:
-
Dissolve benzil (1 equivalent) in a minimal amount of warm rectified spirit.
-
In a separate flask, dissolve the o-phenylenediamine derivative (1 equivalent) in rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the reaction mixture on a water bath for approximately 30 minutes.
-
Add water to the reaction mixture until a slight turbidity persists.
-
Allow the solution to cool, which will induce the precipitation of the this compound product.
-
Collect the solid product by filtration and recrystallize from aqueous ethanol to obtain the purified sensor.
General synthesis workflow for this compound.
General Protocol for Fluorescence-Based Detection
Materials:
-
Stock solution of the this compound-based sensor in a suitable solvent (e.g., DMSO, ethanol).
-
Buffer solutions of desired pH or standard solutions of the target analyte.
-
Fluorometer.
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute working solution of the sensor from the stock solution in the appropriate buffer or solvent. The final concentration should be optimized to give a stable and measurable fluorescence signal.
-
Analyte Addition: To a cuvette containing the sensor solution, add aliquots of the analyte solution of varying concentrations (for a dose-response curve) or the sample of unknown concentration.
-
Incubation: Allow the solution to incubate for a specific period to ensure the binding equilibrium is reached.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the solution at a fixed excitation wavelength.
-
Data Analysis: Plot the change in fluorescence intensity or the ratio of intensities at two wavelengths against the analyte concentration to generate a calibration curve. The concentration of the analyte in an unknown sample can be determined from this curve.
General workflow for fluorescent detection of analytes.
Conclusion
This compound-based fluorescent sensors represent a valuable addition to the molecular toolbox for chemical sensing. Their straightforward synthesis, coupled with the ability to fine-tune their photophysical properties through chemical modification, makes them attractive alternatives to traditional fluorescent probes. While direct, comprehensive comparative data under standardized conditions is still emerging, the available evidence suggests that this compound derivatives can offer competitive, and in some cases superior, performance in terms of sensitivity, selectivity, and photostability for specific applications. The detailed protocols and mechanistic insights provided in this guide aim to facilitate their broader adoption and further development in various fields of scientific research and drug discovery.
References
benchmarking the synthesis efficiency of different catalytic systems for 2,3-Diphenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3-diphenylquinoxaline, a key heterocyclic scaffold in medicinal chemistry and materials science, is most commonly achieved through the condensation of o-phenylenediamine and benzil.[1][2][3] While the traditional approach often requires high temperatures and long reaction times, a multitude of catalytic systems have been developed to enhance efficiency, improve yields, and promote greener chemical practices.[1][4] This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Performance Benchmark of Catalytic Systems
The efficiency of this compound synthesis is significantly influenced by the choice of catalyst, solvent, and energy source.[5] Modern approaches utilizing catalysts, ultrasound, or microwave irradiation demonstrate marked improvements in reaction times and yields compared to conventional methods.[6] The following table summarizes the performance of several catalytic and alternative energy systems.
| Catalyst/Method | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | None | Rectified Spirit | Water Bath | 30 min | 51 | [7] |
| None | Rectified Spirit | Reflux | 1 hr | 75 | [6] | |
| Glacial Acetic Acid | Acetic Acid | Reflux | 2-4 hrs | High | [3] | |
| Homogeneous Catalysts | ||||||
| Phenol | 20 mol% | EtOH/H₂O | Room Temp. | 2 min | 98 | [3][4] |
| Ammonium Chloride (NH₄Cl) | 10 mol% | Methanol | 25 °C | 20 min | 100 | [8] |
| Citric Acid | Catalytic | Ethanol | Room Temp. | < 1 min | 94 | [6] |
| Heterogeneous Catalysts | ||||||
| Bentonite Clay K-10 | - | Ethanol | Room Temp. | 20 min | 92 | [1][3] |
| Alumina-supported Heteropolyoxometalates (AlCuMoVP) | 100 mg | Toluene | 25 °C | 120 min | 92 | [5][9] |
| Silica-supported PPA (SiO₂@PPA) | - | - | Room Temp. | - | High | [10] |
| TiO₂-Pr-SO₃H | 10 mg | Ethanol | - | 10 min | 95 | [1] |
| Mo-doped Carbon Aerogel | - | Toluene | 100 °C | 3 hrs | Quantitative | [11] |
| Alternative Energy Sources | ||||||
| Ultrasound Irradiation | p-TSA | Ethanol | Room Temp. | 10 min | 95 | [6] |
| Ultrasound Irradiation | None | - | - | 8 min | 97 | [6] |
| Microwave Irradiation | None | Ethanol | - | 55 sec | 60 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for a classical approach and two highly efficient catalytic systems.
1. Classical Synthesis using Rectified Spirit
This method represents a traditional approach to the condensation reaction without a catalyst.
-
Procedure:
-
Dissolve 2.1 g (0.01 mol) of benzil in 8 ml of warm rectified spirit.
-
In a separate beaker, dissolve 1.1 g (0.01 mol) of o-phenylenediamine in 8 ml of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Add water dropwise until a slight cloudiness persists.[12]
-
Allow the solution to cool to initiate crystallization.
-
Filter the crude product and recrystallize from aqueous ethanol to obtain pure this compound.[7]
-
2. Phenol-Catalyzed Synthesis at Room Temperature
This protocol highlights a simple, rapid, and highly efficient synthesis using a readily available and inexpensive catalyst.[4]
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzil (1 mmol), and phenol (20 mol%).
-
Add a mixture of ethanol and water as the solvent.
-
Stir the mixture at room temperature for approximately 2 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture, which may involve adding water to precipitate the product.
-
Isolate the product by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol.
-
3. Heterogeneous Catalysis using Alumina-Supported Heteropolyoxometalates (AlCuMoVP)
This method demonstrates the use of a recyclable solid acid catalyst for an environmentally friendly process.[9]
-
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add 0.1 g of the AlCuMoVP catalyst.[9]
-
Stir the reaction mixture at room temperature (25 °C).[9]
-
Monitor the reaction's progress with TLC.
-
After approximately 120 minutes, separate the insoluble catalyst by filtration.[9]
-
The catalyst can be washed with toluene, dried under a vacuum, and reused for subsequent reactions.[9]
-
Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent to obtain the pure product.[9]
-
If necessary, the product can be further purified by recrystallization from ethanol.[9]
-
Visualizing the Synthesis Pathway
The core of this compound synthesis involves the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[4] The general workflow, from reactants to the final product, is illustrated below.
Caption: General workflow for the catalytic synthesis of this compound.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. ijiset.com [ijiset.com]
- 7. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 8. scielo.br [scielo.br]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 12. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
A Comparative Electrochemical Analysis of Functionalized Quinoxalines: A Guide for Researchers
An objective comparison of the electrochemical performance of functionalized quinoxaline derivatives, supported by experimental data, to inform material selection and development in drug discovery and organic electronics.
Quinoxaline and its functionalized derivatives are a class of heterocyclic compounds that have garnered significant interest in various scientific fields due to their diverse physicochemical and biological properties.[1] Their unique electron-deficient pyrazine ring makes them electrochemically active and susceptible to functionalization, allowing for the fine-tuning of their electronic properties for specific applications, including as n-type semiconductors, corrosion inhibitors, and therapeutic agents.[2][3][4] This guide provides a comparative overview of the electrochemical behavior of several functionalized quinoxalines, presenting key data from various studies to aid researchers, scientists, and drug development professionals in their work.
Comparative Electrochemical Data
The electrochemical properties of quinoxaline derivatives are highly dependent on the nature and position of their functional groups. Techniques such as cyclic voltammetry (CV), potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are commonly employed to characterize these properties.[2][5]
A study on a series of five electroactive quinoxalines (Qx-1 to Qx-5) revealed significant differences in their oxidation and reduction potentials, which in turn affect their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and energy gaps (E_g).[6] These parameters are crucial for applications in organic electronics.
| Compound | Onset Oxidation Potential (Eoxonset) (V) | Onset Reduction Potential (Eredonset) (V) | HOMO (IP) (eV) | LUMO (EA) (eV) | Energy Gap (Eg) (eV) |
| Qx-1 (2,3-diphenylquinoxaline) | 1.61 | -1.82 | -6.31 | -2.83 | 3.48 |
| Qx-2 (2,3-diphenylpyrido[3,2-b]pyrazine) | --- | --- | --- | --- | --- |
| Qx-3 (6-methyl-2,3-diphenylquinoxaline) | --- | --- | --- | --- | --- |
| Qx-4 (6,7-dimethyl-2,3-diphenylquinoxaline) | --- | --- | --- | --- | --- |
| Qx-5 (2,3-diphenylbenzo[g]quinoxaline) | --- | --- | --- | --- | --- |
| Table 1: Comparative Electrochemical Data for a Series of Functionalized Quinoxalines. Data extracted from a study on eco-friendly preparation of electroactive quinoxalines.[6] Note: Complete data for Qx-2 to Qx-5 were not available in the provided source. |
In a different application, the corrosion inhibition properties of three novel quinoxaline derivatives were investigated for copper in a nitric acid medium.[2] The inhibition efficiency (E%) was determined using weight loss measurements, potentiodynamic polarization, and EIS.
| Compound | Concentration (M) | Inhibition Efficiency (E%) |
| Q1 (ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate) | 10-3 | 97 |
| Q2 (1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone) | --- | --- |
| Q3 (2-(4-methylphenyl)-1,4-dihydroquinoxaline) | --- | --- |
| Table 2: Corrosion Inhibition Efficiency of Functionalized Quinoxalines on Copper. Data extracted from a comparative study on quinoxaline derivatives as corrosion inhibitors.[2] Note: Detailed data for Q2 and Q3 were not available in the provided source. |
The electrochemical reduction of quinoxalin-2-one derivatives has also been a subject of study, with the pyrazine ring identified as the primary electroactive center.[7][8] The reduction process is pH-dependent and involves a two-electron transfer.[7][8]
Experimental Protocols
The following are generalized methodologies for key electrochemical experiments based on the reviewed literature.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time.
-
Apparatus: An electrochemical workstation is used with a three-electrode cell configuration.
-
Working Electrode: A glassy carbon electrode is commonly used.[6]
-
Counter Electrode: A platinum wire or plate serves as the counter electrode.[2][6]
-
Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode is typically used.[4][9]
-
Electrolyte: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) in a suitable solvent like acetonitrile (CH3CN) or dichloromethane, is used to ensure conductivity.[6][9]
-
Procedure: The solution containing the quinoxaline derivative and the supporting electrolyte is degassed with an inert gas (e.g., N2) for a few minutes.[6] The potential is then swept between defined limits at a specific scan rate (e.g., 100 mV/s), and the resulting current is measured.[9][10] Ferrocene can be used as an internal standard for potential calibration.[6]
Potentiodynamic Polarization
This technique is used to evaluate the corrosion inhibition properties of compounds.
-
Apparatus: A potentiostat/galvanostat (e.g., Radiometer PGZ 301) is used.[2]
-
Working Electrode: The material being tested for corrosion (e.g., a copper specimen).[2]
-
Counter Electrode: A platinum plate.[2]
-
Reference Electrode: A saturated calomel electrode (SCE).[11]
-
Procedure: The working electrode is immersed in the corrosive medium (e.g., 2M HNO3) with and without the quinoxaline inhibitor until a steady open-circuit potential is reached.[2][11] The potential is then scanned from a cathodic to an anodic potential at a slow scan rate (e.g., 1 mV/s), and the corrosion current is measured.[11]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for studying the electrochemical properties of materials and their interfaces.
-
Apparatus: An electrochemical workstation with a frequency response analyzer.
-
Procedure: A small amplitude AC potential is applied to the electrode at different frequencies, and the impedance of the system is measured. The data is often presented as a Nyquist plot, where the diameter of the semicircle can be related to the charge transfer resistance.[2]
Visualizing Electrochemical Workflows and Relationships
The following diagrams illustrate the typical experimental workflow for electrochemical analysis and the relationship between quinoxaline structure and its electrochemical properties.
Caption: Workflow for Electrochemical Analysis of Quinoxalines.
References
- 1. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]
- 7. Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. electrochemsci.org [electrochemsci.org]
A Comparative Biocompatibility Guide to 2,3-Diphenylquinoxaline Derivatives for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of medicinal chemistry continuously seeks novel scaffolds with potent biological activity and favorable safety profiles. Among these, 2,3-diphenylquinoxaline derivatives have emerged as a promising class of compounds with diverse therapeutic potential, including anticancer and antimicrobial activities. This guide provides a comprehensive evaluation of the biocompatibility of these derivatives, comparing their performance with established therapeutic agents. The information presented herein, supported by experimental data, aims to assist researchers in making informed decisions for the development of new biological applications.
Executive Summary of Biocompatibility Data
The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and in vivo toxicity of this compound derivatives and commonly used alternative drugs. This allows for a direct comparison of their biocompatibility profiles.
Table 1: Comparative Cytotoxicity of this compound Derivatives and Standard Anticancer Agents
| Compound/Drug | Cell Line | Assay | IC50 (µM) | Reference |
| This compound Derivatives | ||||
| Derivative 1 | AGS (Gastric Adenocarcinoma) | MTT | 5.3 ± 0.4 | [1] |
| HT-29 (Colorectal Adenocarcinoma) | MTT | 7.1 ± 0.6 | [1] | |
| MCF-7 (Breast Cancer) | MTT | 8.2 ± 0.7 | [1] | |
| NIH3T3 (Fibroblast) | MTT | > 100 | [1] | |
| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | J774-A1 (Macrophages) | MTT | 203.0 | [2] |
| Standard Anticancer Agents | ||||
| Doxorubicin | HepG2 (Liver Cancer) | MTT | Not specified, but cytotoxic | [3] |
| PC-3 (Prostate Cancer) | MTT | Not specified, but cytotoxic | [4] | |
| Cisplatin | Various Cancer Cell Lines | Various | Dose-dependent cytotoxicity | [5] |
Table 2: Genotoxicity Profile
| Compound/Drug | Test System | Endpoint | Result | Reference |
| Quinoxaline Derivatives | ||||
| Quinoxaline 1,4-dioxides | E. coli & S. typhimurium | Mutation | Potent mutagenic activity | [1 (from step 2)] |
| 7-chloro-3-[[(N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide HCl | Caco-2 cells | DNA Damage (Comet Assay) | Dose-dependent increase in DNA damage | [6] |
| Standard Therapeutic Agents | ||||
| Doxorubicin | F344 rats | DNA Damage (Comet Assay) | Genotoxic in the heart | [7] |
| Cisplatin | Human lymphocytes | Chromosomal Aberrations, Sister Chromatid Exchanges | Genotoxic | [8] |
| Ciprofloxacin | In vivo (mice, hamsters) | Micronucleus, Chromosome Aberration, Dominant Lethal | No genotoxic effect | [1] |
| Fluconazole | Human lymphocytes (in vitro) | Chromosomal Aberrations, Sister Chromatid Exchanges, Micronuclei | Genotoxic | [9] |
| Mouse bone marrow (in vivo) | Chromosomal Aberrations | Not clastogenic | [9] |
Table 3: In Vivo Toxicity Overview
| Compound/Drug | Species | Route of Administration | Key Findings | Reference |
| 2,3-Dimethylquinoxaline (DMQ) | Mice | Oral | LD50 > 2000 mg/kg. Subacute toxicity showed increased platelet and white blood cell counts, and histological changes in kidneys and other organs at high doses. | [2][9] |
| Rats | Dermal | Acute dermal toxicity study showed no adverse effects. | [2] | |
| Doxorubicin | Mice, Rats | Intraperitoneal, Intravenous | Cardiotoxicity is a major dose-limiting toxicity. Also causes myelosuppression and nephrotoxicity. | [10][11] |
| Cisplatin | Humans, Animals | Intravenous | Nephrotoxicity is the primary dose-limiting toxicity. Also causes ototoxicity, neurotoxicity, and myelosuppression. | [5][12] |
| Ciprofloxacin | Humans, Animals | Oral, Intravenous | Generally well-tolerated. Can cause gastrointestinal issues, central nervous system effects, and has a risk of tendon rupture. | [13] |
| Fluconazole | Humans, Animals | Oral, Intravenous | Generally well-tolerated. Can cause gastrointestinal upset and, in rare cases, hepatotoxicity. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. The following are outlines for key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and control compounds (e.g., doxorubicin, vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Comet Assay for Genotoxicity
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by a test compound.
-
RBC Preparation: Obtain fresh whole blood and centrifuge to separate the RBCs. Wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution.
-
Compound Incubation: Prepare a suspension of the washed RBCs in PBS. Add different concentrations of the test compound to the RBC suspension. Use a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).
-
Incubation: Incubate the samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizing Biological Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and experimental processes.
Caption: Workflow for evaluating the biocompatibility of new chemical entities.
Caption: Proposed mechanism of anticancer action for some this compound derivatives.
Caption: Logical relationship for lead candidate selection in drug discovery.
Conclusion
This compound derivatives demonstrate significant potential as therapeutic agents, particularly in the realm of oncology. Their in vitro cytotoxicity against various cancer cell lines is comparable to or, in some cases, more selective than standard chemotherapeutic drugs, as evidenced by the high IC50 values against normal fibroblast cells. However, concerns regarding their genotoxic potential need to be thoroughly addressed, as some quinoxaline derivatives have been shown to induce DNA damage.
The in vivo toxicity profile of the closely related 2,3-dimethylquinoxaline suggests a relatively wide therapeutic window, but more comprehensive in vivo studies on this compound derivatives are imperative to establish their safety for clinical applications. When compared to established drugs like doxorubicin and cisplatin, which exhibit significant cardiotoxicity and nephrotoxicity respectively, the development of quinoxaline derivatives with a more favorable safety profile is a compelling prospect. For antimicrobial applications, a similar careful evaluation against established agents like ciprofloxacin and fluconazole is necessary.
References
- 1. Ciprofloxacin: in vivo genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxic and cytotoxic effects of doxorubicin and silymarin on human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Cisplatin - Wikipedia [en.wikipedia.org]
- 6. Doxorubicin induced genotoxicity: Significance and symbolism [wisdomlib.org]
- 7. Genotoxicity of doxorubicin in F344 rats by combining the comet assay, flow-cytometric peripheral blood micronucleus test, and pathway-focused gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity of cisplatin and carboplatin in cultured human lymphocytes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotoxicity testing of fluconazole in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 14. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
A Comparative Guide to the Structure-Activity Relationships of 2,3-Diphenylquinoxaline Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2,3-diphenylquinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity of this compound Analogs
The anticancer activity of this compound derivatives has been extensively evaluated against a variety of human cancer cell lines. The primary mechanism of action for many of these analogs is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Another key target is the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[3][4]
Structure-Activity Relationship Insights for Anticancer Activity
Systematic studies have revealed key structural features that govern the anticancer potency of these analogs:
-
Substituents on the Phenyl Rings: The nature and position of substituents on the two phenyl rings at the 2- and 3-positions significantly influence activity. Electron-donating groups on these rings have been shown to enhance cytotoxic activity in some series.
-
Substituents on the Quinoxaline Core: Modifications on the quinoxaline nucleus, particularly at the 6-position, play a crucial role. Electron-withdrawing groups at this position, such as a nitro group, have been found to increase anticancer activity.[1][2]
-
Heteroaromatic Rings: Replacing the phenyl rings with heteroaromatic moieties, such as furanyl groups, has been shown to enhance antiproliferative activity against certain cancer cell lines.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound analogs from various studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
| Compound ID | R1 (Position 6) | R2 (Phenyl Substituents) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | H | H | MCF-7 | >100 | [5] |
| Analog 2 | NO2 | H | MCF-7 | 22.11 ± 13.3 | [5] |
| Analog 3 | H | 4-OCH3 (on one phenyl) | MCF-7 | 2.61 | [5] |
| Analog 4 | H | 4-Cl (on one phenyl) | MCF-7 | >100 | [5] |
| Analog 5 | H | H | HCT-116 | 48 ± 8.79 | [5] |
| Analog 6 | H | H | A549 | 46.6 ± 7.41 | [5] |
| Analog 7 | - | 1,3-diphenylurea | MGC-803 | 9 | [5] |
| Analog 8 | - | 1,3-diphenylurea | HeLa | 12.3 | [5] |
| Analog 9 | - | 1,3-diphenylurea | T-24 | 8.9 | [5] |
| Analog 10 | Triazole | - | THP-1 | 1.6 | [5] |
| Analog 11 | Triazole | - | Ty-82 | 2.5 | [5] |
Antimicrobial Activity of this compound Analogs
Derivatives of this compound have also demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of antimicrobial action is believed to involve the generation of reactive oxygen species (ROS) and inhibition of essential cellular processes.[6]
Structure-Activity Relationship Insights for Antimicrobial Activity
Key determinants for the antimicrobial potency of these compounds include:
-
Substituents on the Quinoxaline Core: The presence of specific substituents on the quinoxaline ring system is critical. For instance, the introduction of a nitro group can enhance antibacterial activity.
-
N-oxide Moieties: The formation of 1,4-di-N-oxides of the quinoxaline core has been shown to modulate antimicrobial activity.
-
Substituents at the 2- and 3-positions: While the diphenyl substitution is a common feature, modifications at these positions with other groups can significantly impact the antimicrobial spectrum and potency.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected this compound analogs against various microbial strains.
| Compound ID | R (Position 6) | Microbial Strain | MIC (µg/mL) | Reference |
| Analog 12 | H | S. aureus | >125 | [7] |
| Analog 13 | NO2 | S. aureus | 62.5 | [7] |
| Analog 14 | H | E. coli | >125 | [7] |
| Analog 15 | NO2 | E. coli | 125 | [7] |
| Analog 16 | H | C. albicans | >125 | [7] |
| Analog 17 | NO2 | C. albicans | 125 | [7] |
| Analog 18 | - | E. coli | 8 | [7] |
| Analog 19 | - | B. subtilis | 16 | [7] |
| Analog 20 | - | C. albicans | 16 | [7] |
| Analog 21 | - | A. flavus | 16 | [7] |
| Analog 22 | 2-amino-3-(3-methoxy phenylethylamine) | S. aureus | 4-16 | [8] |
| Analog 23 | 2-amino-3-(3-methoxy phenylethylamine) | B. subtilis | 8-32 | [8] |
| Analog 24 | 2-amino-3-(3-methoxy phenylethylamine) | E. coli | 4-32 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound analogs against various microbial strains.
Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium to find the lowest concentration that inhibits visible growth.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General workflow for structure-activity relationship studies.
Caption: Tubulin inhibition pathway by this compound analogs.
Caption: PI3K/mTOR signaling pathway and its inhibition.
References
- 1. Synthesis, Molecular Docking, and Biological Evaluation of this compound Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 2,3-Diphenylquinoxaline
Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of experimental and theoretical spectroscopic data for the heterocyclic compound 2,3-diphenylquinoxaline. This analysis is crucial for the structural elucidation and characterization of quinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science.
This guide synthesizes experimental findings from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy and contrasts them with theoretical data obtained from Density Functional Theory (DFT) calculations. The objective is to offer a comprehensive understanding of the spectroscopic properties of this compound, facilitating its identification and the prediction of properties for its derivatives.
Data Presentation
The following tables summarize the quantitative experimental and theoretical spectroscopic data for this compound.
UV-Vis Spectroscopy
| Parameter | Experimental Value | Theoretical Value | Method |
| λmax (π-π* transition) | ~248-250 nm[1] | Not explicitly found | Time-Dependent DFT (TD-DFT) |
| λmax (n-π* transition) | ~347-348 nm[1] | Not explicitly found | Time-Dependent DFT (TD-DFT) |
Note: The experimental values are for a derivative, 6-methyl-2,3-diphenylquinoxaline, and a substituted derivative, which are expected to be similar to the parent compound.
FT-IR Spectroscopy
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |
| C-H stretch (aromatic) | 3045.0[1] | Not explicitly found | Aromatic C-H stretching |
| C=N stretch | 1566.5[1] | Not explicitly found | Stretching of the C=N bond in the quinoxaline ring |
| C=C stretch (aromatic) | 1427.32 (for a derivative)[1] | Not explicitly found | Aromatic ring C=C stretching |
| C-N stretch | 1330.0[1] | Not explicitly found | Stretching of the C-N bond in the quinoxaline ring |
Note: The experimental values are for a derivative, 6-methyl-2,3-diphenylquinoxaline. DFT calculations using the B3LYP/6-311++G(d,p) basis set are commonly used for theoretical vibrational analysis of quinoxaline derivatives.[2]
¹H NMR Spectroscopy
| Proton | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) | Multiplicity |
| Quinoxaline ring protons | 8.17-8.21[3] | Not explicitly found | multiplet |
| Quinoxaline ring protons | 7.75-7.80[3] | Not explicitly found | multiplet |
| Phenyl ring protons | 7.52-7.54[3] | Not explicitly found | multiplet |
| Phenyl ring protons | 7.31-7.39[3] | Not explicitly found | multiplet |
Note: The experimental data was recorded in CDCl₃.[3] Theoretical calculations are often performed using the GIAO (Gauge-Independent Atomic Orbital) method with DFT.[2]
¹³C NMR Spectroscopy
| Carbon | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| C2, C3 (C=N) | 153.61[3] | Not explicitly found |
| Quinoxaline ring carbons | 141.37[3] | Not explicitly found |
| Phenyl ring carbons | 139.21[3] | Not explicitly found |
| Phenyl & Quinoxaline ring carbons | 128.41-130.09[3] | Not explicitly found |
Note: The experimental data was recorded in CDCl₃.[3] Theoretical calculations are often performed using the GIAO (Gauge-Independent Atomic Orbital) method with DFT.[2]
Experimental Protocols
The experimental data presented in this guide are based on standard spectroscopic techniques. The general procedures are outlined below.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the condensation reaction between an o-phenylenediamine and benzil.[4][5]
Materials:
-
o-phenylenediamine
-
Benzil
-
Rectified spirit (ethanol)
Procedure:
-
A solution of o-phenylenediamine in rectified spirit is added to a warm solution of benzil in the same solvent.[5]
-
The mixture is then warmed, typically on a water bath, for approximately 30 minutes to an hour.[4][5]
-
After the reaction is complete, water is added dropwise until a slight cloudiness persists.[4][5]
-
The solution is then cooled, which induces the precipitation of the this compound product.[5]
-
The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent like rectified spirit.[4]
Spectroscopic Characterization
-
UV-Vis Spectroscopy: The UV-Visible absorption spectrum is typically recorded on a spectrophotometer in a suitable solvent like ethanol. The solution is placed in a quartz cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).[1]
-
FT-IR Spectroscopy: The FT-IR spectrum is often recorded using the KBr pellet technique. A small amount of the sample is mixed with dry potassium bromide and pressed into a thin, transparent pellet. The spectrum is then recorded using an FT-IR spectrometer.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of a reference standard like tetramethylsilane (TMS) is added.[3]
Mandatory Visualization
The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its synthesis and spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis and analysis.
References
Safety Operating Guide
Safe Disposal of 2,3-Diphenylquinoxaline: A Guide for Laboratory Professionals
Researchers and scientists handling 2,3-diphenylquinoxaline must adhere to strict safety and disposal protocols to mitigate potential hazards and ensure regulatory compliance. This guide provides essential information on the proper disposal procedures for this compound, emphasizing safety and environmental responsibility.
Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health effects. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the following hazards:
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1][3][4]
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following step-by-step procedure outlines the recommended disposal workflow:
-
Containment of Spills: In the event of a spill, immediately clean up the material.[3] For dry spills, carefully sweep up the solid to avoid generating dust.[3][4]
-
Packaging for Disposal: Place the swept-up material or any waste product into a suitable, clean, dry, and properly labeled, closed container.[1][3][4]
-
Waste Collection: Store the sealed container in a designated, secure area until it can be collected for disposal.
-
Regulatory Compliance: Dispose of the container and its contents at an authorized hazardous or special waste collection point.[4] All disposal activities must be in accordance with local, state, and federal regulations. It is imperative to consult with your institution's environmental health and safety (EHS) department to ensure full compliance.
The logical workflow for the disposal of this compound can be visualized as follows:
First Aid Measures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: If swallowed, seek immediate medical attention.[5]
References
Personal protective equipment for handling 2,3-Diphenylquinoxaline
This guide provides critical safety and logistical information for the handling and disposal of 2,3-Diphenylquinoxaline, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1684-14-6
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. While the toxicological properties of this material have not been fully investigated, it is known to cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][4][5][6][7] It is also moisture-sensitive.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][8] | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat or other protective clothing.[1][2][3][6][8] | Prevents direct skin contact and irritation. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3][8] | Minimizes inhalation of airborne particles and potential respiratory irritation. |
Procedural Guidance for Handling
Proper handling procedures are critical to minimize the risk of exposure and contamination. The following step-by-step protocol should be followed when working with this compound.
Experimental Protocol: Weighing and Handling of Solid this compound
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment: spatulas, weigh boats, and the receiving vessel.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Retrieve the this compound container from its storage location.
-
Inside the fume hood, carefully open the container, avoiding any actions that could generate dust.[1]
-
Use a clean spatula to transfer the desired amount of the compound to a weigh boat.
-
Carefully transfer the weighed compound into the reaction vessel.
-
-
Post-Handling:
Spill, First Aid, and Disposal Plans
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent further exposure and contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.[1]
-
Carefully sweep or scoop up the solid material, minimizing dust generation.[1][2]
-
Place the spilled material into a labeled, sealed container for disposal.[1][2]
-
Clean the spill area with a damp cloth.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's environmental health and safety (EHS) department.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
-
Solid Waste:
-
Collect all contaminated materials (e.g., weigh boats, gloves, wipes) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Unused Product:
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.es [fishersci.es]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
